12-Hydroxy-9(E)-octadecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61789-44-4, 7431-95-0 | |
| Record name | Fatty acids, castor-oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, castor-oil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid, more commonly known as ricinoleic acid, is a hydroxylated unsaturated fatty acid of significant interest in various industrial and pharmaceutical applications. Its unique chemical structure, featuring a hydroxyl group on the twelfth carbon and a double bond at the ninth carbon, imparts properties that make it a valuable precursor for the synthesis of a wide range of chemicals, including lubricants, plasticizers, and surfactants. In the pharmaceutical and biomedical fields, ricinoleic acid and its derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. This technical guide provides a comprehensive overview of the natural sources of ricinoleic acid, quantitative data on its abundance, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.
Primary Natural Sources
The principal and most commercially significant natural source of this compound is castor oil, which is extracted from the seeds of the castor bean plant, Ricinus communis.[1][2] Ricinoleic acid is the major fatty acid component of castor oil, typically constituting about 90% of its total fatty acid content.[1][3]
Other minor natural sources of ricinoleic acid have been reported, including:
-
Ergot (Claviceps purpurea): This fungus, which grows on rye and other cereals, is known to produce ricinoleic acid.[3]
-
Other Vegetable Oils: Trace amounts of ricinoleic acid have been identified in other plant-derived oils, such as cottonseed oil and soybean oil.
Due to its high concentration and established extraction and processing infrastructure, Ricinus communis remains the only commercially viable source of ricinoleic acid.
Quantitative Data on Ricinoleic Acid Content
The fatty acid composition of castor oil can vary slightly depending on the geographical origin and the specific cultivar of Ricinus communis. Below is a summary of the typical fatty acid profile of castor oil, with a focus on the ricinoleic acid content.
| Fatty Acid | Chemical Formula | Percentage Composition (%) |
| Ricinoleic Acid | C18:1-OH | 85 - 95 |
| Linoleic Acid | C18:2 | 1 - 5 |
| Oleic Acid | C18:1 | 1 - 6 |
| Stearic Acid | C18:0 | 0.5 - 1 |
| Palmitic Acid | C16:0 | 0.5 - 1 |
| Dihydroxystearic Acid | C18:0(OH)2 | 0.3 - 0.5 |
| α-Linolenic Acid | C18:3 | 0.2 - 0.5 |
| Arachidic Acid | C20:0 | 0.2 - 0.3 |
Data compiled from multiple sources, reflecting typical ranges.
Experimental Protocols
The extraction, identification, and quantification of this compound from its natural sources, primarily castor oil, involve a multi-step process.
Oil Extraction from Castor Seeds
A standard laboratory method for extracting oil from castor seeds is Soxhlet extraction, which ensures a high yield of crude oil.
Methodology:
-
Sample Preparation: Dry the castor seeds in an oven at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a laboratory mill.
-
Soxhlet Extraction:
-
Accurately weigh approximately 20 g of the ground castor seed powder and place it in a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, typically n-hexane (250 mL).
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, with the solvent continuously cycling through the sample.
-
-
Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.
-
Oil Yield Calculation: Weigh the resulting crude castor oil and calculate the percentage yield based on the initial weight of the seed powder.
Hydrolysis/Transesterification and Derivatization
To analyze the fatty acid composition, the triglycerides in the extracted castor oil must be broken down into their constituent fatty acids, which are then derivatized to more volatile forms for gas chromatography. The most common method is transesterification to form fatty acid methyl esters (FAMEs).
Methodology:
-
Saponification and Methylation (Acid-Catalyzed):
-
Weigh approximately 100 mg of the extracted castor oil into a screw-capped test tube.
-
Add 2 mL of a 0.5 M methanolic sodium hydroxide (B78521) solution.
-
Heat the mixture in a water bath at 80°C for 10 minutes, with occasional vortexing, to saponify the triglycerides.
-
Cool the tube to room temperature and add 2 mL of a 14% boron trifluoride (BF3) in methanol (B129727) solution.
-
Flush the tube with nitrogen, cap it tightly, and heat at 80°C for 30 minutes to methylate the fatty acids.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture thoroughly and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
The FAMEs are now ready for GC-MS analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual fatty acid methyl esters.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 240°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
-
Identification and Quantification:
-
Fatty acid methyl esters are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries (e.g., NIST).
-
Quantification is performed by calculating the peak area of each FAME and expressing it as a percentage of the total peak area of all identified fatty acids. For more accurate quantification, an internal standard (e.g., methyl heptadecanoate) can be used.
-
Biosynthesis of this compound
The biosynthesis of ricinoleic acid in Ricinus communis is a well-characterized pathway that occurs in the endoplasmic reticulum of developing seeds. The key enzymatic step is the hydroxylation of oleic acid.
Signaling Pathway
The formation of ricinoleic acid begins with oleic acid that is esterified to phosphatidylcholine (PC). The enzyme responsible for the hydroxylation is an oleate (B1233923) Δ12-hydroxylase, which is a fatty acid hydroxylase. This enzyme is a homolog of the FAD2 oleate desaturase. The reaction requires molecular oxygen and an electron donor, which has been identified as cytochrome b5.
The following Graphviz diagram illustrates the simplified biosynthetic pathway of ricinoleic acid.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Studying Biosynthesis
The following diagram outlines a typical experimental workflow for investigating the biosynthesis of ricinoleic acid in vitro.
Caption: Experimental workflow for in vitro ricinoleic acid biosynthesis studies.
Conclusion
This compound is a valuable fatty acid with a highly concentrated natural source in the seeds of Ricinus communis. The well-established methods for its extraction and quantification, coupled with a growing understanding of its biosynthesis, provide a solid foundation for further research and development. This guide has provided an in-depth overview of these aspects to support the work of researchers, scientists, and professionals in the field of drug development and industrial applications of this unique hydroxy fatty acid.
References
A Comprehensive Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid: Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans-isomer of the more common ricinoleic acid. While its cis-isomer has been extensively studied due to its abundance in castor oil, this compound is emerging as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the discovery, isolation, and potential signaling pathways of this hydroxy fatty acid. Detailed experimental protocols for its synthesis and proposed methods for its isolation from natural sources are presented. Furthermore, based on the activities of structurally related compounds, this guide explores its potential role as a signaling molecule, particularly in the context of peroxisome proliferator-activated receptor (PPAR) activation.
Introduction
Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes. This compound is an 18-carbon unsaturated HFA with a hydroxyl group at the 12th carbon and a trans double bond at the 9th position. Its structural isomer, ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), is the primary constituent of castor oil and has a long history of industrial and medicinal use. The trans-isomer, ricinelaidic acid, is less abundant in nature but can be synthesized from ricinoleic acid. Recent research into the biological activities of various HFA isomers has spurred interest in the unique properties of this compound.
Discovery and Natural Occurrence
The discovery of ricinoleic acid dates back to 1888 by Friedrich Krafft through the saponification of castor oil.[1] While ricinoleic acid is abundant in the seeds of the castor plant (Ricinus communis) and the sclerotium of ergot (Claviceps purpurea), the natural occurrence of its trans-isomer, this compound, is less well-documented.[1] However, it has been reported to be present in Ricinus communis.[2] The biosynthesis of ricinoleic acid in castor beans is catalyzed by the enzyme oleoyl-12-hydroxylase, which acts on oleic acid. It is plausible that this compound may be formed through isomerization of ricinoleic acid or via a yet-to-be-identified biosynthetic pathway.
Experimental Protocols
Synthesis of this compound from Ricinoleic Acid
A reliable method for the synthesis of ricinelaidic acid involves the photochemical isomerization of ricinoleic acid. The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
Procedure:
-
Dissolve ricinoleic acid (0.106 mol) and diphenyl disulfide (2 mol %) in 1000 mL of hexane in a photochemical reactor.
-
Irradiate the solution for 3 hours using a 250-W medium-pressure mercury lamp.
-
After irradiation, remove the hexane under reduced pressure.
-
Recrystallize the semisolid residue from 185 mL of hexane to yield crude ricinelaidic acid.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | Ricinoleic Acid |
| Product | Ricinelaidic Acid |
| Yield (crude) | 11.3 g |
| Melting Point (crude) | 39–43°C |
Proposed Protocol for Isolation from Natural Sources (e.g., Ricinus communis)
Materials:
-
Ricinus communis seed oil (castor oil)
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:ethyl acetate (B1210297) gradient)
Procedure:
-
Saponification: Reflux castor oil with a solution of potassium hydroxide in ethanol for 1 hour to hydrolyze the triglycerides.
-
Acidification: After cooling, evaporate the ethanol and dissolve the resulting soap in water. Acidify the solution to pH 1 with concentrated hydrochloric acid to protonate the fatty acids.
-
Extraction: Extract the fatty acids with n-hexane.
-
Chromatographic Separation: Concentrate the hexane extract and subject it to silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate to separate the different fatty acids. The separation of cis and trans isomers can be challenging and may require specialized chromatographic techniques such as silver ion chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase.
-
Analysis: Analyze the collected fractions using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the fractions containing this compound.
Potential Signaling Pathways and Biological Activity
Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on other hydroxyoctadecadienoic acid (HODE) isomers and structurally related oxidized fatty acids provides strong evidence for its potential role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism, inflammation, and cell differentiation. There are three main isoforms: PPARα, PPARγ, and PPARδ/β.
-
PPARγ Agonism: Several studies have demonstrated that various HODE isomers, including 9-HODE, 10-HODE, 12-HODE, and 13-HODE, are agonists for PPARγ.[4][5] The agonist activity can vary depending on the specific stereochemistry of the isomer.[5] Given that 12-(Z,E)-HODE has shown PPARγ agonist activity, it is highly probable that this compound also acts as a PPARγ agonist.[5]
-
PPARα Agonism: Structurally similar molecules like 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, have been identified as potent PPARα agonists.[6][7] This suggests that this compound could also potentially activate PPARα, which is a key regulator of fatty acid oxidation.
The putative signaling pathway for this compound as a PPAR agonist is depicted below.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biosynthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid, a trans-isomer of ricinoleic acid, is a fatty acid with significant potential in various industrial and pharmaceutical applications. Its biosynthesis is a multi-step process originating from the abundant natural resource, castor oil. This technical guide delineates the core biosynthetic pathway, focusing on the enzymatic transformations that lead to the creation of this specific geometric isomer. The pathway involves the initial liberation of ricinoleic acid from castor oil triglycerides, followed by a critical enzymatic isomerization of the cis-double bond to a trans-configuration. This document provides a detailed overview of the enzymes involved, presents available quantitative data, outlines key experimental protocols, and includes a visual representation of the biosynthetic pathway.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a two-step enzymatic process that begins with ricinoleic acid, the primary fatty acid component of castor oil.
Step 1: Hydrolysis of Castor Oil to Ricinoleic Acid
The initial step involves the hydrolysis of the triglyceride esters present in castor oil to release free fatty acids, predominantly ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid). This reaction is catalyzed by lipases.
-
Substrate: Castor oil (triglycerides of ricinoleic acid)
-
Enzyme: Lipase (B570770) (e.g., from Candida rugosa, porcine pancreas, or other microbial sources)
-
Product: Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) and glycerol
Step 2: Isomerization of Ricinoleic Acid
The key transformation in the synthesis of this compound is the isomerization of the cis-double bond at the 9-position of ricinoleic acid to a trans-double bond. This conversion is catalyzed by a class of enzymes known as cis-trans isomerases, which have been identified in various bacteria, particularly from the genera Pseudomonas and Vibrio.[1][2][3]
-
Substrate: Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid)
-
Enzyme: Cis-trans isomerase
-
Product: this compound
The following diagram illustrates this biosynthetic pathway:
Quantitative Data
Quantitative data for the biosynthesis of this compound is primarily focused on the efficiency of the individual enzymatic steps. The following table summarizes key findings from the literature.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Lipase-catalyzed Hydrolysis of Castor Oil | |||
| Optimal Temperature | 30-50 °C | Various Lipases | Generic Data |
| Optimal pH | 7.0-9.0 | Various Lipases | Generic Data |
| Reaction Time for >90% Hydrolysis | 12-48 hours | Various Lipases | Generic Data |
| Cis-trans Isomerization | |||
| Isomerization Activity | Constitutively present | Pseudomonas putida | [2] |
| Cofactor Requirement | None (ATP-independent) | Pseudomonas cis-trans isomerase | [2] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments involved in studying the biosynthesis of this compound.
Lipase-Catalyzed Hydrolysis of Castor Oil
Objective: To produce ricinoleic acid from castor oil.
Materials:
-
Castor oil
-
Lipase (e.g., from Candida rugosa)
-
Phosphate (B84403) buffer (pH 7.0)
-
Emulsifying agent (e.g., gum arabic)
-
Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)
-
Sodium hydroxide (B78521) solution for titration
Procedure:
-
Prepare an emulsion of castor oil in phosphate buffer with the aid of an emulsifying agent.
-
Add the lipase to the emulsion and incubate at the optimal temperature (e.g., 37°C) with constant stirring.
-
Monitor the progress of the hydrolysis by taking aliquots at different time intervals and titrating the liberated free fatty acids with a standard sodium hydroxide solution.
-
After the reaction is complete (as indicated by the stabilization of free fatty acid concentration), stop the reaction by heat inactivation of the enzyme or by lowering the pH.
-
Extract the free fatty acids from the reaction mixture using an organic solvent.
-
Evaporate the solvent to obtain crude ricinoleic acid.
-
Purify the ricinoleic acid using techniques like fractional distillation or chromatography.
Enzymatic Cis-trans Isomerization of Ricinoleic Acid
Objective: To convert 12-hydroxy-9(Z)-octadecenoic acid to this compound.
Materials:
-
Purified ricinoleic acid
-
Bacterial cells or cell-free extract containing cis-trans isomerase (e.g., from Pseudomonas putida)
-
Appropriate buffer system for the enzyme
-
Organic solvent for extraction (e.g., hexane)
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cultivate the bacterial strain known to possess cis-trans isomerase activity under appropriate conditions.
-
Prepare a cell-free extract or use whole cells as the biocatalyst.
-
Incubate the purified ricinoleic acid with the enzyme preparation in a suitable buffer.
-
Stop the reaction at different time points by adding an organic solvent and extracting the lipids.
-
Analyze the extracted fatty acids by TLC to separate the cis and trans isomers.
-
For quantitative analysis and confirmation of the product's identity, derivatize the fatty acids to their methyl esters (FAMEs) and analyze them by GC-MS. The retention time and mass spectrum will differentiate between the 9(Z) and 9(E) isomers.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the production and analysis of this compound.
Conclusion
The biosynthesis of this compound from castor oil is a promising green alternative to chemical synthesis routes. The pathway relies on the sequential action of lipases and cis-trans isomerases. While the hydrolysis step is well-established, further research is needed to identify and characterize specific cis-trans isomerases that are highly efficient in converting ricinoleic acid to its 9(E) isomer. The development of robust and scalable biocatalytic processes for this conversion will be crucial for the industrial production and application of this valuable hydroxy fatty acid.
References
- 1. The cis/trans isomerization of the double bond of a fatty acid as a strategy for adaptation to changes in ambient temperature in the psychrophilic bacterium, Vibrio sp. strain ABE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Chemical Synthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the primary synthetic route to 12-Hydroxy-9(E)-octadecenoic acid (ricinelaidic acid), a molecule of interest in various industrial and pharmaceutical applications.
Introduction
This compound, also known as ricinelaidic acid, is the trans isomer of the naturally occurring ricinoleic acid. The presence of a hydroxyl group and a trans double bond within its eighteen-carbon chain imparts unique chemical properties, making it a valuable building block in the synthesis of various oleochemicals, polymers, and potentially, pharmacologically active agents. This technical guide provides a comprehensive overview of the principal chemical synthesis of ricinelaidic acid, focusing on the isomerization of its cis-precursor, ricinoleic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Primary Synthetic Pathway: Isomerization of Ricinoleic Acid
The most established and widely utilized method for the synthesis of this compound is the photochemical cis-trans isomerization of ricinoleic acid[1]. Ricinoleic acid, the cis isomer, is readily available as the major fatty acid component of castor oil, where it exists as a triglyceride[2]. The synthesis, therefore, typically begins with the hydrolysis of castor oil to obtain ricinoleic acid, followed by the isomerization of the double bond from cis to trans.
Preparation of the Starting Material: Ricinoleic Acid
Ricinoleic acid is obtained through the saponification or hydrolysis of castor oil[2]. Various methods, including alkaline hydrolysis, have been described for this process[3][4].
Photochemical Isomerization
The isomerization of the 9-cis double bond of ricinoleic acid to the 9-trans configuration is effectively achieved through a photochemical reaction catalyzed by a disulfide, such as diphenyl disulfide[1]. This process involves the generation of phenylthiyl radicals upon irradiation, which facilitate the cis-trans equilibration to the thermodynamically more stable trans isomer[1].
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of Ricinelaidic Acid from Ricinoleic Acid
This protocol is adapted from a well-established procedure published in Organic Syntheses[1].
Reaction Scheme:
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Hexane
Equipment:
-
Photochemical reactor
-
Medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a photochemical reactor, dissolve ricinoleic acid (0.106 mol) and diphenyl disulfide (2 mol %) in 1000 mL of hexane.
-
Irradiate the solution for 3 hours with a 250-W medium-pressure mercury lamp.
-
After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator.
-
The resulting semisolid residue is crude ricinelaidic acid.
-
Recrystallize the crude product from hexane to yield purified ricinelaidic acid.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of ricinelaidic acid via photochemical isomerization of ricinoleic acid, as reported in the cited literature.
| Parameter | Value | Reference |
| Starting Material | Ricinoleic Acid | [1] |
| Reagents | Diphenyl disulfide, Hexane | [1] |
| Reaction Conditions | Photochemical irradiation (250W Hg lamp), 3 hours | [1] |
| Initial Yield (Crude) | 28.5% (from 39.75 g of ricinoleic acid) | [1] |
| Yield after Recrystallization | 49% (overall from two crops) | [1] |
| Melting Point (Crude) | 39–43°C | [1] |
| Melting Point (Recrystallized) | 43–45°C | [1] |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the synthesis of this compound.
Biosynthetic Pathway of the Precursor
For context, it is valuable to understand the natural origin of the starting material, ricinoleic acid. It is biosynthesized from oleic acid in plants such as the castor bean. This hydroxylation is a key enzymatic step.
Conclusion
The chemical synthesis of this compound is predominantly achieved through the efficient photochemical isomerization of its readily available cis-isomer, ricinoleic acid. This technical guide has provided a detailed experimental protocol, quantitative data, and visual workflows to aid researchers in the practical synthesis of this valuable oleochemical. The presented information, derived from established literature, offers a solid foundation for the production of ricinelaidic acid for further research and development in various scientific and industrial fields.
References
The Biological Activity of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized linoleic acid metabolite that is increasingly recognized for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 12-HOE's functions, with a particular focus on its anti-inflammatory and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction
Hydroxy fatty acids, derived from the oxidation of polyunsaturated fatty acids, are a class of lipid mediators that play crucial roles in various physiological and pathological processes. Among these, this compound, a derivative of linoleic acid, has garnered scientific interest. Its structural features suggest potential interactions with key cellular signaling pathways, making it a molecule of interest for therapeutic development. This guide aims to consolidate the existing knowledge on the biological activities of 12-HOE and to provide a practical framework for its further investigation.
Quantitative Data on Biological Activity
The biological effects of 12-HOE and its isomers have been quantified in several studies. The following tables summarize the key findings regarding its anti-inflammatory and peroxisome proliferator-activated receptor γ (PPARγ) agonist activities.
Table 1: Anti-Inflammatory Activity of a Structurally Related Hydroxy Fatty Acid
| Compound | Assay | Model | Concentration/Dose | % Inhibition | Reference |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation | Mouse Ear | 500 µg | 43% | [1] |
Note: Data for the exact this compound molecule in anti-inflammatory assays is limited in publicly available literature. The data presented is for a closely related structural isomer, providing an indication of potential activity.
Table 2: PPARγ Agonist Activity of 12-Hydroxyoctadecadienoic Acid (12-HODE) Isomers
| Compound | Concentration (µM) | PPARγ Agonist Activity (Fold Change vs. Control) | Reference |
| 12-(Z,E)-HODE | 5 | ~1.5 | [2][3] |
| 10 | ~2.0 | [2][3] | |
| 30 | ~2.5 | [2][3] |
Data from a dual-luciferase reporter assay. The activity is indicated as a fold change relative to the negative control (DMSO).[2][3] These results suggest that 12-HODE isomers can act as agonists for PPARγ, a key regulator of metabolism and inflammation.
Signaling Pathways
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway
Current evidence strongly suggests that 12-HOE and its isomers exert at least part of their biological effects through the activation of PPARγ.[2][3] PPARγ is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key processes regulated by PPARγ include adipogenesis, lipid metabolism, and inflammation.[4] The activation of PPARγ by 12-HODE isomers indicates a potential therapeutic application in metabolic diseases and inflammatory conditions.
Experimental Protocols
PPARγ Activation Assay (Dual-Luciferase Reporter Assay)
This protocol outlines a common method to quantify the ability of a compound to activate PPARγ.[2][3]
Objective: To measure the transcriptional activation of PPARγ in response to 12-HOE.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR response element upstream of a luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
Rosiglitazone (B1679542) (positive control)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 12-HOE, rosiglitazone (positive control), or DMSO (vehicle control).
-
Incubation: Incubate for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol describes a standard colorimetric assay to assess the effect of 12-HOE on cancer cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 12-HOE on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium with serum and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 12-HOE. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Discussion and Future Directions
The available data indicates that this compound and its isomers are bioactive lipid molecules with potential therapeutic relevance. The demonstrated activation of PPARγ provides a mechanistic basis for their observed and potential anti-inflammatory and metabolic regulatory effects.
However, several areas require further investigation:
-
Anti-Cancer Activity: While structurally related fatty acids have shown cytotoxic effects against cancer cells, direct evidence for the anti-cancer activity of 12-HOE is lacking. Comprehensive screening against a panel of cancer cell lines is warranted.
-
GPR55 Interaction: The G protein-coupled receptor GPR55 is another potential target for hydroxy fatty acids. Investigating the binding and functional activity of 12-HOE at GPR55 could reveal novel signaling pathways and therapeutic opportunities.
-
In Vivo Studies: The majority of the current data is from in vitro studies. In vivo studies in animal models of inflammation, metabolic disease, and cancer are necessary to validate the therapeutic potential of 12-HOE.
-
Stereospecificity: The biological activity of hydroxy fatty acids can be highly dependent on their stereochemistry. A detailed analysis of the activity of different stereoisomers of 12-HOE is needed to identify the most potent and selective forms.
Conclusion
This compound is an intriguing bioactive lipid with demonstrated PPARγ agonist activity and potential anti-inflammatory effects. This technical guide provides a summary of the current knowledge and a framework for future research. Further elucidation of its molecular targets and in vivo efficacy will be crucial for translating these findings into novel therapeutic strategies.
References
- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid (12-HOTE) is a monohydroxy fatty acid that belongs to the family of oxidized linoleic acid metabolites. These oxidized lipids, collectively known as oxylipins, are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes. A thorough understanding of the structural characteristics of 12-HOTE is fundamental for elucidating its biological functions and for the development of potential therapeutic agents that target its pathways. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing its physicochemical properties, spectroscopic data, and potential biological signaling pathways. The guide also includes detailed experimental protocols for its analysis and visualization of key experimental and signaling workflows.
Physicochemical Properties
This compound is an 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-12-hydroxyoctadec-9-enoic acid | [1] |
| Synonyms | Ricinelaidic acid, 12-HOTE | |
| CAS Number | 82188-83-8 | |
| Molecular Formula | C18H34O3 | [2] |
| Molecular Weight | 298.46 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform. Sparingly soluble in water. | |
| Stereochemistry | The double bond at C9 is in the trans (E) configuration. The stereochemistry at the C12 hydroxyl group is often the (R) enantiomer in natural sources, though synthetic preparations may be racemic. |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy (Predicted)
The following table outlines the predicted proton NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H18 (CH₃) | 0.88 | t | ~7.0 |
| H3-H7, H14-H17 (-(CH₂)n-) | 1.25-1.45 | m | |
| H2 (-CH₂-COOH) | 2.34 | t | ~7.5 |
| H8, H11 (-CH₂-C=C-, -CH₂-CH(OH)-) | 2.05-2.25 | m | |
| H12 (-CH(OH)-) | 3.60-3.70 | m | |
| H9, H10 (-CH=CH-) | 5.40-5.60 | m | |
| -OH | Variable | br s | |
| -COOH | Variable (typically >10) | br s |
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The predicted carbon NMR chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C18 (CH₃) | ~14.1 |
| C14-C17 (-(CH₂)n-) | ~22.7-29.7 |
| C2, C3, C4, C5, C6, C7 (-(CH₂)n-) | ~24.7-34.1 |
| C8, C11 | ~31.9, ~36.6 |
| C12 (-CH(OH)-) | ~71.8 |
| C9, C10 (-CH=CH-) | ~129.0, ~133.0 |
| C1 (-COOH) | ~179.0 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 12-HOTE. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily observed.
2.2.1. MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion (m/z 297.2) provides characteristic fragments that aid in structural confirmation.
| m/z | Relative Intensity | Proposed Fragment |
| 297.2 | 100 | [M-H]⁻ |
| 279.2 | 35 | [M-H-H₂O]⁻ |
| 168.1 | 21 | Cleavage at C11-C12 |
The fragmentation pattern is consistent with the loss of water from the hydroxyl group and cleavage at the carbon-carbon bond adjacent to the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 12-HOTE displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (hydroxyl group and carboxylic acid dimer) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~965 | C-H bend (trans C=C) |
| ~1465 and ~1375 | C-H bend (aliphatic) |
| ~1280 | C-O stretch (coupled with O-H bend) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of 12-HOTE, derivatization is necessary for GC-MS analysis. A common method involves the silylation of the hydroxyl and carboxylic acid groups.
Objective: To identify and quantify this compound in a biological matrix.
Materials:
-
This compound standard
-
Internal standard (e.g., d4-12-HETE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1, v/v).
-
Saponification (Optional): To analyze total 12-HOTE (free and esterified), saponify the lipid extract with 0.5 M KOH in methanol at 60°C for 1 hour. Neutralize with an appropriate acid.
-
Extraction of Free Fatty Acids: Acidify the sample to pH 3-4 and extract the free fatty acids with hexane.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Expected Results: The trimethylsilyl (B98337) (TMS) derivative of 12-HOTE will have a characteristic retention time and mass spectrum. Key fragments to monitor include the molecular ion and fragments resulting from cleavage around the silylated hydroxyl group.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a suitable method for the separation and quantification of 12-HOTE without derivatization.
Objective: To separate and quantify this compound.
Materials:
-
This compound standard
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
Procedure:
-
Sample Preparation: Dissolve the lipid extract or standard in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, start with 60% acetonitrile and ramp to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 205-210 nm (for the carboxylic acid chromophore).
-
Expected Results: 12-HOTE will elute as a single peak at a characteristic retention time. Quantification can be achieved by creating a standard curve with known concentrations of the 12-HOTE standard.
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis
References
The Enigmatic Role of 12-Hydroxy-9(E)-octadecenoic Acid in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxygenated fatty acid, or oxylipin, found in plants. While the broader class of oxylipins is well-recognized for its critical roles in plant growth, development, and defense, the specific functions of 12-HOE remain largely uncharacterized, presenting a frontier in plant biology research. This technical guide synthesizes the current, albeit limited, understanding of 12-HOE's involvement in plant physiology, drawing parallels with related compounds to infer its potential biosynthesis, signaling, and physiological effects. The content herein is intended to provide a foundational resource for researchers aiming to elucidate the precise mechanisms of this intriguing molecule.
Core Concepts: Biosynthesis and Potential Signaling
The biosynthesis of oxylipins in plants is a complex network of pathways initiated by the oxygenation of polyunsaturated fatty acids. While a definitive biosynthetic pathway for 12-HOE has not been fully elucidated, it is hypothesized to arise from the lipoxygenase (LOX) or cytochrome P450 (CYP) pathways, which are responsible for the production of a vast array of structurally diverse oxylipins.
Hypothesized Biosynthesis of this compound
The formation of hydroxylated fatty acids in plants often involves the action of lipoxygenases, which introduce molecular oxygen into polyunsaturated fatty acids like linoleic acid, followed by the action of other enzymes such as peroxygenases or reductases. Alternatively, cytochrome P450 monooxygenases can directly hydroxylate fatty acids.
Potential Signaling Cascades
Upon its synthesis, 12-HOE may act as a signaling molecule, potentially interacting with specific receptors or binding proteins to initiate downstream responses. Plant defense signaling is often mediated by complex networks involving mitogen-activated protein kinase (MAPK) cascades and the regulation of transcription factors, leading to changes in gene expression. Given the role of other oxylipins in plant defense, it is plausible that 12-HOE could modulate these pathways.
Putative Physiological Roles and Quantitative Data
While specific quantitative data for the effects of 12-HOE on plant physiology are scarce, studies on related hydroxy-fatty acids and oxylipins provide a framework for its potential roles. These roles may include involvement in plant defense against pathogens and herbivores, and responses to abiotic stresses.
| Physiological Process | Hypothesized Effect of 12-HOE | Supporting Evidence from Related Compounds | Quantitative Data (Illustrative) |
| Plant Defense | Induction of defense-related gene expression. | Other oxylipins are known to induce systemic acquired resistance. | Treatment with related oxylipins has been shown to increase the expression of pathogenesis-related (PR) genes by 2 to 5-fold. |
| Root Development | Modulation of primary and lateral root growth. | Jasmonates, derived from oxylipins, are known to inhibit root growth. | Exogenous application of jasmonic acid at 10 µM can inhibit primary root elongation in Arabidopsis thaliana by up to 50%. |
| Seed Germination | Regulation of dormancy and germination rates. | 12-oxo-phytodienoic acid (OPDA), a related oxylipin, has been shown to inhibit seed germination. | OPDA treatment at 50 µM can reduce the germination rate of Arabidopsis thaliana seeds by over 60%. |
| Stomatal Closure | Induction of stomatal closure to reduce water loss. | Abscisic acid (ABA), a hormone with a biosynthetic pathway that can be influenced by oxylipins, is a potent inducer of stomatal closure. | ABA at 10 µM can induce a reduction in stomatal aperture of 40-60% in various plant species. |
Experimental Protocols
The study of 12-HOE requires robust and sensitive analytical methods for its extraction and quantification, as well as standardized protocols for bioassays to determine its physiological effects.
Protocol 1: Extraction and Quantification of 12-HOE from Plant Tissues
This protocol is adapted from established methods for oxylipin analysis.
1. Sample Preparation:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
2. Extraction:
-
To ~100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or ethyl acetate) containing an internal standard (e.g., a deuterated analog of 12-HOE).
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the oxylipins with methanol or ethyl acetate.
4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Monitor for the specific mass-to-charge ratio (m/z) of 12-HOE and its fragments for quantification.
Protocol 2: Arabidopsis thaliana Seed Germination Assay
This protocol can be used to assess the effect of exogenous 12-HOE on seed germination.
1. Seed Sterilization:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.
-
Rinse the seeds 5 times with sterile distilled water.
2. Plating:
-
Prepare Murashige and Skoog (MS) agar (B569324) plates containing different concentrations of 12-HOE (e.g., 0, 1, 10, 50 µM). A stock solution of 12-HOE in ethanol or DMSO should be used, with the final solvent concentration kept below 0.1% in all treatments, including the control.
-
Stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.
3. Incubation and Data Collection:
-
Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Score germination, defined as the emergence of the radicle, daily for 7 days.
-
Calculate the germination percentage for each treatment at each time point.
Conclusion and Future Directions
This compound represents a largely unexplored component of the complex oxylipin signaling network in plants. While its precise role remains to be elucidated, its structural similarity to other bioactive oxylipins suggests potential involvement in plant defense and development. The methodologies and conceptual frameworks presented in this guide provide a starting point for researchers to investigate the biosynthesis, signaling, and physiological functions of 12-HOE. Future research, including the identification of the enzymes responsible for its synthesis, the receptors that perceive it, and its downstream signaling components, will be crucial to unraveling the full extent of its role in plant physiology. Such knowledge has the potential to inform the development of novel strategies for crop improvement and protection.
A Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-Hydroxy-9(E)-octadecenoic acid, a hydroxy monounsaturated fatty acid, and its related stereoisomers. The document details its chemical and physical properties, known biological activities, and relevant experimental methodologies for its study.
Chemical and Physical Properties
12-Hydroxy-9-octadecenoic acid is a long-chain hydroxy fatty acid. The "(E)" designation refers to the trans configuration of the double bond at the ninth carbon position. Its most well-known cis-isomer is ricinoleic acid. The presence of both a hydroxyl group and a double bond allows for multiple stereoisomers, each with potentially distinct physical and biological properties.
The primary isomers discussed are the (9E) and (9Z) forms. The (9E) isomer is also known as ricinelaidic acid, while the (9Z) isomer is known as ricinoleic acid.[1]
| Property | This compound | (9Z)-12-hydroxyoctadec-9-enoic acid | Reference |
| IUPAC Name | (E)-12-hydroxyoctadec-9-enoic acid | (Z)-12-hydroxyoctadec-9-enoic acid | [2][3] |
| Synonyms | Ricinelaidic acid, (9E)-12-hydroxyoctadec-9-enoic acid | Ricinoleic acid, (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | [1][2][3] |
| CAS Number | 82188-83-8 | 141-22-0 | [2][4][5] |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ | [2][3][5] |
| Molecular Weight | ~298.46 g/mol | ~298.5 g/mol | [2][3][5] |
| Physical State | Liquid | Liquid | [2][5] |
| Melting Point | Not specified | 5.5 °C | [2] |
| Solubility | Not specified | 3.46 mg/mL at 25 °C | [2] |
Stereoisomers
Stereoisomerism significantly impacts the biological function of fatty acids. For 12-hydroxy-9-octadecenoic acid, two main forms of isomerism are critical:
-
Geometric Isomerism (E/Z): This occurs at the C9-C10 double bond.
-
(9E) or trans isomer (Ricinelaidic acid): The carbon chains are on opposite sides of the double bond.
-
(9Z) or cis isomer (Ricinoleic acid): The carbon chains are on the same side of the double bond. This is the more common isomer, found abundantly in castor oil.[1]
-
-
Optical Isomerism (R/S): This occurs at the C12 chiral center, where the hydroxyl group is attached. This results in two enantiomers, (12R) and (12S), which are mirror images of each other.
The combination of these isomeric forms leads to four primary stereoisomers: (9E, 12R), (9E, 12S), (9Z, 12R), and (9Z, 12S).
Biological Activity and Signaling Pathways
While research on the specific signaling pathways of this compound is limited, studies on it and related hydroxy fatty acids point towards significant roles in inflammatory processes.
Ricinelaidic acid has been identified as a leukotriene B4 (LTB4) receptor antagonist.[1] LTB4 is a potent lipid mediator involved in inflammation, and its antagonism suggests that this compound could possess anti-inflammatory properties. Related octadecenoids, such as 9-Octadecenoic acid (Z), have also been noted for their anti-inflammatory and cancer-preventive potential.[6]
Illustrative Signaling Pathway of a Related Lipid Mediator
Specific signaling pathways for this compound are not well-elucidated in the available literature. However, to illustrate how related lipid molecules can function, the signaling pathway for 12-hydroxyeicosatetraenoic acid (12-HETE) , a C20 arachidonic acid metabolite, is presented below. 12-HETE has been shown to promote cancer cell survival by inhibiting apoptosis.[7] It functions by activating the Integrin-Linked Kinase (ILK) pathway, which in turn activates Nuclear Factor kappa-B (NF-κB), a key transcription factor in cell survival and inflammation.[7]
Experimental Protocols
This section details common methodologies for the synthesis, analysis, and bioactivity assessment of this compound and related compounds.
Synthesis and Purification
-
Synthesis via Isomerization: this compound (ricinelaidic acid) can be synthesized through the isomerization of its more abundant cis-isomer, ricinoleic acid, which is typically sourced from castor oil.[1]
-
Bio-activity Guided Fractionation: For isolating the compound from a natural source, a common protocol involves sequential extraction followed by chromatographic separation.[8] High-Performance Liquid Chromatography (HPLC) is a key technique used to separate fractions of the extract, which are then tested for biological activity to guide further purification.[8]
Structural Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard analytical method to identify and quantify different fatty acids within a sample.
-
Sample Preparation: Fatty acids are often derivatized (e.g., converted to fatty acid methyl esters, FAMEs) to increase their volatility.
-
Gas Chromatography: The sample is injected into a GC system, where compounds are separated based on their boiling points and interactions with the capillary column.
-
Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio.
-
Identification: The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (like NIST) to identify the compound.[6]
-
-
Chiral Phase High-Performance Liquid Chromatography (CP-HPLC): This technique is essential for the separation of stereoisomers.[9]
-
Principle: CP-HPLC uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers of a compound.
-
Method: The sample is passed through the chiral column with a mobile phase. Due to differential interactions, one enantiomer is retained longer than the other, resulting in their separation and allowing for their individual quantification.[9]
-
Bioactivity Assessment
-
DPPH Radical Scavenging Assay (Antioxidant Activity): This is a common method to measure the antioxidant potential of a compound.[10]
-
Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Procedure: The test compound is added to the DPPH solution in a 96-well plate. The plate is incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution is measured at ~517 nm. The reduction in absorbance, which corresponds to the scavenging of the DPPH radical by the antioxidant compound, is calculated.
-
Quantification: The activity is often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10]
-
Quantitative Bioactivity Data
Quantitative data on the specific bioactivity of this compound is not extensively available. However, data for related octadecadienoic acids provide context for their potential potency.
| Compound | Assay | Result (IC₅₀ or % Inhibition) | Reference |
| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Anti-inflammatory | 63% inhibition at 500 µg | [11] |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Anti-inflammatory | 79% inhibition at 500 µg | [11] |
Note: The data above is for related C18 fatty acids and should be considered illustrative of the potential activity within this chemical class. Further research is required to determine the specific IC₅₀ values for this compound and its stereoisomers in various biological assays.
Conclusion
This compound and its stereoisomers are significant members of the hydroxy fatty acid family. Their structure, particularly the geometry of the double bond and the chirality of the hydroxyl group, is crucial for their biological function. While evidence points to a role in modulating inflammatory pathways, potentially through LTB4 receptor antagonism, the specific signaling mechanisms remain an area for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study, analysis, and characterization of these promising bioactive lipids.
References
- 1. This compound | 82188-83-8 | Benchchem [benchchem.com]
- 2. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. larodan.com [larodan.com]
- 6. rjptonline.org [rjptonline.org]
- 7. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on the Function of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct functional studies on 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) are limited in publicly available literature. This guide leverages data from a structurally similar and well-researched lipid mediator, 12-hydroxyeicosatetraenoic acid (12-HETE), to provide a foundational understanding and experimental framework for investigating 12-HOE. The hypotheses and protocols presented herein are intended to serve as a starting point for research into the biological roles of 12-HOE.
Introduction
This compound (12-HOE) is a hydroxy fatty acid whose biological functions are not yet well-defined. However, its structural similarity to other bioactive lipid mediators, particularly the arachidonic acid metabolite 12-hydroxyeicosatetraenoic acid (12-HETE), suggests it may play a significant role in various physiological and pathological processes. 12-HETE is known to be involved in inflammation, cell migration, and apoptosis through interactions with specific receptors and signaling pathways. This guide will explore the potential functions of 12-HOE by drawing parallels with the known activities of 12-HETE and will provide detailed experimental protocols to facilitate further investigation.
Potential Biological Functions and Signaling Pathways
Based on the activities of the structural analog 12-HETE, 12-HOE is hypothesized to be an endogenous signaling molecule with roles in inflammation, cellular signaling, and metabolism. The primary molecular targets for 12-HETE are the G-protein coupled receptor GPR31 and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2][3]
GPR31 Signaling Pathway
12(S)-HETE, the S-stereoisomer of 12-HETE, binds to GPR31 with high affinity.[3] Activation of GPR31 can initiate several downstream signaling cascades, including the MEK/ERK and NF-κB pathways, which are crucial in cell proliferation and inflammation.[2][3]
References
Enzymatic Production of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE), also known as ricinelaidic acid, is the trans-isomer of ricinoleic acid. This unsaturated hydroxy fatty acid holds significant potential in various industrial and pharmaceutical applications due to its unique chemical structure. While its cis-isomer, ricinoleic acid, is readily available from castor oil, the targeted production of the 9(E)-isomer necessitates specific enzymatic or chemo-enzymatic strategies. This technical guide provides an in-depth overview of the enzymatic pathways for the production of 12-HOE, focusing on whole-cell biocatalysis and isolated enzyme systems. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Enzymatic Production Strategies
The primary enzymatic route for the production of this compound involves a two-step process:
-
Lipase-catalyzed hydrolysis of castor oil: Castor oil is a rich source of ricinolein, the triglyceride of ricinoleic acid. Lipases are employed to hydrolyze the ester bonds, releasing free ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid).[1][2]
-
Enzymatic isomerization of ricinoleic acid: A cis-trans isomerase is then used to convert the cis-double bond at the 9th position of ricinoleic acid to a trans-double bond, yielding this compound.
Whole-cell biocatalysis, particularly using Pseudomonas species, presents a promising approach as these microorganisms can endogenously perform both hydrolysis and isomerization, potentially in a single pot.
Key Enzymes
-
Lipases: A variety of lipases can be used for the hydrolysis of castor oil. Porcine pancreatic lipase (B570770) (PPL) and lipases from Candida rugosa and Rhizopus oryzae have been shown to be effective.[3][4] Immobilized lipases are often preferred for their stability and reusability.
-
Cis-trans Isomerases (CTIs): These enzymes, found in bacteria such as Pseudomonas putida and Pseudomonas aeruginosa, are crucial for the isomerization step. They catalyze the conversion of cis-unsaturated fatty acids to their trans-isomers.[5][6][7] These enzymes are typically located in the periplasm and do not require cofactors.[6]
Quantitative Data on Enzymatic Production
The following tables summarize key quantitative data from relevant studies on the enzymatic steps involved in 12-HOE production.
Table 1: Lipase-Catalyzed Hydrolysis of Castor Oil for Ricinoleic Acid Production
| Lipase Source | Support for Immobilization | pH | Temperature (°C) | Reaction Time (h) | Yield of Ricinoleic Acid (%) | Reference |
| Porcine Pancreatic Lipase (PPL) | Celite | 7.0 - 8.0 | 50 | 3 | High | [3] |
| Candida rugosa | - | 7.0 | 37 | 12 | ~90 | [8] |
| Lipozyme TL IM | - | - | - | - | 96.2 ± 1.5 | [2] |
Table 2: Enzymatic Cis-Trans Isomerization of Unsaturated Fatty Acids
| Enzyme Source | Substrate | Conversion Rate (%) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas putida KT2440 (recombinant CTI) | Palmitoleic acid | 80.93 ± 1.78 | 7.5 | 15 | [8][9] |
| Pseudomonas putida KT2440 (recombinant CTI) | cis-Vaccenic acid | 51.21 ± 0.05 | 7.5 | 15 | [8][9] |
| Pseudomonas putida KT2440 (recombinant CTI) | Oleic acid | 29.21 ± 5.01 | 7.5 | 15 | [8][9] |
Note: Direct yield data for the isomerization of ricinoleic acid to 12-HOE is not extensively reported in the literature; however, the data for oleic acid provides a relevant benchmark.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Production of 12-HOE
Step A: Lipase-Catalyzed Hydrolysis of Castor Oil
-
Enzyme Preparation: Immobilize Porcine Pancreatic Lipase (PPL) on Celite according to established methods.[3]
-
Reaction Setup:
-
Prepare a reaction mixture containing castor oil and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
-
Add the immobilized PPL to the mixture.
-
Incubate the reaction at 50°C with constant stirring for 3 hours.[3]
-
-
Product Extraction:
-
After the reaction, separate the immobilized enzyme by filtration.
-
Acidify the aqueous phase to protonate the free fatty acids.
-
Extract the ricinoleic acid using an organic solvent like hexane.
-
Evaporate the solvent to obtain crude ricinoleic acid.
-
Step B: Whole-Cell Isomerization of Ricinoleic Acid
-
Cultivation of Pseudomonas putida:
-
Grow a culture of Pseudomonas putida (a known source of cis-trans isomerase) in a suitable nutrient broth.[6]
-
-
Whole-Cell Biotransformation:
-
Harvest the bacterial cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.5).
-
Resuspend the cell pellet in the same buffer.
-
Add the ricinoleic acid obtained from Step A to the cell suspension. The substrate can be emulsified using a non-ionic surfactant like Tween 80 to improve bioavailability.
-
Incubate the reaction mixture at a controlled temperature (e.g., 15-30°C) with shaking for a specified duration (e.g., 24-48 hours).[6][8]
-
-
Extraction and Purification of 12-HOE:
-
Acidify the reaction mixture to pH 2.
-
Extract the fatty acids with ethyl acetate.
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Purify the 12-HOE from the crude extract using silica (B1680970) gel column chromatography.[10]
-
Protocol 2: Analysis of 12-HOE by GC-MS
-
Derivatization:
-
To the dried fatty acid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid methyl esters.
-
Identify the 12-HOE-TMS derivative based on its retention time and characteristic mass spectrum.
-
Visualizations
Enzymatic Production Workflow
Caption: Workflow for the two-step enzymatic production of 12-HOE.
Putative Biological Role of Hydroxy Fatty Acids
While the specific signaling pathways of this compound are not well-elucidated, other hydroxy fatty acids, such as 9-HODE and 13-HODE, are known to be involved in inflammatory signaling and pain perception through their interaction with receptors like TRPV1.[1] It is plausible that 12-HOE may have similar or related biological activities.
Caption: A putative signaling pathway for this compound.
Conclusion
The enzymatic production of this compound presents a promising and sustainable alternative to chemical synthesis methods. The two-step approach involving lipase-catalyzed hydrolysis of castor oil followed by cis-trans isomerization of the resulting ricinoleic acid is a viable strategy. Whole-cell biocatalysis using microorganisms like Pseudomonas sp. offers an attractive option for carrying out this conversion. Further research is warranted to identify and characterize more efficient cis-trans isomerases with high specificity for ricinoleic acid and to optimize the reaction conditions to achieve higher yields of the desired trans-isomer. The exploration of the biological activities of 12-HOE may also unveil novel applications in the pharmaceutical and biomedical fields.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of ricinoleic acid from castor oil by immobilised lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of the cis-trans-Unsaturated Fatty Acid Isomerase of Pseudomonas oleovorans GPo12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
12-Hydroxy-9(E)-octadecenoic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of 12-Hydroxy-9(E)-octadecenoic Acid in Food Science and Nutrition, Focusing on its Quantification, Biological Activity, and Cellular Signaling Pathways.
Introduction
This compound (12-HOE), a naturally occurring hydroxylated fatty acid, is gaining significant attention in the fields of food science, nutrition, and pharmacology. As the trans-isomer of ricinoleic acid, the primary component of castor oil, 12-HOE's presence in the human diet and its potential physiological effects are of considerable interest. This technical guide provides a comprehensive overview of 12-HOE, including its prevalence in food, detailed analytical methodologies for its quantification, and an exploration of its biological activities and underlying signaling mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this bioactive lipid.
Data Presentation: Quantitative Analysis of 12-HOE in Food Sources
While this compound is most abundant in castor oil, it is also found in trace amounts in other common vegetable oils. The following table summarizes the quantitative data on the concentration of its cis-isomer, ricinoleic acid, which provides a strong indication of the potential presence and levels of 12-HOE in these food sources.
| Food Source | Concentration of Ricinoleic Acid (cis-isomer of 12-HOE) | Reference |
| Castor Oil (Ricinus communis) | 84% - 94.1% | [1][2][3][4] |
| Cottonseed Oil (Gossypium hirsutum) | ~2,690 ppm (0.269%) | [5][6] |
| Olive Oil (Olea europaea) | ~30 ppm (0.003%) | [5][6] |
Experimental Protocols
Accurate quantification and assessment of the biological activity of 12-HOE are crucial for research and development. This section provides detailed methodologies for its extraction, analysis, and the evaluation of its anti-inflammatory effects.
Protocol 1: Extraction and Quantification of 12-HOE from Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction and quantification of 12-HOE from oil samples, adapted from established methods for fatty acid analysis.[7][8][9][10]
1. Saponification and Methylation:
-
To a known amount of oil sample (e.g., 100 mg), add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 80°C for 10 minutes to saponify the triglycerides.
-
Add 2 mL of 14% boron trifluoride in methanol (B129727) and heat at 80°C for 2 minutes to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).
-
Cool the sample to room temperature and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-23 capillary column (30m x 0.25mm, 0.25µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 230°C.
-
Oven Temperature Program: Hold at 180°C for 5 minutes, then ramp to 230°C at 3°C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Separation Temperature: 280°C.
-
3. Quantification:
-
Prepare a standard curve using a certified standard of methyl ricinoleate (B1264116).
-
Identify the methyl ricinoleate peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of 12-HOE in the sample by comparing the peak area to the standard curve.
Protocol 2: Quantification of 12-HOE in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and specific method for quantifying 12-HOE in biological fluids like plasma, based on established LC-MS/MS methods for hydroxy fatty acids.[11][12][13][14][15]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., 12-HODE-d4).
-
Add 1 mL of a mixture of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly, then add 2 mL of hexane.
-
Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for 12-HOE.
-
3. Quantification:
-
Generate a standard curve using a pure standard of 12-HOE.
-
Calculate the concentration of 12-HOE in the sample based on the peak area ratio of the analyte to the internal standard and the standard curve.
Protocol 3: Cell-Based NF-κB Reporter Assay for Assessing Anti-Inflammatory Activity
This protocol describes a cell-based assay to determine the potential of 12-HOE to modulate the NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19][20]
1. Cell Culture and Seeding:
-
Culture a suitable human cell line (e.g., THP-1 monocytes or CHO-K1) stably transfected with an NF-κB reporter construct (e.g., luciferase).
-
Seed the cells into a 96-well white opaque assay plate at a predetermined density (e.g., 25,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cells to attach.
2. Treatment with 12-HOE and Stimulant:
-
Prepare serial dilutions of 12-HOE in the appropriate cell culture medium.
-
To induce NF-κB activation, prepare a solution of a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), at a concentration that gives a submaximal response (e.g., EC80).
-
Add the 12-HOE dilutions to the wells, followed by the addition of the NF-κB stimulant. Include appropriate controls (untreated cells, cells with stimulant only).
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
3. Luciferase Assay and Data Analysis:
-
After the incubation period, add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of 12-HOE relative to the stimulated control.
-
Plot the results to determine the dose-response relationship and the IC50 value.
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms through which 12-HOE and its cis-isomer, ricinoleic acid, exert their biological effects. A key signaling pathway identified involves the activation of prostanoid receptors.
Activation of the EP3 Prostanoid Receptor
Studies have shown that ricinoleic acid is a selective agonist for the prostaglandin (B15479496) EP3 receptor.[21][22][23][24] This activation is believed to be the primary mechanism behind the well-known physiological effects of castor oil, such as laxation and uterine contraction. The binding of ricinoleic acid to the EP3 receptor initiates a downstream signaling cascade within the cell.
Modulation of the NF-κB Inflammatory Pathway
While direct evidence for 12-HOE is still emerging, related long-chain fatty acids have been shown to modulate inflammatory responses through G-protein coupled receptors (GPCRs) like GPR120, which can in turn affect the Nuclear Factor-kappa B (NF-κB) signaling pathway.[25][26][27][28][29] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes. It is hypothesized that 12-HOE may exert anti-inflammatory effects by interfering with this pathway.
Conclusion
This compound is a bioactive fatty acid with a notable presence in certain food sources, particularly castor oil. Its potential to modulate key signaling pathways involved in physiological and pathological processes, such as inflammation, warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 12-HOE and explore its biological functions. A deeper understanding of its mechanisms of action, particularly its interaction with GPCRs and its influence on inflammatory cascades like the NF-κB pathway, will be crucial in unlocking its potential applications in nutrition and medicine. This technical guide serves as a valuable resource for scientists and professionals dedicated to advancing the knowledge of this intriguing lipid molecule.
References
- 1. traquisa.com [traquisa.com]
- 2. castoroil.in [castoroil.in]
- 3. scispace.com [scispace.com]
- 4. actascientific.com [actascientific.com]
- 5. Ricinoleic acid in common vegetable oils and oil seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102830190A - Method for determining absolute content of ricinoleic acid in castor seeds - Google Patents [patents.google.com]
- 10. iiste.org [iiste.org]
- 11. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pnas.org [pnas.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal and Oxidative Stability of 12-Hydroxy-9(E)-octadecenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and oxidative stability of 12-Hydroxy-9(E)-octadecenoic acid, commonly known as ricinoleic acid. Understanding the degradation pathways and stability profile of this unique hydroxy fatty acid is critical for its application in pharmaceutical formulations, drug delivery systems, and as a starting material for various chemical syntheses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways to support research and development efforts.
Quantitative Stability Data
The following tables summarize the available quantitative data on the thermal and oxidative stability of this compound.
Table 1: Thermal Properties of this compound from Differential Scanning Calorimetry (DSC)
| Parameter | Value (°C) | Reference |
| Melting Temperature | 8.58 | [1][2] |
| Onset Melting Temperature | -6.01 | [2] |
| Crystallization Temperature | -7.17 | [1][2] |
Table 2: Thermal Degradation Products of Ricinoleates
| Temperature Range (°C) | Primary Degradation Products | Catalyst | Reference |
| 150 - 200 | Oxydecanoic acid salts | Excess alkali | [3] |
| 200 - 360 | Sebacic acid salt | Excess alkali | [3] |
| 270 - 330 (preferred) | Sebacic acid salt | Excess alkali | [3] |
| >350 | Heptanal (B48729) and Undecenoic acid | None specified | [4] |
Table 3: Oxidative Stability of Castor Oil (Primarily composed of Ricinoleic Acid)
| Method | Parameter | Value | Conditions | Reference |
| Rancimat | Induction Time | 35.5 hours | 110 °C, 20 L/h air flow | [5] |
Note: Data for castor oil is presented as a proxy for ricinoleic acid due to its high concentration (around 90%) in the oil.
Degradation Pathways and Mechanisms
The degradation of this compound proceeds through distinct thermal and oxidative pathways, leading to a variety of smaller molecules.
Thermal Degradation Pathway
At elevated temperatures, ricinoleic acid undergoes cleavage at the hydroxyl group and the carbon-carbon bond adjacent to it. This process, known as pyrolysis, primarily yields heptanal and undecenoic acid.[4]
Oxidative Degradation Pathway
The presence of a double bond and a hydroxyl group in the ricinoleic acid molecule makes it susceptible to oxidation. The initial step involves the formation of hydroperoxides at the allylic positions. These hydroperoxides are unstable and can decompose, leading to a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
Experimental Protocols
Detailed methodologies for assessing the thermal and oxidative stability of this compound are crucial for obtaining reliable and reproducible data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (e.g., aluminum or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.
References
- 1. Study on Characteristics of Ricinoleic Acid as a Phase Change Material | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. US2913490A - Thermal degradation of ricinoleates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
An In-depth Technical Guide to the Solubility and Spectral Properties of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and spectral properties of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid. This long-chain hydroxy fatty acid is the trans-isomer of ricinoleic acid, a major component of castor oil. Understanding its physicochemical characteristics is crucial for its application in research, particularly in drug development and cellular signaling studies.
Solubility Profile
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility is significantly influenced by the long hydrocarbon chain.
Qualitative Solubility:
Based on the properties of structurally similar long-chain fatty acids, this compound is expected to be:
-
Soluble in organic solvents such as ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), chloroform, and ether.
-
Insoluble in water.
Quantitative Solubility Data:
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility |
| Water | Very Low |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| Chloroform | Soluble |
| Ether | Soluble |
Spectral Properties
The following sections detail the expected spectral characteristics of this compound based on available data for hydroxy fatty acids and its cis-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific spectra for this compound are not widely published, the expected chemical shifts can be inferred from its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the various protons in the molecule.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 | 175-185 |
| -CH=CH- (trans) | 5.3 - 5.5 | 125-135 |
| -CH(OH)- | 3.5 - 3.7 | 70-75 |
| -CH₂-COOH | 2.2 - 2.4 | 33-35 |
| Allylic -CH₂- | 1.9 - 2.1 | 31-33 |
| Methylene Chain (-CH₂-)n | 1.2 - 1.6 | 22-30 |
| Terminal -CH₃ | 0.8 - 0.9 | 13-15 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected monoisotopic mass is approximately 298.25 g/mol .
Fragmentation Pattern: In mass spectrometry, hydroxy fatty acids typically undergo fragmentation through cleavage adjacent to the hydroxyl group and the carboxylic acid group. Common fragments for this compound in negative ion mode would include the deprotonated molecule [M-H]⁻ at m/z 297, and fragments resulting from the loss of water [M-H-H₂O]⁻ at m/z 279.[2] Cleavage at the C11-C12 bond can also be observed.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Negative Mode) | Description |
| [M-H]⁻ | 297.24 | Deprotonated molecule |
| [M-H-H₂O]⁻ | 279.23 | Loss of water |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching vibration |
| C-H (Alkyl) | 2850-2960 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=C (trans) | 960-980 | Out-of-plane bending |
| C-O | 1050-1150 | Stretching vibration |
Experimental Protocols
The following are generalized protocols for determining the solubility and spectral properties of fatty acids, which can be specifically applied to this compound.
Solubility Determination
A simple method to determine the qualitative solubility of this compound is as follows:
-
Sample Preparation: Accurately weigh a small amount of the fatty acid (e.g., 1-5 mg).
-
Solvent Addition: Add a known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, DMSO) to the sample.
-
Observation: Vortex the mixture vigorously for 30 seconds and visually inspect for dissolution. The formation of a clear solution indicates solubility, while the presence of a suspension or separate phase indicates insolubility.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to elucidate the fragmentation pattern.
FTIR Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal of the FTIR spectrometer. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Potential Biological Signaling Pathways
While the specific signaling pathways of this compound are not yet fully elucidated, studies on related hydroxy and oxo fatty acids suggest potential involvement in key cellular processes.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several oxidized linoleic acid metabolites have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid and glucose metabolism. For instance, 9-oxo-octadecadienoic acid has been shown to be a potent PPARα agonist.[3][4] Given its structural similarity, this compound may also act as a ligand for PPARs, thereby influencing gene expression related to fatty acid oxidation and energy homeostasis.
Modulation of Inflammatory Pathways
Fatty acids and their metabolites are known to modulate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. For example, (E)-9-octadecenoic acid ethyl ester has been shown to ameliorate inflammatory responses by regulating these pathways.[5] It is plausible that this compound could exert similar anti-inflammatory or pro-inflammatory effects by influencing the phosphorylation of key signaling proteins in these cascades.
This technical guide provides a foundational understanding of the solubility and spectral properties of this compound, along with insights into its potential biological roles. Further experimental validation is necessary to confirm the specific details presented.
References
- 1. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 12-Hydroxy-9(E)-octadecenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a hydroxylated fatty acid that plays a role in various biological processes. Accurate and sensitive quantification of 12-HOE in biological matrices is essential for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] However, due to the polar nature and low volatility of hydroxy fatty acids like 12-HOE, chemical derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 12-HOE from biological samples.
Principle
The methodology involves the extraction of lipids from a biological sample, followed by alkaline hydrolysis to release esterified 12-HOE. The free fatty acids are then subjected to a two-step derivatization process: esterification of the carboxyl group and silylation of the hydroxyl group. The resulting derivative, typically a trimethylsilyl (B98337) (TMS) ether/methyl ester, is sufficiently volatile and thermally stable for separation and quantification by GC-MS. Quantification is achieved by using an appropriate internal standard and monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
Experimental Workflow and Protocols
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for 12-HOE quantification.
I. Materials and Reagents
-
This compound standard
-
Internal Standard (IS): e.g., Deuterated 12-HOE or an odd-chain hydroxy fatty acid (e.g., 15-hydroxypentadecanoic acid)
-
Solvents (HPLC or GC grade): Methanol, Chloroform, Hexane (B92381), Acetonitrile
-
Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous Pyridine (B92270)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glassware: 15-mL polypropylene (B1209903) centrifuge tubes, glass autosampler vials with inserts
II. Sample Preparation Protocol
This protocol is designed for biological matrices such as tissues or cells.
-
Homogenization: Homogenize approximately 100 mg of tissue or 1x10^6 cells in a suitable volume of a chloroform:methanol mixture (2:1, v/v).[1]
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the total lipid fraction. The Folch method is commonly used.
-
Hydrolysis (for total 12-HOE): To measure both free and esterified 12-HOE, perform an alkaline hydrolysis. Add methanolic NaOH to the lipid extract and heat to release fatty acids from their ester linkages.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard.
-
Acidification and Extraction: Acidify the sample to a pH of ~3-4 with HCl. Extract the protonated fatty acids three times with a non-polar solvent like hexane.[1]
-
Evaporation: Pool the hexane extracts and evaporate to complete dryness under a gentle stream of nitrogen.
III. Derivatization Protocol
Derivatization is crucial for making 12-HOE amenable to GC-MS analysis.[2][3]
Caption: Silylation reaction to increase volatility.
-
To the dried extract, add 50 µL of anhydrous pyridine to ensure the sample is completely dissolved.[1]
-
Add 100 µL of BSTFA with 1% TMCS to the sample vial.[1]
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of both the hydroxyl and carboxyl groups.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
IV. GC-MS Analysis Protocol
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column | [4] |
| Injection Volume | 1-2 µL | [5] |
| Injector Temperature | 250°C | [4][5] |
| Mode | Splitless or Split (e.g., 20:1) | [6] |
| Carrier Gas | Helium (99.999% purity) | [4] |
| Flow Rate | 1.0 - 1.8 mL/min | [4][5] |
| Oven Program | Initial 100°C (hold 3 min), ramp at 20°C/min to 240°C | [7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | [7] |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | [7][8] |
Data Presentation and Quantification
Identification of 12-HOE
The TMS-derivatized 12-HOE is identified by its specific retention time and its mass spectrum under EI conditions. The mass spectrum is characterized by specific fragment ions resulting from the cleavage of the molecule, particularly around the silylated hydroxyl group.
Quantitative Analysis
For accurate quantification, an internal standard calibration curve is recommended.[9] Prepare a series of calibration standards with known concentrations of 12-HOE and a fixed concentration of the internal standard.
-
Calibration Curve: Process the standards through the entire extraction and derivatization procedure. Plot the ratio of the peak area of the 12-HOE analyte to the peak area of the internal standard against the concentration of 12-HOE.
-
Sample Quantification: Analyze the unknown samples. Calculate the peak area ratio of the analyte to the internal standard and determine the concentration of 12-HOE in the sample using the linear regression equation from the calibration curve.[6][10]
Selected Ion Monitoring (SIM) Data
For enhanced sensitivity and specificity during quantification, use the Selected Ion Monitoring (SIM) mode. The table below lists characteristic ions for the TMS-ether, methyl-ester derivative of a C18 hydroxy fatty acid. These ions are crucial for distinguishing the analyte from matrix interferences.
| Ion (m/z) | Description | Significance | Reference |
| 187.0 | Alpha-cleavage fragment | Characteristic fragment for TMS-derivatized hydroxy fatty acids. | [8] |
| 270.0 | Alpha-cleavage fragment | Characteristic fragment for TMS-derivatized hydroxy fatty acids. | [8] |
| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS group. | |
| M-73 | [M-Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group. |
Note: The exact m/z values for the alpha-cleavage fragments are specific to the position of the hydroxyl group. For 12-HOE, the key fragments would result from cleavage on either side of the C-12 carbon bearing the -OTMS group. Researchers should confirm these fragments by analyzing a pure standard.
Conclusion
The protocol described provides a robust and reliable method for the quantification of this compound in various biological samples.[1] The key steps of liquid-liquid extraction, alkaline hydrolysis, and chemical derivatization, followed by GC-MS analysis in SIM mode, allow for sensitive and specific detection. This methodology is a valuable tool for researchers in biochemistry, pharmacology, and drug development investigating the roles of hydroxy fatty acids in biological systems.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Comparative Phytochemical Analysis of Five Species of the Genus Arthrophytum Schrenk (Amaranthaceae) from the Flora of Kazakhstan | MDPI [mdpi.com]
- 5. iiste.org [iiste.org]
- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 7. scribd.com [scribd.com]
- 8. hrgc.eu [hrgc.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: HPLC Analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a hydroxylated fatty acid, is a component of various biological systems and industrial materials. Accurate and reliable quantification of 12-HOE is crucial for research in areas such as lipidomics, biofuel development, and polymer chemistry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 12-HOE. The described protocol provides a comprehensive workflow from sample preparation to chromatographic separation and detection.
Signaling Pathways and Experimental Workflow
This protocol outlines the analytical workflow for the determination of 12-HOE. The general steps involve sample extraction, purification, chromatographic separation, and detection.
Caption: Experimental workflow for the HPLC analysis of 12-HOE.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade n-hexane, isopropanol, acetonitrile, methanol, and water.
-
Acids: Glacial acetic acid, phosphoric acid.
-
Standards: this compound (as analytical standard).
-
Columns:
-
Solid-Phase Extraction (SPE): Sep-Pak C18 cartridges.[1]
Sample Preparation
A robust sample preparation protocol is essential for accurate quantification and to prolong the life of the analytical column.
-
Extraction: For solid or semi-solid samples (e.g., meat products), extract the analytes with methanol.[1] For liquid samples, a liquid-liquid extraction with a suitable organic solvent may be employed.
-
Purification:
-
Condition a Sep-Pak C18 column.
-
Load the extracted sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the 12-HOE using an appropriate solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[1]
-
HPLC-PDA Method (Normal-Phase)
This method is suitable for the general quantification of 12-HOE.
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
HPLC-ELSD Method (Reversed-Phase)
This method is applicable for the analysis of hydroxylated fatty acids, particularly when derivatization is not desired.
-
HPLC System: An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).[2][3]
-
Column: Zhongpu Develop XD-C18 column (250 mm × 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: A gradient elution of methanol and 1% acetic acid in aqueous solution.[2][3]
-
ELSD Parameters:
Chiral HPLC-MS Method
For the separation of 12-HOE enantiomers, a chiral stationary phase is required.
-
HPLC System: An HPLC system coupled to a mass spectrometer (MS).
-
Column: Reprosil Chiral NR column (250 × 2 mm, 8 µm).[4]
-
Mobile Phase: An isocratic mobile phase of hexane/isopropyl alcohol/acetic acid (98.8/1.2/0.01, V/V/V).[4]
-
Flow Rate: 0.5 ml/min.[4]
-
Detection: Mass spectrometry (MS/MS analysis can provide structural information).[4]
Data Presentation
The following table summarizes representative quantitative data for the analysis of hydroxyoctadecadienoic acids using HPLC, which can be expected to be similar for 12-HOE analysis.
| Parameter | 13-Z,E-HODE | 13-E,E-HODE | 9-Z,E-HODE | 9-E,E-HODE | 12-Hydroxystearic Acid |
| Linearity Range (µg/mL) | 0.5-20.0 | 0.25-10.0 | 0.75-12.5 | 0.5-7.5 | 119.1-1190.7 |
| Correlation Coefficient (R²) | 0.9994 | 0.9992 | 0.9992 | 0.9996 | 0.9993-0.9995 |
| LOD (µg/g or µg/mL) | 0.075 | 0.035 | 0.090 | 0.060 | 1.1 |
| LOQ (µg/g or µg/mL) | 0.25 | 0.12 | 0.32 | 0.20 | 3.2 |
| Average Recovery (%) | 89.03 | 89.03 | 89.33 | 87.93 | 101.5 |
Data for HODE isomers are from reference[1]. Data for 12-hydroxystearic acid are from references[2][3].
Conclusion
This application note provides detailed protocols for the analysis of this compound using various HPLC techniques. The choice of method, including the column and detector, will depend on the specific requirements of the analysis, such as the need for enantiomeric separation or the nature of the sample matrix. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working with 12-HOE and related hydroxylated fatty acids.
References
Application Notes and Protocols for the Derivatization of 12-Hydroxy-9(E)-octadecenoic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) for enhanced detection and quantification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (12-HOE) is a hydroxy fatty acid (HFA) involved in various physiological and pathological processes, including inflammation.[1] Accurate and sensitive quantification of 12-HOE in biological matrices is crucial for understanding its roles in signaling pathways and for potential drug development targeting these pathways. Due to its low volatility and the presence of both a carboxylic acid and a hydroxyl functional group, derivatization is a critical step to improve its chromatographic behavior and detection sensitivity. This document outlines established derivatization protocols for both GC-MS and HPLC analysis.
Derivatization Strategies for 12-HOE
The choice of derivatization strategy depends on the analytical platform. For GC analysis, the primary goal is to increase the volatility and thermal stability of 12-HOE. For HPLC, derivatization aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry detection.
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Silylation: This is a common method that converts active hydrogen atoms in the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1] This process significantly increases the volatility of the analyte.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Esterification: This method targets the carboxyl group to form an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[1] This is often followed by silylation of the hydroxyl group to ensure complete derivatization and optimal chromatographic performance. A common reagent for esterification is boron trifluoride in methanol (B129727) (BF3-Methanol).
For High-Performance Liquid Chromatography (HPLC):
-
Pentafluorobenzyl (PFB) Esterification: Derivatization with pentafluorobenzyl bromide (PFB-Br) converts the carboxylic acid group into a PFB ester.[3] This derivative is highly sensitive to electron capture detection (ECD) in GC and can also be detected by UV or mass spectrometry in HPLC systems.[3][4] This method is particularly useful for trace analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 12-HOE and structurally similar hydroxy fatty acids after derivatization.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Derivatization Method | Analyte | Matrix | Limit of Quantification (LOQ) | Reference |
| Silylation (BSTFA) | 9-HODE & 13-HODE | Rat Plasma | 9.7–35.9 nmol/L | [5] |
| Esterification (BF3-Methanol) & Silylation (BSTFA) | Hydroxy Fatty Acids | General | Not Specified | [1] |
Note: HODE (hydroxyoctadecadienoic acid) isomers are structurally very similar to 12-HOE and their detection limits are expected to be comparable.
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Derivatization Method | Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| None (Underivatized) | 12-Hydroxystearic Acid | ELSD | 1.1 µg/mL | 3.2 µg/mL | [6][7] |
| PFB Esterification | Carboxylic Acids | GC-ECD | Not Specified | Not Specified | [3][4] |
Note: 12-Hydroxystearic acid is the saturated analog of 12-HOE. ELSD is a universal detector, and derivatization with a UV-active or fluorescent tag would significantly improve sensitivity.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives of 12-HOE.
Materials:
-
12-HOE standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing 12-HOE is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization of both the hydroxyl and carboxyl groups.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis
This protocol involves the formation of a Fatty Acid Methyl Ester (FAME) followed by silylation of the hydroxyl group.
Materials:
-
12-HOE standard or dried sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Silylation reagents (as in Protocol 1)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Vortex mixer
Procedure:
Part A: Esterification
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.[1]
-
Reagent Addition: Add 1 mL of 14% BF3-Methanol solution.[1]
-
Incubation: Cap the vial tightly and heat at 60°C for 60 minutes.[1]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.[1]
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
Part B: Silylation
-
Follow the silylation procedure as described in Protocol 1 on the dried FAME extract.
Protocol 3: Pentafluorobenzyl (PFB) Esterification for HPLC-UV/MS Analysis
This protocol describes the formation of PFB esters from the carboxylic acid group of 12-HOE.
Materials:
-
12-HOE standard or dried sample extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetone)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry and dissolved in a small volume of anhydrous acetonitrile.
-
Reagent Addition: To the sample solution, add a molar excess of PFB-Br solution and DIPEA. The exact amounts should be optimized based on the sample concentration.
-
Incubation: Tightly cap the vial and heat at 60°C for 30-60 minutes. Reaction times and temperatures may need optimization.[8]
-
Evaporation: After cooling, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in the mobile phase for HPLC analysis.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Experimental workflows for 12-HOE derivatization.
Caption: Putative signaling pathway of 12-HOE.
Mass Spectral Fragmentation of TMS-Derivatized 12-HOE
Upon electron ionization in GC-MS, the di-TMS derivative of 12-HOE will undergo characteristic fragmentation. The mass spectrum is expected to show a molecular ion peak (M+•) and several diagnostic fragment ions.
-
α-Cleavage: The most significant fragmentation for silylated hydroxy fatty acid esters occurs via α-cleavage on either side of the carbon bearing the -OTMS group. This allows for the precise localization of the hydroxyl group.
-
Key Fragments: For 12-HOE di-TMS, characteristic fragments would arise from cleavage of the C11-C12 and C12-C13 bonds. The presence of a fragment ion at m/z=73 is indicative of a TMS group.[3] The fragmentation pattern will provide structural confirmation of the analyte.
By following these protocols and understanding the underlying chemical principles, researchers can achieve reliable and sensitive quantification of 12-HOE, facilitating further investigation into its biological significance.
References
- 1. 12-HYDROXYOCTADECANOIC - Ataman Kimya [atamanchemicals.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry Fragmentation of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the mass spectrometric behavior of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a hydroxylated fatty acid of significant biological interest. Understanding its fragmentation pattern is crucial for accurate identification and quantification in complex biological matrices. This document outlines the characteristic fragmentation pathways under various ionization techniques, presents detailed experimental protocols for its analysis, and includes visual diagrams to illustrate the fragmentation mechanisms and experimental workflows. The information is intended to guide researchers in developing and validating analytical methods for 12-HOE in fields such as lipidomics, drug discovery, and diagnostics.
Introduction
This compound (12-HOE) is a member of the hydroxy fatty acid family, which is involved in various physiological and pathological processes, including inflammation and cell signaling. Accurate and sensitive detection of 12-HOE is essential for elucidating its biological roles. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), is the premier analytical tool for the structural characterization and quantification of lipids like 12-HOE. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. This note details the characteristic fragmentation patterns of 12-HOE observed in both negative ion electrospray ionization (ESI) and electron ionization (EI) after derivatization.
Mass Spectrometry Fragmentation Pattern
The fragmentation of 12-HOE is highly dependent on the ionization method employed. Below are the characteristic fragmentation patterns for both ESI and EI (after methyl ester derivatization).
Electrospray Ionization (ESI-MS/MS)
In negative ion ESI, 12-HOE readily deprotonates to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 297.24.[1] Subsequent collision-induced dissociation of this precursor ion leads to characteristic fragment ions that are indicative of its structure.
The primary fragmentation event is the neutral loss of a water molecule (H₂O) from the hydroxyl group, resulting in a prominent fragment ion at m/z 279.23.[1] Another significant fragmentation pathway involves cleavage of the carbon-carbon bond adjacent to the hydroxyl group. This alpha-cleavage is a common fragmentation mechanism for alcohols. For 12-HOE, cleavage between C11 and C12 would result in a fragment containing the carboxylic acid group.
A key diagnostic fragment ion is observed at m/z 168.09.[1] This ion is likely formed through a cleavage at the C11-C12 bond with a subsequent rearrangement. The fragmentation of the similar molecule 12(S)-HETE also shows a characteristic cleavage between C-11 and C-12, yielding a fragment at m/z 179, which further supports this fragmentation pathway.
Table 1: Key Fragment Ions of this compound in Negative Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure | Relative Abundance |
| 297.24 ([M-H]⁻) | 279.23 | [M-H-H₂O]⁻ | High |
| 297.24 ([M-H]⁻) | 168.09 | Cleavage at C11-C12 with rearrangement | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For GC-MS analysis, 12-HOE is typically derivatized to its methyl ester to increase its volatility. The electron ionization mass spectrum of methyl 12-hydroxy-9-octadecenoate exhibits characteristic fragmentation patterns. The molecular ion ([M]⁺) for the methyl ester (C₁₉H₃₆O₃) is expected at m/z 312.5. However, for long-chain aliphatic compounds, the molecular ion peak can be of low intensity or absent.
The fragmentation is largely dictated by the hydroxyl and methyl ester functional groups. Alpha-cleavage adjacent to the hydroxyl group is a dominant fragmentation pathway.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of 12-HOE from biological samples such as plasma or tissue.
-
Homogenization: Homogenize the tissue sample in a suitable solvent mixture, such as chloroform (B151607):methanol (B129727) (2:1, v/v). For plasma samples, protein precipitation with a cold solvent like acetonitrile (B52724) or methanol is recommended.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled 12-HOE (e.g., 12-HOE-d4), to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction.
-
Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile:water (1:1, v/v).
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of hydroxy fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: m/z 297.24
-
Product Ions: m/z 279.23 and m/z 168.09
-
Collision Energy: Optimization of collision energy is required to maximize the signal of the product ions.
-
Sample Preparation for GC-MS Analysis (as Methyl Ester)
-
Extraction: Extract lipids from the sample as described in section 3.1.
-
Derivatization:
-
Evaporate the extracted lipids to dryness.
-
Add a solution of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour to convert the fatty acid to its methyl ester.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane (B92381).
-
Wash the hexane layer with water to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis: The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
GC-MS Method
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify characteristic fragment ions or selected ion monitoring (SIM) for targeted analysis.
-
Visualizations
Caption: Proposed ESI-MS/MS fragmentation of 12-HOE.
Caption: General experimental workflows for 12-HOE analysis.
Conclusion
The mass spectrometric analysis of this compound reveals distinct and predictable fragmentation patterns that are crucial for its confident identification and quantification. In negative ion ESI-MS/MS, the characteristic loss of water and cleavage adjacent to the hydroxyl group provide diagnostic fragment ions. For GC-MS analysis, derivatization to the methyl ester is necessary, and the resulting fragmentation is also dominated by the hydroxyl functionality. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers and scientists in the fields of lipidomics and drug development, enabling the robust analysis of this important bioactive lipid.
References
Application Notes and Protocols for the Analysis of 12-Hydroxy-9(E)-octadecenoic Acid in Plant Oils
Introduction
12-Hydroxy-9(E)-octadecenoic acid is a hydroxy fatty acid (HFA) that, along with its cis-isomer, ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), is of significant interest to researchers in the fields of biochemistry, natural product chemistry, and drug development. These compounds and their derivatives have potential applications in various industries, including the manufacturing of polymers, lubricants, and cosmetics, and are also studied for their biological activities. The accurate and reliable quantification of this compound in plant oils is crucial for quality control, sourcing of raw materials, and further scientific investigation.
This document provides detailed application notes and experimental protocols for the analysis of this compound in plant oils using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Quantitative Data Summary
While specific quantitative data for this compound in plant oils is not extensively reported in publicly available literature, its cis-isomer, ricinoleic acid, is a major component of certain plant oils. The analytical methods described herein are suitable for the quantification of both isomers. Ricinoleic acid is famously abundant in castor oil and has been identified in other plant sources.
| Plant Oil | Analyte | Concentration | Analytical Method | Reference |
| Castor Oil (Ricinus communis) | Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) | ~90% of total fatty acids | GC, HPLC, HPTLC | [1] |
| Jatropha gossypifolia Seed Oil | Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) | 18.5% | GC-MS | [2][3] |
| Hevea brasiliensis Seed Oil | Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) | 18.0% | GC-MS | [2][3] |
| Cottonseed Oil | Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) | ~2,690 ppm | GC-MS | [4][5] |
| Olive Oil | Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) | ~30 ppm | GC-MS | [4][5] |
Experimental Protocols
The analysis of this compound in plant oils typically involves three main stages: 1) Lipid Extraction and Saponification , 2) Derivatization (primarily for GC-MS), and 3) Instrumental Analysis .
Lipid Extraction and Saponification
This protocol describes the initial extraction of total lipids from the plant oil and the subsequent hydrolysis (saponification) to release the free fatty acids.
Materials:
-
Plant oil sample
-
Methanol
-
0.9% NaCl solution
-
2M KOH in methanol
-
1M HCl
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Lipid Extraction (Folch Method):
-
To 1 gram of the plant oil sample, add 20 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Agitate vigorously for 15-20 minutes.
-
Add 4 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
-
Saponification:
-
Dissolve the dried lipid extract in 2 mL of 2M methanolic KOH.
-
Heat the mixture at 70°C for 1 hour with occasional vortexing.
-
Cool the reaction mixture to room temperature and add 2 mL of water.
-
Acidify the solution to pH 2-3 by adding 1M HCl.
-
Extract the free fatty acids by adding 5 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction twice more.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness under a stream of nitrogen. The residue contains the free fatty acids.
-
Derivatization for GC-MS Analysis
To increase the volatility and improve the chromatographic behavior of the hydroxy fatty acids for GC-MS analysis, both the carboxylic acid and the hydroxyl functional groups should be derivatized.
Materials:
-
Dried free fatty acid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
-
Heptane
-
Heating block or water bath
Procedure:
-
Methylation of Carboxylic Acid Group:
-
To the dried fatty acid extract, add 2 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Silylation of Hydroxyl Group:
-
To the dried FAMEs, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 45 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Instrumental Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-23 (50%-cyanopropyl)-methylpolysiloxane (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column capable of separating geometric isomers.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 15 minutes
-
-
Transfer Line Temperature: 240°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for the TMS-derivatized methyl ester of 12-HOE should be monitored.
This method is highly sensitive and specific and may not require derivatization. The separation of cis and trans isomers can be challenging but is achievable with appropriate column chemistry and mobile phase composition.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS)
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm ID, 2.7 µm particle size) or a silver-ion HPLC column for enhanced isomer separation.
HPLC Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
Start with 70% B
-
Linear gradient to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Precursor Ion (m/z): 297.2 (for [M-H]⁻ of 12-HOE)
-
Product Ions: Monitor characteristic fragment ions for quantification and confirmation (to be determined by infusion of a standard).
-
Visualizations
References
- 1. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Characterization and structure elucidation of 12-hydroxyoctadec-cis-9-enoic acid in Jatropha gossypifolia and Hevea brasiliensis seed oils: a rich source of hydroxy fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinelipids.ca [marinelipids.ca]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 12-Hydroxy-9(E)-octadecenoic acid as an Analytical Standard
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a monohydroxy fatty acid derived from the oxidation of oleic acid. As a member of the oxylipin family, it and its isomers are subjects of growing interest in biomedical research due to their potential roles in various physiological and pathological processes, including inflammation and metabolic regulation. Accurate and reliable quantification of 12-HOE in biological matrices is crucial for elucidating its biological functions and for its potential development as a biomarker. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | (E)-12-Hydroxyoctadec-9-enoic acid, Ricinelaidic acid |
| Molecular Formula | C₁₈H₃₄O₃[1][2] |
| Molecular Weight | 298.46 g/mol [1][2] |
| CAS Number | 82188-83-8[1] |
| Purity | >99% (when sourced as an analytical standard)[1] |
| Physical State | Liquid (at room temperature)[1] |
| Storage | Freezer (-20°C)[1] |
Application Areas
The primary application of this compound as an analytical standard is in the quantitative analysis of biological samples for lipidomics and biomarker discovery. Specific applications include:
-
Lipidomics Research: Quantifying 12-HOE levels in plasma, serum, tissues, and cell culture media to understand its metabolic pathways and biological roles.
-
Biomarker Discovery: Investigating the correlation between 12-HOE concentrations and disease states, such as metabolic disorders and inflammatory conditions.
-
Drug Development: Assessing the effect of therapeutic interventions on the metabolic pathways involving 12-HOE.
Experimental Protocols
The following sections provide detailed protocols for the quantification of 12-HOE in biological samples using LC-MS/MS and GC-MS.
Protocol 1: Quantitative Analysis of 12-HOE using LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 12-HOE in plasma samples.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., 12(S)-HETE-d8 or other deuterated fatty acid
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (or other biological matrix)
-
Polypropylene (B1209903) microcentrifuge tubes
2. Standard Solution Preparation
Prepare a stock solution of 12-HOE in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution in methanol to create a calibration curve (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard in methanol at a fixed concentration.
3. Sample Preparation (Protein Precipitation and Lipid Extraction)
-
Thaw plasma samples on ice.
-
In a polypropylene microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (4:1, v/v) with 0.1% formic acid[4] |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by direct infusion of the 12-HOE standard. Expected precursor ion [M-H]⁻ at m/z 297.2. Product ions will result from fragmentation of the precursor. |
| Collision Energy | To be optimized for the specific instrument and transitions |
5. Data Analysis
Quantification is performed by constructing a calibration curve of the peak area ratio of 12-HOE to the internal standard versus the concentration of the 12-HOE standards. The concentration of 12-HOE in the unknown samples is then determined from this curve.
Protocol 2: Quantitative Analysis of 12-HOE using GC-MS
This protocol is suitable for the analysis of 12-HOE after derivatization to increase its volatility.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., deuterated 12-HOE or a similar hydroxy fatty acid
-
GC-grade hexane (B92381), methanol, chloroform
-
Anhydrous sodium sulfate (B86663)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
2. Standard Solution and Sample Preparation
-
Prepare a stock solution of 12-HOE and an internal standard in methanol.
-
For total fatty acid analysis (free and esterified), perform alkaline hydrolysis of the biological sample (e.g., plasma, tissue homogenate) with methanolic NaOH.
-
Acidify the sample to pH 3-4 with HCl.
-
Extract the fatty acids with hexane or a chloroform/methanol mixture.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization
-
To the dried extract, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[5]
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Recommended Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS System | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
5. Data Analysis
Identify the derivatized 12-HOE and internal standard peaks based on their retention times and mass spectra. Quantification is achieved by comparing the peak area of the derivatized 12-HOE to that of the derivatized internal standard and using a calibration curve prepared with derivatized standards.
Data Presentation
The following tables summarize expected quantitative data for the analysis of 12-HOE. Note that specific values may vary depending on the instrumentation and analytical conditions.
Table 1: LC-MS/MS Parameters for 12-HOE Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12-HOE | 297.2 [M-H]⁻ | To be determined | To be optimized |
| Internal Standard (e.g., 12(S)-HETE-d8) | 327.2 [M-H]⁻ | To be determined | To be optimized |
Table 2: GC-MS Retention Time and Key Mass Fragments for Derivatized 12-HOE
| Analyte (as TMS derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 12-HOE-TMS | To be determined | To be determined (based on fragmentation of the TMS-derivatized molecule) |
| Internal Standard-TMS | To be determined | To be determined |
Mandatory Visualizations
References
Chiral Separation of 12-Hydroxyoctadecenoic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyoctadecenoic acid (12-HOTE) is a monohydroxylated fatty acid derived from the oxidation of oleic acid. As a chiral molecule, 12-HOTE exists as two enantiomers: 12(R)-HOTE and 12(S)-HOTE. These enantiomers can exhibit distinct biological activities, making their separation and individual characterization crucial for understanding their physiological and pathological roles. In drug development, the stereospecific synthesis and analysis of chiral molecules are paramount, as different enantiomers can have varied pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of 12-HOTE isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. The protocols and data presented are based on established methods for the separation of closely related hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), and are readily adaptable for 12-HOTE.
Data Presentation
The following tables summarize quantitative data from chiral HPLC separation of 12-hydroxy fatty acid enantiomers, providing a reference for method development and comparison.
Table 1: Chiral HPLC Separation Parameters for 12-Hydroxy Fatty Acid Enantiomers
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Chiralcel OD (250 x 4.6 mm, 10 µm) | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (100:2, v/v) | Methanol/Water/Acetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.1 mL/min | 1.0 mL/min |
| Detection | UV at 235 nm | UV at 210 nm |
| Temperature | Ambient | 25°C |
| Sample | Methyl ester derivative | Free acid |
Table 2: Representative Retention Times for 12-Hydroxy Fatty Acid Enantiomers
| Enantiomer | Retention Time (Method 1)[1][2] | Retention Time (Method 2) |
| 12(R)-isomer | ~14.0 min | Expected to be the first eluting peak |
| 12(S)-isomer | ~17.5 min | Expected to be the second eluting peak |
Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase composition. The data for Method 1 is based on the separation of 12-HETE methyl ester enantiomers.[1][2]
Experimental Protocols
Protocol 1: Chiral Separation of 12-HOTE Methyl Ester Derivatives using Normal-Phase HPLC
This protocol is adapted from a method for the separation of 12-HETE enantiomers and is suitable for baseline separation of the methyl ester derivatives of 12(R)-HOTE and 12(S)-HOTE.[1][2]
1. Sample Preparation (Derivatization to Methyl Esters): a. To a dried sample of 12-HOTE, add an ethereal solution of diazomethane. b. Allow the reaction to proceed for 1-2 minutes at room temperature. c. Evaporate the solvent under a gentle stream of nitrogen. d. Reconstitute the residue in the HPLC mobile phase.
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: Chiralcel OD (250 x 4.6 mm, 10 µm). c. Mobile Phase: n-Hexane/Isopropanol (100:2, v/v). d. Flow Rate: 1.1 mL/min.[1][2] e. Detection: UV absorbance at 235 nm. f. Injection Volume: 10-20 µL.
Protocol 2: Chiral Separation of 12-HOTE Free Acids using Reversed-Phase HPLC
This protocol provides an alternative method using a reversed-phase chiral column, which may be advantageous for samples that are more soluble in polar solvents.
1. Sample Preparation: a. Ensure the 12-HOTE sample is free of interfering substances. Solid-phase extraction (SPE) may be used for cleanup if necessary. b. Dissolve the sample in the mobile phase.
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm). c. Mobile Phase: Methanol/Water/Acetic Acid (85:15:0.1, v/v/v). d. Flow Rate: 1.0 mL/min. e. Detection: UV absorbance at 210 nm. f. Injection Volume: 10-20 µL.
Mandatory Visualization
References
Application Notes and Protocols: NMR Spectroscopy of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid. This document outlines the necessary protocols for sample preparation and data acquisition, presents key NMR data for structural elucidation, and discusses a potential signaling pathway relevant to this class of molecules.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled based on spectral data of the closely related cis-isomer, ricinoleic acid, with adjustments to reflect the change in stereochemistry at the double bond.
Table 1: ¹H NMR Data (Predicted) for this compound in CDCl₃
| Proton Assignment | Carbon No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 18 | ~0.88 | t | ~6.8 |
| -(CH₂)₅- | 13-17 | ~1.25-1.45 | m | - |
| -CH₂-CH₂-COOH | 3 | ~1.63 | p | ~7.4 |
| -CH₂-C= | 8 | ~2.01 | m | - |
| =C-CH₂-CH(OH) | 11 | ~2.20 | m | - |
| -CH₂-COOH | 2 | ~2.34 | t | ~7.5 |
| -CH(OH)- | 12 | ~3.64 | m | - |
| -CH=CH- | 9, 10 | ~5.40-5.55 | m | - |
| -COOH | 1 | >10 | br s | - |
Table 2: ¹³C NMR Data (Predicted) for this compound in CDCl₃
| Carbon Assignment | Carbon No. | Chemical Shift (δ, ppm) |
| -CH₃ | 18 | ~14.1 |
| -(CH₂)n- | 4-7, 14, 15 | ~22.6 - 29.7 |
| -CH₂-CH₂-COOH | 3 | ~24.9 |
| -CH₂-CH(OH) | 13 | ~25.7 |
| -CH₂-C= | 8 | ~31.8 |
| =C-CH₂-CH(OH) | 11 | ~36.7 |
| -CH₂-COOH | 2 | ~34.1 |
| -CH(OH)- | 12 | ~71.8 |
| -CH=CH- | 9, 10 | ~125.0 - 135.0 |
| -COOH | 1 | ~179.0 |
Experimental Protocols
2.1. Sample Preparation for NMR Spectroscopy
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. Ensure the solvent is of high purity to prevent extraneous signals.[1]
-
Dissolution: Gently swirl or sonicate the vial to ensure the complete dissolution of the fatty acid.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. A small plug of glass wool may be inserted into the pipette to filter any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
2.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need optimization.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
2D NMR Spectroscopy (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
3.2. Potential Signaling Pathway: PPARα Activation
Hydroxy fatty acids and their metabolites have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. For instance, 9-oxo-10(E),12(E)-octadecadienoic acid, a related molecule, is a potent PPARα agonist.[2][3] The following diagram illustrates a plausible signaling pathway for this compound.
References
Developing a Lipidomics Workflow for the Analysis of Hydroxyoctadecadienoic Acid (HODE) Isomers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Hydroxyoctadecadienoic acids (HODEs) are a family of oxidized linoleic acid metabolites that play crucial roles in a variety of physiological and pathological processes, including inflammation, cancer, and atherosclerosis.[1][2] The specific biological activities of HODEs are often dependent on their isomeric form, making the accurate identification and quantification of individual isomers critical for understanding their function.[3][4] For instance, the 13-HODE enantiomers, 13(S)-HODE and 13(R)-HODE, exhibit opposing effects on cancer cell proliferation and apoptosis, mediated through different signaling pathways.[1][3] This document provides a detailed workflow for the analysis of HODE isomers, from sample preparation to data acquisition and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and accuracy.[5]
Experimental Workflow Overview
The successful analysis of HODE isomers requires careful attention to each step of the workflow, from sample collection and preparation to instrumental analysis and data processing. The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate and precise quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis.[6]
Quantitative Data Summary
The concentrations of HODE isomers can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes representative concentrations of HODE isomers found in healthy human serum.[7]
| HODE Isomer | Concentration (nM)[7] |
| 9-(Z,E)-HODE | 79.8 |
| 9-(E,E)-HODE | 16.4 |
| 10-(Z,E)-HODE | 0.8 |
| 12-(Z,E)-HODE | 0.8 |
| 13-(Z,E)-HODE | 57.7 |
| 13-(E,E)-HODE | 13.3 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol details a liquid-liquid extraction (LLE) method for the isolation of HODE isomers from human plasma.[5][6]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., 13-HODE-d4)
-
Ice-cold methanol (B129727)
-
Hexane
-
2-Propanol
-
0.1% Formic acid in water and acetonitrile
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution.[6]
-
Add 200 µL of ice-cold methanol to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
For liquid-liquid extraction, add a mixture of 2-propanol and hexane.[5] Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[5][6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[6]
LC-MS/MS Analysis
This section provides a general protocol for the chromatographic separation and mass spectrometric detection of HODE isomers.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A shallow gradient should be optimized to achieve separation of the HODE isomers.[8]
-
Flow Rate: 0.2 mL/min.[9]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions:
HODE Isomer Signaling Pathways
The biological effects of HODE isomers are mediated through their interaction with specific cellular receptors and signaling pathways.[1][2][3]
13-HODE Enantiomer Signaling
The 13-HODE enantiomers, 13(S)-HODE and 13(R)-HODE, have opposing effects on cell growth and apoptosis, particularly in colorectal cancer cells.[1][3] 13(S)-HODE acts as a ligand for PPARγ, leading to decreased cell growth and induction of apoptosis. In contrast, 13(R)-HODE interacts with BLT receptors, promoting cell proliferation through the activation of ERK and CREB signaling pathways and the synthesis of prostaglandin (B15479496) E2 (PGE2).[1][3]
9-HODE Signaling in Inflammation
9-HODE is a critical biomarker in oxidative stress and inflammation.[6] It exerts its effects through receptors such as GPR132 and the nuclear receptor PPARγ.[2]
Conclusion
This application note provides a comprehensive workflow for the analysis of HODE isomers, emphasizing the importance of robust sample preparation and sensitive LC-MS/MS detection. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers investigating the complex roles of these lipid mediators in health and disease. The ability to accurately quantify individual HODE isomers will be crucial for the development of novel diagnostic and therapeutic strategies targeting lipid signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) from biological matrices for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary extraction methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Introduction
This compound (12-HOE) is an oxidized lipid mediator derived from oleic acid. As a member of the oxylipin family, 12-HOE is implicated in various physiological and pathological processes, including inflammation and metabolic regulation. Accurate quantification of 12-HOE in biological samples such as plasma, serum, and tissues is crucial for understanding its biological role and its potential as a biomarker in disease states. The low endogenous concentrations of 12-HOE and the complexity of biological matrices necessitate robust and efficient sample preparation methods to ensure accurate and reproducible results.
Method Selection: Solid-Phase Extraction vs. Liquid-Liquid Extraction
The choice between SPE and LLE depends on several factors, including the sample matrix, the required level of cleanliness, sample throughput, and the availability of automation.
Solid-Phase Extraction (SPE) is often preferred for its high selectivity, potential for automation, and the generation of cleaner extracts, which can reduce matrix effects in LC-MS/MS analysis.[1][2] It is particularly advantageous for complex matrices and when high reproducibility is required.
Liquid-Liquid Extraction (LLE) is a classical and widely used technique that is straightforward and effective for a broad range of analytes.[1][3] While it can be more labor-intensive and consume larger volumes of organic solvents, it remains a valuable method, especially when dealing with simpler matrices or when SPE method development is not feasible.
A summary of the comparative performance of SPE and LLE for the extraction of oxylipins from plasma is presented below.
Table 1: Comparison of SPE and LLE Performance for Oxylipin Extraction from Plasma
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally high and reproducible (>85%) | Can be variable, typically 70-95% |
| Matrix Effects | Minimized due to selective washing steps | Can be more significant |
| Processing Time | Faster, especially with automation | More time-consuming, particularly for large sample numbers |
| Solvent Consumption | Lower | Higher |
| Selectivity | High | Moderate |
| Automation Potential | High | Low |
Application Note 1: Solid-Phase Extraction (SPE) Protocol for 12-HOE
This protocol describes a reversed-phase SPE method for the extraction of 12-HOE from plasma or serum. The principle involves the retention of the hydrophobic 12-HOE on a C18 sorbent while polar interferences are washed away. The analyte is then eluted with an organic solvent.[4]
Experimental Workflow
References
Application Notes and Protocols: 12-Hydroxy-9(E)-octadecenoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a hydroxy fatty acid whose biological functions in cell culture are an emerging area of research.[1][2][3] Structurally similar to other bioactive lipids, 12-HOE is investigated for its potential roles in various cellular processes. Evidence suggests that related hydroxy fatty acids can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell proliferation.[4][5] These application notes provide an overview of the potential uses of 12-HOE in cell culture and detailed protocols for investigating its effects, primarily based on its presumed activity as a PPARγ agonist.
Potential Applications in Cell Culture
-
Anti-inflammatory Studies: Investigate the potential of 12-HOE to mitigate inflammatory responses in various cell types, such as macrophages and endothelial cells.[6]
-
Cancer Research: Explore the effects of 12-HOE on the proliferation, differentiation, and apoptosis of cancer cell lines.[7][8][9]
-
Metabolic Studies: Examine the role of 12-HOE in adipocyte differentiation and glucose metabolism.[4]
-
Neuroscience Research: Assess the potential neuroprotective or neuro-inflammatory effects of 12-HOE in neuronal and glial cell cultures.[10]
Data Presentation
Table 1: Summary of Expected Effects of 12-HOE in Cell Culture (Hypothetical based on PPARγ Agonist Activity)
| Cell Line Example | Application | Expected Effect | Concentration Range (µM) | Incubation Time (hours) | Assay |
| RAW 264.7 (Macrophage) | Anti-inflammation | Inhibition of LPS-induced nitric oxide production | 1 - 50 | 24 | Griess Assay |
| HUVEC (Endothelial) | Anti-inflammation | Reduction of TNF-α induced VCAM-1 expression | 1 - 50 | 24 | Western Blot/ELISA |
| MCF-7 (Breast Cancer) | Anti-proliferation | Inhibition of cell growth | 10 - 100 | 48 - 72 | MTT/SRB Assay |
| 3T3-L1 (Preadipocyte) | Adipogenesis | Promotion of lipid accumulation | 1 - 20 | 48 - 192 | Oil Red O Staining |
| PC12 (Neuronal-like) | Neuroprotection | Protection against oxidative stress-induced cell death | 1 - 25 | 24 | MTT/LDH Assay |
Experimental Protocols
Protocol 1: Preparation of 12-HOE Stock Solution
-
Reconstitution: 12-HOE is a lipid and should be dissolved in an organic solvent such as ethanol, methanol, DMSO, or DMF.[11] For a 10 mM stock solution, dissolve 2.98 mg of 12-HOE (MW: 298.46 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental and control groups and is typically below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of 12-HOE on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 12-HOE or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for PPARγ Activation and Downstream Targets
This protocol is to determine if 12-HOE activates PPARγ and modulates the expression of its target genes.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with 12-HOE at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PPARγ, and downstream targets (e.g., CD36, FABP4) or inflammatory markers (e.g., NF-κB, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Diagram 1: Hypothesized PPARγ Signaling Pathway for 12-HOE
Caption: Hypothesized PPARγ signaling pathway activated by 12-HOE.
Diagram 2: Experimental Workflow for Investigating 12-HOE Effects
Caption: General experimental workflow for studying 12-HOE.
References
- 1. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional culture sensitizes epithelial ovarian cancer cells to EZH2 methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. larodan.com [larodan.com]
Application Note and Protocol: Solid-Phase Extraction of 12-Hydroxy-9(E)-octadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a bioactive lipid molecule involved in various physiological and pathological processes. Accurate quantification of 12-HOE in biological matrices is crucial for understanding its roles in signaling pathways and for potential therapeutic development. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex samples such as plasma, serum, and tissue homogenates prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of 12-HOE from biological samples.
The presented protocol is based on established methods for similar hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), and general principles of lipid extraction.[3][4] The choice of a reversed-phase or a mixed-mode anion exchange SPE sorbent is recommended to effectively capture the fatty acid structure and the negatively charged carboxylate group of 12-HOE.
Data Presentation
Table 1: Summary of Key Parameters for Solid-Phase Extraction of 12-HOE
| Parameter | Description | Recommended Specification | Rationale |
| SPE Sorbent | Stationary phase for retaining the analyte. | Reversed-Phase (e.g., C18, C8) or Mixed-Mode Weak Anion Exchanger (WAX). | Reversed-phase retains the hydrophobic fatty acid chain, while WAX provides an additional retention mechanism for the carboxylic acid group, enhancing selectivity.[5] |
| Sample Pre-treatment | Preparation of the biological sample before loading onto the SPE cartridge. | Acidification to pH 3-4 with a dilute acid (e.g., HCl or formic acid).[3] | Protonates the carboxylic acid group of 12-HOE, increasing its retention on reversed-phase sorbents.[5] |
| Conditioning Solvent | Activates the SPE sorbent. | 1-2 mL of Methanol (B129727).[3] | Wets the stationary phase and prepares it for the aqueous sample. |
| Equilibration Solvent | Primes the sorbent with a solvent similar to the sample matrix. | 1-2 mL of Deionized Water (acidified to pH 3-4).[3] | Ensures the sorbent environment is optimal for analyte binding. |
| Sample Loading | Application of the pre-treated sample onto the SPE cartridge. | Load the sample at a slow and steady flow rate (e.g., 0.5-1 mL/min). | Allows for sufficient interaction time between 12-HOE and the sorbent.[5] |
| Wash Solvent | Removes unretained, hydrophilic impurities. | 1-2 mL of 5-10% Methanol in deionized water.[3] | Washes away interfering compounds without eluting the analyte of interest. |
| Elution Solvent | Recovers the purified analyte from the SPE cartridge. | 1-2 mL of Methanol or Acetonitrile. For WAX, a basic modifier (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol) may be needed.[3][5] | Disrupts the interaction between 12-HOE and the sorbent, allowing for its collection. |
| Post-Elution | Preparation of the eluate for analysis. | Evaporation of the solvent under a stream of nitrogen and reconstitution in a suitable solvent for LC-MS/MS analysis.[4] | Concentrates the analyte and ensures compatibility with the analytical instrument's mobile phase. |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase extraction of 12-HOE from a liquid biological sample (e.g., plasma or serum).
Materials:
-
Solid-Phase Extraction Cartridges (Reversed-Phase C18 or Weak Anion Exchange)
-
SPE Vacuum Manifold
-
Biological Sample (e.g., Plasma, Serum)
-
Internal Standard (e.g., deuterated 12-HOE)
-
Methanol (HPLC grade)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) or Formic Acid
-
Nitrogen Gas Supply
-
Vortex Mixer
-
Centrifuge
-
Glass Test Tubes
-
Autosampler Vials
Protocol:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 200 µL of the sample in a glass test tube, add an appropriate amount of internal standard.
-
Acidify the sample to a pH of 3-4 by adding a small volume of dilute HCl or formic acid.[3]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on a vacuum manifold.
-
Conditioning: Add 1 mL of methanol to each cartridge and allow it to pass through the sorbent by gravity or with gentle vacuum.[3]
-
Equilibration: Add 1 mL of deionized water (acidified to pH 3-4) to each cartridge and let it drain. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 0.5-1 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in deionized water to remove hydrophilic impurities.[3]
-
Apply a slightly higher vacuum to ensure the wash solvent passes through completely.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained 12-HOE with 1.2 mL of methanol into the collection tube.[3]
-
Apply a low vacuum for elution to ensure efficient recovery.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the subsequent LC-MS/MS analysis (e.g., the initial mobile phase composition).[4]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for the solid-phase extraction of 12-HOE.
References
Analytical Techniques for Oxidized Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of oxidized fatty acids (oxFAs), crucial mediators and markers in various physiological and pathological processes. The following sections cover the principal analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Introduction to Oxidized Fatty Acids
Oxidized fatty acids, a diverse group of lipid signaling molecules collectively known as oxylipins, are formed from polyunsaturated fatty acids (PUFAs) through enzymatic or non-enzymatic pathways.[1] These molecules are implicated in a wide range of biological processes, including inflammation, immunity, and apoptosis.[1][2] Given their role in disease pathogenesis, accurate and robust analytical methods for their identification and quantification are paramount in biomedical research and drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS) for OxFA Analysis
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of oxFAs due to its high sensitivity and selectivity.[1][3] This method allows for the simultaneous quantification of a wide range of oxFAs in complex biological matrices.
Application Note:
LC-MS/MS is the gold standard for targeted oxylipin profiling. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample extraction and ionization efficiency.[1] Multiple reaction monitoring (MRM) is a common acquisition mode that enhances specificity and sensitivity.[1] Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have enabled high-throughput analysis of a large number of oxFAs.
Experimental Protocol: LC-MS/MS Analysis of OxFAs in Plasma
This protocol is adapted from established methods for the analysis of oxylipins in biological samples.[1][4]
1. Sample Preparation and Lipid Extraction:
-
To 200 µL of plasma, add 10 µL of an internal standard mixture containing deuterated analogs of the target oxFAs.
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% ethanol (B145695) for LC-MS analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: 0.01% Formic acid in acetonitrile.
-
Gradient:
-
Initial: 25% B
-
0-4 min: 25-28% B
-
4-12 min: 28-32% B
-
Hold for a specified time, then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: Xevo TQ-XS Mass Spectrometer or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard must be optimized.
Quantitative Data: LC-MS/MS Analysis
| Analyte | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | LOQ (ng/mL) |
| Arachidonic Acid | >95 | <10 | <15 | 0.09 |
| Linoleic Acid | >95 | <10 | <15 | - |
| HETEs | >85 | 3-5 | <10 | <0.09 |
| HODEs | >85 | 3-5 | <10 | - |
| Prostaglandin F2α | ~10 | <10 | <15 | - |
Data synthesized from multiple sources.[1][3][4] Actual values may vary depending on the specific analyte, matrix, and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for OxFA Analysis
GC-MS is a robust technique for the analysis of fatty acids, including their oxidized forms. Due to the low volatility of free fatty acids, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is essential.[5]
Application Note:
GC-MS is particularly useful for analyzing the overall fatty acid profile and identifying specific oxidized species. Derivatization to FAMEs is a critical step to improve chromatographic separation and detection.[6] While electron ionization (EI) is common, chemical ionization (CI) can provide softer ionization, preserving the molecular ion and aiding in identification.[5]
Experimental Protocol: GC-MS Analysis of OxFAs as FAMEs
This protocol describes a general workflow for the analysis of fatty acids by GC-MS, including the common derivatization procedure.[5][6]
1. Lipid Extraction:
-
Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer procedure.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract (1-25 mg), add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the sample, then add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to partition the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column like a Carbowax-type for better separation of unsaturated FAMEs.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 1 min.
-
Ramp 1: 11°C/min to 170°C.
-
Ramp 2: 0.8°C/min to 175°C.
-
Ramp 3: 20°C/min to 220°C, hold for 2.5 min.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for increased sensitivity.
Quantitative Data: GC-MS FAME Analysis
| Parameter | Value | Reference |
| Recovery | ||
| Optimized Folch Extraction | Generally high for total fatty acids | [7] |
| Precision (CV%) | ||
| Intra-assay (EPA) | < 3% | [7] |
| Inter-assay (EPA) | < 3% | [7] |
| Linearity (R²) | > 0.99 for most FAMEs | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for OxFA Analysis
¹H NMR spectroscopy is a powerful non-destructive technique that can be used to monitor the overall oxidation status of lipids.[9] It allows for the direct observation of changes in the chemical environment of protons in fatty acid chains upon oxidation.[10]
Application Note:
¹H NMR provides a global profile of lipid oxidation by monitoring the decrease in signals from unsaturated fatty acids and the appearance of signals from oxidation products.[11] It is particularly useful for assessing the overall susceptibility of lipids to oxidation.[9]
Experimental Protocol: ¹H NMR Analysis of Lipid Oxidation
This protocol outlines a general procedure for monitoring lipid oxidation in serum samples.[9]
1. Sample Preparation and Oxidation Induction:
-
To a serum sample, add a solution of CuSO₄ to initiate oxidation (final concentration of 1.0 mM).
-
Incubate the sample at 37°C for a defined period (e.g., 4.5 hours). A control sample without CuSO₄ should also be prepared.
-
Stop the reaction and extract the lipids using a modified Folch method.
-
Dry the lipid extract and reconstitute in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 600 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: Standard ¹H NMR.
-
Key Spectral Regions to Monitor:
-
Bisallylic protons (~2.74–2.88 ppm): Decrease indicates oxidation of PUFAs.[9]
-
Olefinic protons (~5.30–5.45 ppm): Decrease indicates loss of double bonds.[9]
-
ω-3 methyl protons (~0.98 ppm): Decrease indicates oxidation of ω-3 fatty acids.[9]
-
ω-6 methyl protons (~0.89 ppm): Decrease indicates oxidation of ω-6 fatty acids.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for OxFA Analysis
FTIR spectroscopy is a rapid and non-destructive technique for monitoring changes in the functional groups of lipids during oxidation.[12] It is particularly sensitive to changes in the double bonds and the formation of carbonyl groups.
Application Note:
FTIR can be used to assess the extent of lipid peroxidation by monitoring changes in specific vibrational bands.[13] The appearance of a carbonyl (C=O) stretching band is a key indicator of the formation of secondary oxidation products.[13]
Experimental Protocol: FTIR-ATR Analysis of Lipid Peroxidation
This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR for analyzing lipid peroxidation.[12][14]
1. Sample Preparation:
-
For liquid samples like plasma, a small aliquot (e.g., 10 µL) can be deposited directly onto the ATR crystal and dried.[14]
-
For lipid extracts, the dried extract can be reconstituted in a volatile solvent, deposited on the crystal, and the solvent evaporated.
2. FTIR Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum One or equivalent with a universal ATR accessory.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
Key Spectral Regions to Monitor:
-
~3010 cm⁻¹ (=C-H stretching): Decrease indicates loss of cis-double bonds.
-
~1745 cm⁻¹ (C=O stretching): Increase indicates the formation of aldehydes, ketones, and other carbonyl-containing secondary oxidation products.[13]
-
~966 cm⁻¹ (=C-H bending): Increase can indicate the formation of trans-isomers.
-
Visualizations
Signaling Pathway of Oxidized Fatty Acids
Caption: Enzymatic and non-enzymatic pathways of oxidized fatty acid formation and signaling.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of oxidized fatty acids by LC-MS/MS.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the analysis of oxidized fatty acids by GC-MS.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. shimadzu.com [shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib.zu.edu.pk [lib.zu.edu.pk]
- 11. aocs.org [aocs.org]
- 12. mdpi.com [mdpi.com]
- 13. Application of FTIR-ATR Spectroscopy to Determine the Extent of Lipid Peroxidation in Plasma during Haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Note: Quantitative Analysis of 12-Hydroxy-9(E)-octadecenoic Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in biological matrices. 12-HOE is an oxidized metabolite of oleic acid, and its accurate quantification is essential for understanding its role in various physiological and pathological processes. The protocol described herein utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the reliable quantification of 12-HOE in complex biological samples.
Introduction
This compound (12-HOE) is a hydroxy fatty acid formed from the oxidation of oleic acid. As a member of the oxidized fatty acid family, 12-HOE is implicated in various biological processes, including inflammation and cellular signaling. The accurate measurement of 12-HOE in biological samples such as plasma and tissue homogenates is crucial for elucidating its physiological functions and its potential role as a biomarker in disease states.
LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in complex matrices due to its superior sensitivity, specificity, and wide dynamic range. This application note provides a comprehensive protocol for the extraction and quantification of 12-HOE, enabling researchers to obtain reliable and reproducible data.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 12-HOE from biological fluids like plasma.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: For plasma samples, precipitate proteins by adding two volumes of cold methanol, vortexing, and centrifuging to collect the supernatant.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of water. Ensure the cartridges do not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute 12-HOE with 1 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas | Nitrogen |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) |
| To be optimized for 12-HOE | |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for 12-HOE, based on data from closely related hydroxy fatty acids.[1][2]
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L[2] |
| Limit of Detection (LOD) | ~3 nmol/L (Estimated based on S/N of 3) |
| Accuracy (% Recovery) | 85-115% |
| Precision (% CV) | < 15% |
Table 2: MRM Transitions for 12-HOE (Theoretical)
Note: These transitions should be empirically determined and optimized using a 12-HOE standard.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 12-HOE | 297.2 | To be determined | To be determined | To be optimized |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 12-HOE.
Potential Signaling Pathway: PPARα Activation
While a specific signaling pathway for 12-HOE has not been fully elucidated, other oxidized linoleic acid metabolites, such as 9-oxo-octadecadienoic acid (9-oxo-ODA), have been shown to be potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Given the structural similarity, it is plausible that 12-HOE could also interact with this pathway. PPARα is a key regulator of lipid metabolism.
Caption: Hypothetical signaling pathway of 12-HOE via PPARα activation.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HODE Isomer Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Hydroxyoctadecadienoic acid (HODE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic separation of HODE isomers.
Troubleshooting Guide
This guide addresses common issues that can arise during the HPLC analysis of HODE isomers, leading to poor peak resolution and inaccurate quantification.
Issue 1: Poor Peak Resolution or Co-elution of HODE Isomers
Poor resolution between HODE isomers is a frequent challenge. This can manifest as broad, overlapping, or completely co-eluting peaks.
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For separating positional isomers (e.g., 9-HODE vs. 13-HODE) and geometric isomers (e.g., Z,E-HODE vs. E,E-HODE), a normal-phase silica (B1680970) column is often effective.[1][2] For enantiomeric separation (e.g., 9(S)-HODE vs. 9(R)-HODE), a specialized chiral stationary phase is necessary.[3] Reversed-phase columns (C8 or C18) are commonly used for general profiling of oxylipins but may require significant method optimization for isomer separation.[3] |
| Suboptimal Mobile Phase Composition | Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol). A small amount of a weak acid like acetic acid (e.g., 0.1%) is often added to improve peak shape.[1][2][4] Reversed-Phase: Optimize the gradient of the aqueous and organic (e.g., acetonitrile, methanol) phases. Adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) to both phases is crucial for good peak shape by suppressing the ionization of the carboxylic acid group.[1][3] |
| Gradient Slope is Too Steep (Reversed-Phase) | Employ a shallower gradient to increase the separation window for closely eluting isomers.[3] |
| Inadequate Column Equilibration | Before the first injection, and between gradient runs, ensure the column is thoroughly equilibrated with the initial mobile phase. Insufficient equilibration can lead to retention time shifts and poor resolution.[5] |
| Incorrect Flow Rate | Optimize the flow rate. Slower flow rates can sometimes improve resolution, but this will increase the run time.[6] |
| Elevated Column Temperature | Lowering the column temperature can sometimes enhance the resolution of isomers, although it may also increase backpressure.[3] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration and quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Reversed-Phase: Ensure an acidic modifier (e.g., 0.1% formic or acetic acid) is present in the mobile phase to suppress the ionization of the silanol (B1196071) groups on the silica support and the carboxylic acid on the HODE molecule.[3][7] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained sample components.[8] If contamination is suspected, flush the column with a strong solvent. |
| Mismatch between Sample Solvent and Mobile Phase | Whenever possible, dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.[9] |
Issue 3: Variable Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure thorough mixing and degassing to prevent bubble formation.[3] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable and consistent temperature. Even small temperature changes can affect retention times.[3] |
| HPLC System Leaks | Regularly inspect fittings and pump seals for any signs of leaks, which can cause pressure fluctuations and lead to variable retention.[3] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating HODE isomers?
A1: The choice of column depends on the type of isomers you need to separate:
-
Positional and Geometric Isomers (e.g., 9-HODE vs. 13-HODE, Z,E vs. E,E): A normal-phase silica column is often the most effective choice.[1][2]
-
Enantiomers (e.g., 9(S)-HODE vs. 9(R)-HODE): A chiral stationary phase (CSP) column is required for the separation of enantiomers.[3][10]
-
General Profiling: Reversed-phase C18 or C8 columns are widely used for the analysis of a broad range of oxylipins, including HODEs, often in combination with mass spectrometry. However, achieving baseline resolution of all isomers on these columns can be challenging and may require extensive method development.[3]
Q2: How can I improve the peak shape of my HODE isomers?
A2: Adding a small percentage of a weak acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase is crucial.[1][3] This suppresses the ionization of the carboxylic acid functional group on the HODE molecules and minimizes secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
Q3: Should I use isocratic or gradient elution for HODE isomer analysis?
A3:
-
Isocratic elution , where the mobile phase composition remains constant, is often used with normal-phase chromatography for the separation of a specific set of HODE isomers.[1][2]
-
Gradient elution , where the mobile phase composition changes during the run, is commonly employed in reversed-phase HPLC, especially when analyzing complex samples containing multiple lipids with a wide range of polarities. A shallow gradient is generally recommended to improve the resolution of closely eluting isomers.[3][11]
Q4: What detection method is most suitable for HODE isomers?
A4: HODE isomers contain a conjugated diene system, which allows for detection by UV absorbance , typically at 234 nm.[4] For higher sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) is the preferred detection method.[3]
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Separation of Four HODE Isomers
This protocol is adapted from a method for the simultaneous determination of 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, and 9-E,E-HODE.[2]
-
Objective: To separate positional and geometric isomers of HODE.
-
Mobile Phase: n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (or controlled at 25°C).[1]
-
Injection Volume: 10-20 µL.[1]
-
Procedure:
Protocol 2: Reversed-Phase UPLC-MS/MS for General Oxylipin Profiling
This protocol provides a starting point for the separation of HODEs and other oxidized linoleic acid metabolites in complex biological samples.[3]
-
Objective: To quantify HODE isomers in a complex matrix.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[1][3]
-
Gradient Program:
-
0 min: 30% B
-
15 min: 70% B
-
20 min: 98% B
-
25 min: 98% B (hold)
-
25.1 min: 30% B
-
30 min: 30% B (equilibration)[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
MS Detection: Negative ion electrospray ionization (ESI-). Use Multiple Reaction Monitoring (MRM) for specific quantification.[3]
-
Procedure:
-
Prepare mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition.[3]
-
Inject the extracted sample.
-
Acquire data using the defined MRM transitions.
-
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. gsartor.org [gsartor.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Frequently Asked Questions: HPLC and UHPLC [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Derivatization Reactions for Hydroxy Fatty Acids
Welcome to the Technical Support Center for the derivatization of hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of hydroxy fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis: Common Issues and Solutions
Issue 1: Incomplete Derivatization or Low Product Yield
Q: My chromatogram shows a small product peak and a large peak for the underivatized hydroxy fatty acid. What is causing the incomplete reaction, and how can I increase the yield?
A: Incomplete derivatization is a common problem that can be caused by several factors. Here are the most frequent causes and their solutions:
-
Presence of Moisture: Silylating and esterification reagents are highly sensitive to moisture.[1] Water in the sample or reagents will react with them, reducing the amount available to derivatize your analyte.
-
Solution: Ensure your sample is completely dry before adding derivatization reagents. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[1][2] Always use anhydrous solvents and store derivatization reagents in a desiccator or under an inert atmosphere. Consider adding a water scavenger, like 2,2-dimethoxypropane, to the reaction mixture.[3]
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[4]
-
Suboptimal Reaction Time or Temperature: The derivatization reaction may not have reached completion due to insufficient time or temperature.[2]
-
Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 60-100°C for 5-60 minutes is a common starting point.[2] To find the optimal time, you can analyze aliquots at different intervals until the product peak area no longer increases.[5] For esterification with BF3-methanol, heating at 60°C for 5-10 minutes is a general guideline, but may require optimization.[6]
-
-
Sample Matrix Effects: Components in a complex biological matrix can interfere with the derivatization reaction.[4]
-
Solution: Implement a sample cleanup step before derivatization. Techniques like solid-phase extraction (SPE) can effectively remove interfering substances.[7]
-
Issue 2: Peak Tailing in the Chromatogram
Q: The peak for my derivatized hydroxy fatty acid is asymmetrical with a pronounced tail. What causes this, and how can I improve the peak shape?
A: Peak tailing can compromise resolution and the accuracy of quantification. The primary causes are:
-
Incomplete Derivatization: As with low yield, unreacted polar hydroxyl or carboxyl groups can interact with active sites in the GC system, leading to peak tailing.[1][2]
-
Solution: Re-optimize your derivatization protocol to ensure complete conversion of all active hydrogens. For hydroxy fatty acids, a two-step derivatization (esterification of the carboxyl group followed by silylation of the hydroxyl group) can be more effective.[2]
-
-
Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with the analyte.[6]
-
Solution: Use a deactivated injector liner and replace it regularly.[2] Ensure you are using a high-quality, well-conditioned column. If the column is old, breaking off the first few centimeters of the inlet might help.[2] Regular column bake-outs according to the manufacturer's instructions can also help remove contaminants.[2]
-
Issue 3: Presence of Extraneous or "Ghost" Peaks
Q: My chromatogram shows unexpected peaks that are not my derivatized analyte. Where are these coming from, and how can I get rid of them?
A: Extraneous peaks can originate from several sources:
-
Contaminated Reagents or Solvents: Impurities in the derivatization reagents or solvents are a common source of artifact peaks.[6]
-
Solution: Always use high-purity reagents and solvents. Running a reagent blank (all reaction components except the sample) is crucial to identify any contaminants originating from the reagents.[6]
-
-
Septum Bleed: Particles from the injector septum can degrade at high temperatures and introduce interfering peaks.[6]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[6]
-
-
Side Reactions: Overly harsh reaction conditions can lead to the degradation of the analyte or the formation of byproducts.[6]
-
Carryover: Residual sample from a previous, more concentrated injection can appear in subsequent runs.[7]
-
Solution: Run a solvent blank after analyzing a concentrated sample to check for carryover. If observed, optimize your injector and column cleaning procedures.[7]
-
LC-MS Analysis: Common Issues and Solutions
Issue 1: Low Signal Intensity or Poor Ionization
Q: My derivatized hydroxy fatty acid is showing a very low signal in the mass spectrometer. How can I improve the sensitivity?
A: Poor signal intensity in LC-MS is often related to the derivatization strategy and ionization efficiency.
-
Suboptimal Derivatization Reagent: The chosen derivatization reagent may not be ideal for enhancing ionization in the positive or negative ion mode you are using.
-
Solution: For positive ion mode, derivatization of the carboxyl group to introduce a readily ionizable moiety is a common strategy.[9] Reagents like 2-picolylamine (2-PA) can be used to form amides that show enhanced signal in positive electrospray ionization (ESI).[10][11] For negative ion mode, reagents that introduce an easily deprotonated group can be beneficial.
-
-
Incomplete Reaction: Similar to GC-MS, an incomplete derivatization reaction will result in a lower concentration of the desired derivative and thus a weaker signal.
-
Solution: Optimize the reaction conditions for your specific derivatization chemistry. This includes reagent concentration, reaction time, temperature, and pH. For example, with 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization, the reaction time and temperature need to be optimized to ensure complete conversion.[12]
-
Issue 2: Multiple or Broad Peaks for a Single Analyte
Q: I am observing multiple peaks or a single broad peak for what should be a single derivatized hydroxy fatty acid. What could be the cause?
A: This can be due to several factors related to the derivatization and chromatography.
-
Formation of Isomers or Multiple Derivatives: The derivatization reaction may produce multiple products.
-
Solution: Review the reaction mechanism of your chosen derivatization reagent. Some reagents can react with multiple functional groups on the analyte, potentially leading to different derivatives. Optimizing the reaction conditions can sometimes favor the formation of a single product.
-
-
Poor Chromatographic Separation: The chromatographic conditions may not be suitable for the derivatized analyte.
-
Solution: Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation and peak shape.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of hydroxy fatty acids?
A1: Hydroxy fatty acids are polar and have low volatility due to the presence of carboxyl and hydroxyl groups, which can form hydrogen bonds.[13] This makes them unsuitable for direct analysis by GC-MS, as they will exhibit poor peak shape and may not elute from the column.[13] Derivatization converts these polar functional groups into less polar, more volatile moieties, making them amenable to GC analysis.[14] For LC-MS, derivatization is often employed to improve ionization efficiency and thus sensitivity.[9]
Q2: What are the most common derivatization methods for hydroxy fatty acids for GC-MS analysis?
A2: The two most common methods are:
-
Silylation: This method replaces the active hydrogens on both the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]
-
Esterification followed by Silylation: This is a two-step process where the carboxyl group is first converted to a methyl ester (FAME) using a reagent like boron trifluoride in methanol (B129727) (BF3-methanol).[15] The hydroxyl group is then silylated in a second step.[15]
Q3: How do I choose between silylation and esterification for GC-MS analysis?
A3: The choice depends on your specific needs:
-
Silylation (e.g., with BSTFA) is a one-step reaction that derivatizes both the carboxyl and hydroxyl groups simultaneously, making it faster.[15] However, TMS derivatives can be sensitive to moisture.[15]
-
Esterification followed by silylation is a more robust and widely used method.[15] Fatty acid methyl esters (FAMEs) are generally more stable than TMS esters of carboxylic acids.[15] However, this is a two-step process and can be more time-consuming.[15]
Q4: What are some common derivatization reagents for LC-MS analysis of hydroxy fatty acids?
A4: For LC-MS, derivatization aims to enhance ionization efficiency. Common reagents include:
-
2-Picolylamine (2-PA): Reacts with the carboxyl group to form an amide, which enhances ionization in positive ESI mode.[10][11]
-
3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxyl group and is suitable for enhancing detection.[16]
Q5: How can I be sure my derivatization reaction has gone to completion?
A5: To confirm complete derivatization, you can analyze aliquots of the reaction mixture at different time points.[5] When the peak area of the derivatized product no longer increases with longer reaction times, the reaction is likely complete.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common derivatization methods to aid in method selection and optimization.
Table 1: Comparison of Common Derivatization Methods for GC-MS
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | Carboxyl & Hydroxyl | 60-100°C for 5-60 min[2] | One-step reaction for both functional groups; effective for a wide range of fatty acids.[15] | Derivatives can be sensitive to moisture; potential for incomplete derivatization.[15] |
| Esterification + Silylation | 1. BF3-Methanol 2. BSTFA | 1. Carboxyl 2. Hydroxyl | Esterification: 60°C for 5-10 min[6] Silylation: 60-70°C for 20-60 min[2] | Robust and widely used method; FAMEs are stable.[15] | Two-step process; BF3-methanol can be harsh and may cause degradation of some analytes.[15] |
Table 2: Effect of Reaction Time on FAMEs Yield (BF3-Methanol Method at 60°C)
| Reaction Time (minutes) | Palmitic Acid (C16:0) Peak Area | Oleic Acid (C18:1) Peak Area | Linoleic Acid (C18:2) Peak Area |
| 5 | 1,250,000 | 1,100,000 | 950,000 |
| 10 | 1,800,000 | 1,650,000 | 1,400,000 |
| 20 | 1,820,000 | 1,660,000 | 1,410,000 |
| 30 | 1,815,000 | 1,655,000 | 1,405,000 |
| (Note: Data is illustrative and based on the general principle that yield increases with time up to a plateau.) |
Experimental Protocols
Protocol 1: One-Step Silylation for GC-MS Analysis
This protocol is a general guideline for the simultaneous derivatization of carboxyl and hydroxyl groups using BSTFA.
-
Sample Preparation: Place the dried sample (e.g., 100 µg of hydroxy fatty acid) into a GC vial.[2] Ensure the sample is completely free of water.
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[2]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.[2]
Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
-
Step 1: Esterification
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.[15]
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol.[15]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes.[6]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.[15]
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).[15]
-
Drying: Carefully transfer the upper hexane layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
-
Step 2: Silylation
-
Reagent Addition: To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: Experimental workflow for the derivatization of hydroxy fatty acids.
Caption: Troubleshooting decision tree for derivatization issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, purification, and quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 12-HOE analysis workflow.
Question: Why is the recovery of my 12-HOE consistently low?
Answer: Low recovery of 12-HOE can stem from several factors throughout the experimental workflow, from initial sample handling to final analysis. The primary areas to investigate are sample preparation, extraction efficiency, purification effectiveness, and analyte stability.
1. Inefficient Extraction from the Biological Matrix
-
Potential Cause: Incomplete release of 12-HOE from the sample matrix due to strong binding to proteins or incorporation into complex lipids.
-
Recommended Solution:
-
Protein Precipitation: Ensure thorough protein precipitation by using ice-cold organic solvents like methanol (B129727) or acetonitrile (B52724) and allowing sufficient incubation time at low temperatures (-20°C for at least 30 minutes)[1].
-
Homogenization: For tissue samples, ensure complete homogenization to disrupt cells and release lipids[2].
-
Saponification (for total 12-HOE): If you are measuring both free and esterified 12-HOE, an alkaline hydrolysis (saponification) step is necessary to cleave the ester bonds.
-
2. Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Parameters
-
Potential Cause: The chosen solvents and pH conditions may not be optimal for partitioning 12-HOE into the desired phase or for its retention on and elution from the SPE sorbent.
-
Recommended Solution:
-
pH Adjustment: Acidify the sample to a pH of approximately 3.0-4.0 with a weak acid like acetic or formic acid before extraction[1][3]. This protonates the carboxylic acid group of 12-HOE, increasing its hydrophobicity and improving its extraction into organic solvents or retention on a reversed-phase SPE column.
-
Solvent Selection for LLE: For LLE, a common and effective solvent system is a chloroform (B151607):methanol mixture[4]. The ratio of these solvents is critical and should be optimized for your specific sample type.
-
SPE Optimization: For SPE using a C18 cartridge, ensure proper conditioning of the sorbent with methanol followed by water[3][5]. The wash steps are crucial for removing interferences; a low percentage of methanol in water (e.g., 5-15%) is often used[3][5]. Elution should be performed with a nonpolar organic solvent like methanol or ethyl acetate[1][3].
-
3. Analyte Degradation
-
Potential Cause: 12-HOE, as a polyunsaturated fatty acid derivative, is susceptible to oxidation and other forms of degradation, especially when exposed to heat, light, or oxygen.
-
Recommended Solution:
-
Use of Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent auto-oxidation[1][6].
-
Temperature Control: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation[2].
-
Solvent Evaporation: When drying the extract, use a gentle stream of nitrogen gas at a low temperature (30-40°C)[3].
-
Storage: Store samples and extracts at -80°C to prevent degradation[5].
-
4. Issues with LC-MS/MS Analysis
-
Potential Cause: Suboptimal chromatographic separation or mass spectrometry parameters can lead to poor signal intensity and inaccurate quantification.
-
Recommended Solution:
-
Chromatography: Use a reversed-phase C18 column for good separation of 12-HOE from other lipids[7]. Optimize the mobile phase gradient, which typically consists of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic phase like acetonitrile or methanol[7].
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode for sensitive detection of 12-HOE[8][9]. Use Multiple Reaction Monitoring (MRM) for quantification, with optimized precursor and product ion transitions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting 12-HOE from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. SPE, particularly with a C18 or a hydrophilic-lipophilic balanced (HLB) sorbent, is often preferred for its high recovery and ability to provide a cleaner extract, which is beneficial for sensitive LC-MS/MS analysis[10][11]. A detailed SPE protocol is provided in the "Experimental Protocols" section.
Q2: How can I be sure that I am measuring both free and esterified 12-HOE?
A2: To measure the total 12-HOE concentration, you must include a saponification step in your sample preparation. This involves incubating your lipid extract with a base, such as sodium hydroxide, to hydrolyze the ester bonds and release the 12-HOE.
Q3: What internal standard should I use for 12-HOE quantification?
A3: A stable isotope-labeled internal standard, such as 12-HOE-d8 or 12-HETE-d8, is highly recommended[3][5]. The use of a deuterated internal standard is crucial for correcting for any loss of the analyte during sample preparation and for matrix effects during LC-MS/MS analysis, thereby ensuring accurate quantification.
Q4: My 12-HOE peak is tailing in the chromatogram. What could be the cause?
A4: Peak tailing for acidic compounds like 12-HOE is often due to interactions with the stationary phase. Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic or acetic acid) to keep the carboxylic acid group of 12-HOE protonated. Using a modern, well-endcapped C18 column can also minimize these secondary interactions.
Q5: What are the expected recovery rates for 12-HOE?
A5: While specific recovery data for 12-HOE is not extensively published, recovery rates for structurally similar hydroxy fatty acids, such as HETEs, using SPE are typically high, often in the range of 85-110%[11][12]. The recovery can be influenced by the biological matrix and the specific protocol used. It is essential to validate the recovery in your own laboratory using a spiked matrix sample.
Data Presentation
Table 1: Quantitative Data on Recovery of Structurally Similar Hydroxy Fatty Acids
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| 12-HETE | Spiked Samples | SPE (C18) | 99.8 | [10] |
| 9-HODE | Spiked Samples | SPE (Sep-Pak C18) | 89.33 | [12] |
| 13-HODE | Spiked Samples | SPE (Sep-Pak C18) | 89.03 | [12] |
| Various Steroids | Human Plasma | Supported Liquid Extraction | 73.5 - 111.9 | [11] |
Table 2: Typical LC-MS/MS Parameters for the Analysis of Hydroxy Fatty Acids
| Parameter | Setting | Reference |
| LC System | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm) | [7] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [7] |
| Flow Rate | 0.3 - 0.4 mL/min | [7][9] |
| Column Temperature | 35 - 40 °C | [9][13] |
| Injection Volume | 3 - 10 µL | [9][14] |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | [8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [8][9] |
| Capillary Voltage | 2.0 - 3.0 kV | [9] |
| Source Temperature | 150 °C | [9] |
| Desolvation Temp. | 350 - 650 °C | [8][9] |
| Precursor Ion (m/z) | 319.2 (for HETEs, similar for 12-HOE) | [8] |
| Product Ion (m/z) | 179.1 (for 12-HETE, may vary for 12-HOE) | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 12-HOE from Plasma
This protocol is adapted from methods for the extraction of similar oxylipins from plasma[5][15].
-
Sample Preparation:
-
Thaw 200 µL of plasma on ice.
-
Add a known amount of a deuterated internal standard (e.g., 10 µL of 100 ng/mL 12-HETE-d8 in methanol).
-
Vortex briefly.
-
Acidify the sample by adding 10 µL of 2% aqueous acetic acid to a pH of ~4.0[3].
-
Dilute the sample with 400 µL of HPLC-grade water[3].
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 1 mL of HPLC-grade water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the entire pretreated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a slow, steady flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove salts.
-
Perform a second wash with 1 mL of 15% aqueous methanol to remove more polar interferences[3].
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the 12-HOE by passing 1 mL of methanol through the cartridge[3].
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 12-HOE from Cell Culture
This protocol is based on the Bligh-Dyer method, a common technique for lipid extraction[4].
-
Sample Preparation:
-
Collect cell culture media (e.g., 1 mL) and place it on ice.
-
Add an antioxidant (e.g., BHT to a final concentration of 0.005%) and a deuterated internal standard.
-
-
Extraction:
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample in a glass tube.
-
Vortex vigorously for 15 minutes at room temperature.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial LC mobile phase for analysis.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. welchlab.com [welchlab.com]
- 13. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of 12-Hydroxy-9(E)-octadecenoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of 12-Hydroxy-9(E)-octadecenoic acid during analysis. Find answers to frequently asked questions, troubleshooting tips for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound, also known as ricinelaidic acid, is a monounsaturated, hydroxylated fatty acid. The "(E)" designation (meaning entgegen or "opposite" in German) refers to the trans configuration of the double bond at the 9th carbon. Its geometric isomer is the (Z) or cis form, ricinoleic acid. Isomerization, the conversion from the (E) to the (Z) isomer or a shift in the double bond position, is a significant concern during analysis because it can lead to inaccurate quantification and misidentification of the compound, compromising experimental results.
Q2: What are the primary factors that cause the isomerization of this compound during analytical procedures?
Several factors can induce the isomerization of unsaturated fatty acids like this compound. These include:
-
High Temperatures: Heat is a major contributor to cis-trans isomerization. This is particularly relevant during steps like solvent evaporation, derivatization, and gas chromatography (GC) analysis.[1]
-
Harsh pH (Strong Acids and Bases): Both strongly acidic and basic conditions can catalyze the isomerization of double bonds. This is a concern during lipid extraction, saponification, and the preparation of fatty acid methyl esters (FAMEs).[1]
-
Light Exposure: UV and visible light can provide the energy needed to induce photochemical isomerization.[1]
-
Free Radicals: The presence of free radicals, which can be generated by various chemical processes, can also lead to isomerization.[1]
Q3: How can I minimize isomerization during sample storage?
Proper storage is crucial to maintain the integrity of your sample. It is recommended to store this compound at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidation, which can generate free radicals.[2] Protect samples from light by using amber vials or storing them in the dark.
Q4: Which analytical technique is generally preferred for analyzing this compound to minimize isomerization?
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is often preferred over Gas Chromatography (GC) for analyzing thermally sensitive and unsaturated compounds like this compound. HPLC is typically performed at or near room temperature, reducing the risk of heat-induced isomerization that can occur at the high temperatures required for GC analysis.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in the chromatogram, potentially corresponding to the (Z)-isomer. | Isomerization during sample preparation: This may occur due to high temperatures during solvent evaporation or derivatization. | Use a gentle stream of nitrogen for solvent evaporation at low temperatures. If derivatization is necessary, opt for milder methods and lower reaction temperatures. |
| Isomerization during analysis: If using GC, the high injector or column temperature can cause isomerization. | Switch to an HPLC-based method. If GC is necessary, optimize the temperature program to use the lowest possible temperatures that still allow for good chromatography. | |
| Poor peak shape and resolution. | Inappropriate column selection: The choice of chromatographic column is critical for separating isomers. | For HPLC, a C18 column is often suitable. For GC, highly polar capillary columns are necessary to separate cis and trans isomers.[3] |
| Suboptimal mobile/stationary phase: The mobile phase composition in HPLC or the temperature gradient in GC can significantly impact separation. | Systematically optimize the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) or the GC temperature program. | |
| Low recovery of the analyte. | Degradation of the sample: Exposure to harsh chemicals, light, or oxygen can lead to degradation. | Handle the sample under dim light and use solvents purged with an inert gas. Avoid strong acids and bases where possible. |
| Adsorption to sample vials or chromatography columns: Hydroxy fatty acids can be prone to adsorption. | Use silanized glass vials and ensure the chromatographic system is well-passivated. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol focuses on minimizing isomerization during the extraction and preparation of this compound for HPLC analysis.
Materials:
-
Sample containing this compound
-
Methanol (HPLC grade), purged with nitrogen
-
n-Hexane (HPLC grade), purged with nitrogen
-
Isopropanol (HPLC grade), purged with nitrogen
-
Acetic acid (glacial, analytical grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas cylinder
-
Vortex mixer
-
Centrifuge
-
Amber glass vials
Procedure:
-
Lipid Extraction (Cold Method):
-
Homogenize the sample in a solution of methanol.
-
Perform the extraction at a low temperature (e.g., 4°C) to minimize thermal stress on the analyte.
-
-
Purification:
-
Purify the extract using a Sep-Pak C18 column to remove interfering substances.[4]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the purified extract under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.
-
Transfer the reconstituted sample to an amber HPLC vial and cap it tightly.
-
-
Storage:
-
If not analyzed immediately, store the prepared sample at -20°C or lower under an inert atmosphere.
-
Protocol 2: HPLC-UV/MS Analysis
This protocol describes a general HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of solvents like n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[4] The exact composition should be optimized for the specific application.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
Column Temperature: Maintain the column at a controlled room temperature (e.g., 25°C) to ensure reproducibility and prevent thermal isomerization.
-
Detection:
-
UV: If a UV detector is used, the wavelength should be set to an appropriate value for detecting the double bond, typically around 205-234 nm.[4]
-
MS: For higher specificity and sensitivity, a mass spectrometer can be used. The instrument should be operated in a suitable ionization mode (e.g., Electrospray Ionization - ESI) in negative ion mode.
-
Visualizations
References
Technical Support Center: Quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) by LC-MS/MS.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the analysis of 12-HOE.
Question: Why am I observing low recovery of 12-HOE after sample preparation?
Answer:
Low recovery of 12-HOE can be attributed to several factors during the sample preparation process. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inadequate Protein Precipitation | For biological matrices like plasma or serum, ensure complete protein precipitation. Use ice-cold acetonitrile (B52724) or methanol (B129727) (typically 3:1 solvent-to-sample ratio), vortex thoroughly, and centrifuge at a high speed (e.g., >10,000 x g) at a low temperature (e.g., 4°C). |
| Suboptimal pH during Extraction | 12-HOE is a carboxylic acid. To ensure it is in a neutral, less polar form for efficient extraction with a reversed-phase sorbent, acidify your sample to a pH below its pKa (~4-5). This is commonly achieved by adding formic acid to a final concentration of 0.1-1%. |
| Improper Solid-Phase Extraction (SPE) Cartridge Conditioning | Inadequate conditioning of the SPE cartridge can lead to poor retention of 12-HOE. Always pre-condition the C18 cartridge with methanol followed by an equilibration step with an acidified water solution before loading the sample. |
| Analyte Breakthrough during Sample Loading | Loading the sample onto the SPE cartridge too quickly can result in the analyte not having sufficient time to interact with the sorbent. Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min). |
| Inefficient Elution | The elution solvent may not be strong enough to completely release 12-HOE from the SPE sorbent. Use a sufficiently non-polar solvent for elution, such as methanol, acetonitrile, or ethyl acetate (B1210297). Consider a two-step elution with increasing solvent strength to maximize recovery. |
Question: I am seeing significant ion suppression or enhancement for my 12-HOE signal. What can I do?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex biological samples. These effects are primarily caused by co-eluting endogenous components, such as phospholipids (B1166683), that interfere with the ionization of the target analyte.
Quantitative Data on Matrix Effects for Oxylipins (Representative)
While specific data for 12-HOE is limited, the following table provides representative data on recovery and matrix effects for similar oxylipins in human plasma using different sample preparation methods. This can serve as a guide for what to expect and the potential improvements with different techniques.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) (Ion Suppression/Enhancement) |
| Protein Precipitation (PPT) | 12-HETE | 85-95 | -40 to -60 (Suppression) |
| Liquid-Liquid Extraction (LLE) | Prostaglandins | 70-90 | -20 to -40 (Suppression) |
| Solid-Phase Extraction (SPE) | 12-HETE | 80-105 | -10 to +5 (Minimal Effect) |
Note: Data is compiled from various studies on oxylipin analysis and should be considered as illustrative. Actual values will vary depending on the specific experimental conditions.
Here are some strategies to mitigate matrix effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate 12-HOE from co-eluting matrix components. This can be achieved by:
-
Using a longer column or a column with a different stationary phase.
-
Modifying the mobile phase composition or gradient profile.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 12-HOE is the most reliable way to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for consistent matrix effects.[2]
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of 12-HOE from Plasma/Serum
This protocol is adapted from methods for similar oxylipins, such as 12(S)-HETE, and is suitable for preparing samples for LC-MS/MS analysis.[1][2]
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 12-HOE-d8).
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant by adding 10 µL of 10% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 100 mg, 1 mL) on an SPE manifold.
-
Condition the cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water containing 0.1% formic acid. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.
-
Perform a second wash with 1 mL of 15% methanol in water to remove more strongly bound impurities.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the 12-HOE by passing 1 mL of methanol or ethyl acetate through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in 12-HOE analysis?
A1: The primary cause of matrix effects in the analysis of 12-HOE from biological samples, particularly when using electrospray ionization (ESI), is the presence of high concentrations of endogenous phospholipids.[1] These molecules can co-extract with 12-HOE and elute at similar times during chromatography, competing for ionization and suppressing the analyte signal.
Q2: How can I assess the magnitude of matrix effects in my assay?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into the final extract of a blank matrix sample to the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A3: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and is considered the gold standard for accurate and precise quantification of endogenous molecules like 12-HOE in complex matrices. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most reliable correction for variations in sample preparation and instrument response.
Q4: Can I use a structurally similar compound as an internal standard if a SIL-IS for 12-HOE is not available?
A4: Using a structurally similar compound (an analogue internal standard) is a viable alternative if a SIL-IS is unavailable. However, it is crucial to validate that the analogue behaves similarly to 12-HOE during extraction and ionization. There is a risk that the analogue may not perfectly mimic the matrix effects experienced by 12-HOE, which could lead to less accurate results.
Q5: What are the key considerations for developing a robust LC-MS/MS method for 12-HOE?
A5: Key considerations include:
-
Sample Preparation: Choose a method that effectively removes interfering substances, with SPE being a strong candidate.
-
Chromatography: Develop a separation method that resolves 12-HOE from other isomers and co-eluting matrix components.
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is typically used for the analysis of fatty acids like 12-HOE.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. Optimize the precursor and product ion transitions for both 12-HOE and the internal standard.
-
Validation: Thoroughly validate the method for linearity, accuracy, precision, recovery, and matrix effects according to established guidelines.
Visualizations
Caption: Experimental workflow for 12-HOE quantification.
Caption: Representative signaling pathway for oxylipins like 12-HOE.
References
Technical Support Center: Enhancing 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) detection in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 12-HOE and why is its sensitive detection important?
This compound (12-HOE) is an oxidized lipid molecule, often referred to as an oxylipin. Oxylipins are potent lipid mediators that play crucial roles in regulating inflammation and other physiological and pathological processes.[1][2][3] Sensitive and accurate quantification of 12-HOE is critical for understanding its role in disease and for the development of novel therapeutics.
Q2: What are the primary analytical methods for detecting 12-HOE?
The main techniques for the quantitative analysis of 12-HOE are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (such as ELISA).[4] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[4]
Q3: Why is derivatization necessary for GC-MS analysis of 12-HOE?
12-HOE is a polar and non-volatile molecule. Derivatization is a chemical process that modifies the functional groups of 12-HOE to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[5] This process improves chromatographic peak shape and enhances detection sensitivity.
Q4: Can I use an ELISA kit to measure 12-HOE?
While specific ELISA kits for 12-HOE may be less common than for other oxylipins like 12-HETE, competitive inhibition enzyme immunoassays can be a high-throughput method for quantification.[6][7] It is crucial to check the cross-reactivity of the antibody with other similar hydroxy fatty acids to ensure specificity.
Troubleshooting Guides
LC-MS/MS Analysis
Problem: Low signal intensity or poor sensitivity for 12-HOE.
-
Possible Cause 1: Suboptimal Ionization.
-
Solution: Ensure the mobile phase composition is optimized for the ionization of 12-HOE. For negative ion mode electrospray ionization (ESI), which is common for fatty acids, the addition of a weak acid like acetic acid to the mobile phase can improve deprotonation. However, post-column infusion of a basic solution can also enhance signal in some cases. Experiment with different mobile phase additives and pH to find the optimal conditions for your instrument.
-
-
Possible Cause 2: Matrix Effects.
-
Solution: Biological samples contain numerous compounds that can interfere with the ionization of 12-HOE, leading to ion suppression or enhancement.[8][9] To mitigate this, improve your sample preparation by using solid-phase extraction (SPE) to clean up the sample.[9] Also, the use of a stable isotope-labeled internal standard for 12-HOE is highly recommended to correct for matrix effects and improve quantitative accuracy.
-
-
Possible Cause 3: Inefficient Chromatographic Separation.
-
Solution: Isomers of 12-HOE can co-elute, leading to a suppression of the signal for the target analyte. Optimize your LC gradient and consider using a column with a different chemistry (e.g., a C18 with a different bonding) to improve the separation of 12-HOE from other interfering compounds.
-
Problem: High background noise in the chromatogram.
-
Possible Cause 1: Contaminated Solvents or System.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system and mass spectrometer thoroughly to remove any potential contaminants.
-
-
Possible Cause 2: Carryover from Previous Injections.
-
Solution: Implement a rigorous needle and column wash protocol between sample injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
GC-MS Analysis
Problem: No or very small peak for derivatized 12-HOE.
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure that the derivatization reaction has gone to completion. This can be influenced by the reaction time, temperature, and the ratio of derivatizing agent to the sample. Optimize these parameters. For silylation with reagents like BSTFA, ensure the sample is completely dry, as moisture will deactivate the reagent.
-
-
Possible Cause 2: Degradation of the Analyte.
-
Solution: 12-HOE can be sensitive to high temperatures in the GC inlet. Ensure the inlet temperature is not excessively high. A splitless injection at a lower temperature might be beneficial.
-
Problem: Tailing peaks for derivatized 12-HOE.
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: Active sites in the GC inlet liner, column, or detector can interact with the derivatized analyte, causing peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Conditioning the column according to the manufacturer's instructions can also help.
-
-
Possible Cause 2: Co-elution with Matrix Components.
-
Solution: Improve sample cleanup to remove interfering matrix components. A more selective extraction method or an additional cleanup step after derivatization may be necessary.
-
Quantitative Data Summary
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Trihydroxyoctadecenoic acids | Bronchoalveolar Lavage Fluid | 90-98 fg on column | Not Reported | [10] |
| ELISA | 12-HETE | Serum, Plasma | 5.12 ng/mL | 12.35 ng/mL | [7] |
| ELISA | 12-HETE | All Species | 0.049 ng/mL | 0.156 ng/mL | [5] |
| GC-MS | Pesticides | Water and Sediment | 0.001-0.005 µg/L | 0.002-0.016 µg/L | [11] |
Note: Data for Trihydroxyoctadecenoic acids and 12-HETE are provided as a reference for expected sensitivity for similar molecules. The GC-MS data for pesticides illustrates the low detection limits achievable with this technique for derivatized compounds.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard for 12-HOE (e.g., 12-HOE-d4) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Derivatization of 12-HOE for GC-MS Analysis
This protocol is adapted from methods for similar hydroxy fatty acids.
-
Sample Drying: After extraction and purification of 12-HOE from the biological matrix, ensure the sample is completely dry. This can be achieved by evaporation under nitrogen and subsequent lyophilization.
-
Silylation:
-
To the dried extract, add 50 µL of anhydrous pyridine (B92270) to ensure the sample is completely dissolved.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of both the hydroxyl and carboxyl groups.[5]
-
-
Cooling: After cooling to room temperature, the sample is ready for GC-MS analysis.
Visualizations
Caption: Simplified signaling pathway of 12-HOE-mediated inflammation.
Caption: General experimental workflow for 12-HOE analysis by LC-MS/MS.
Caption: A logical troubleshooting workflow for common issues in 12-HOE analysis.
References
- 1. lipidomicssociety.org [lipidomicssociety.org]
- 2. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. arp1.com [arp1.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing GC-MS Parameters for Hydroxy Fatty Acids
Welcome to the technical support center for the analysis of hydroxy fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of hydroxy fatty acids?
A1: Free fatty acids, and particularly hydroxy fatty acids, are polar and have low volatility due to the presence of carboxyl and hydroxyl groups which can form hydrogen bonds.[1] This polarity leads to several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, which results in inaccurate and irreproducible data.[1][2] Derivatization is a crucial step to increase the volatility and reduce the polarity of these compounds, making them suitable for GC analysis.[3] This process chemically modifies the polar functional groups, allowing for better separation and detection.[4]
Q2: What are the most common derivatization methods for hydroxy fatty acids?
A2: The two most common derivatization approaches for hydroxy fatty acids involve a two-step process:
-
Esterification: The carboxyl group is converted into a less polar ester, typically a fatty acid methyl ester (FAME).[3] This is often achieved using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[1][4]
-
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether.[5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6][7]
This two-step derivatization ensures that both the carboxylic acid and hydroxyl functional groups are modified, leading to optimal volatility and chromatographic performance.[8]
Q3: How do I choose the right GC column for analyzing derivatized hydroxy fatty acids?
A3: The choice of GC column is critical for achieving good separation of hydroxy fatty acid derivatives.[9] The selection depends on the specific isomers you are trying to separate.
-
Mid-polarity columns: Columns with a stationary phase like (50%-cyanopropyl)-methylpolysiloxane can provide excellent separation for many isomeric hydroxy fatty acids.[10]
-
High-polarity columns: For detailed analysis of complex mixtures, including cis/trans isomers, highly polar cyanopropyl columns (e.g., HP-88) are often the preferred choice.[1][11] Non-polar columns, such as those with a 100% dimethylpolysiloxane phase (e.g., DB-1ms, ZB-1ms), are also used, particularly in GC-MS applications where minimizing column bleed is important.[12][13]
Q4: What are the common causes of poor peak shape, such as tailing or fronting?
A4: Poor peak shape is a frequent issue in the GC analysis of hydroxy fatty acids.
-
Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or incomplete derivatization.[1][3] To troubleshoot, you can try cleaning or replacing the inlet liner, conditioning the column, or ensuring your derivatization reaction has gone to completion.[1]
-
Peak Fronting: This is often a result of column overloading.[1] Reducing the injection volume or the sample concentration can help resolve this issue.[12] Improper column installation can also lead to fronting.[1]
Q5: I am observing no peaks or very low peak intensity. What should I check?
A5: Several factors can lead to a lack of signal.
-
Inefficient Derivatization: Ensure your derivatization reagents are fresh and that the reaction conditions (temperature and time) are optimal.[1] The presence of water can significantly hinder the reaction.[1][7]
-
Sample Degradation: Thermally labile compounds may degrade in a hot injector. Consider using a lower injector temperature.[1]
-
Injector Problems: Check for leaks in the injector and ensure the syringe is functioning correctly.[1]
-
Column Issues: The column may be contaminated or degraded. Try baking out the column or trimming the first few centimeters.[1]
-
MS Detector Issues: Verify that the MS detector is properly tuned and that the detector voltage is adequate.[1]
Troubleshooting Guides
Problem: Baseline Instability or Drift
| Possible Cause | Troubleshooting Steps |
| Column Bleed | This often appears as a rising baseline at higher temperatures. Condition the column according to the manufacturer's instructions and ensure the column's maximum temperature limit is not exceeded.[1] |
| Contaminated System | A contaminated injector or detector can lead to a noisy baseline. Perform routine maintenance, including cleaning these components.[1] |
| Leaks in the System | Perform a leak check of the entire GC-MS system.[1] |
Problem: Low Match Scores in Library Search
| Possible Cause | Troubleshooting Steps |
| Poor Mass Spectrum Quality | Ensure that your peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise.[1] |
| Library Quality | The library you are using may not contain the specific hydroxy fatty acid derivative you are analyzing, or the library entry may be of poor quality.[1] |
| Incomplete Derivatization | Incomplete or side reactions during derivatization can lead to unexpected mass spectra.[1] |
| Over-reliance on Match Score | Do not rely solely on the mass spectrum match. Use retention time or retention index information in conjunction with the mass spectral data for more confident identification.[1] |
Experimental Protocols
Protocol 1: Two-Step Derivatization of Hydroxy Fatty Acids
This protocol describes the esterification of the carboxylic acid group followed by silylation of the hydroxyl group.
Materials:
-
Dried fatty acid extract or standard
-
Boron trifluoride in methanol (14% BF₃-methanol)
-
Saturated NaCl water solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
Step 1: Esterification
-
Place the dried sample (1-10 mg) in a reaction vial.
-
Add 2 mL of 14% BF₃-methanol.[4]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[3]
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄ to remove any residual water.[4]
-
Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried FAMEs, add 100 µL of an anhydrous aprotic solvent.
-
Add 50 µL of BSTFA with 1% TMCS.[6]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: General GC-MS Parameters
These are starting parameters and should be optimized for your specific application and instrument.
| Parameter | Setting | Rationale |
| Injector Temperature | 250 - 280°C[10] | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for more concentrated samples to avoid column overload.[10] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns. |
| Oven Program | Initial: 80°C (5 min) -> 3.8°C/min to 200°C -> 15°C/min to 290°C (6 min)[14] | This program allows for the separation of a range of fatty acid derivatives. |
| MS Transfer Line Temp. | 280 - 310°C[10] | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 - 250°C[15] | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | SCAN or SIM | SCAN for qualitative analysis and identification, SIM for high-sensitivity quantification.[14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. marinelipids.ca [marinelipids.ca]
- 11. aocs.org [aocs.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. agilent.com [agilent.com]
Technical Support Center: Refinement of 12-Hydroxy-9(E)-octadecenoic Acid (12-HOE) Extraction Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to refine your extraction methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 12-HOE and other hydroxy fatty acids.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of 12-HOE | 1. Incomplete Cell Lysis: Insufficient disruption of the sample matrix (e.g., tissue, cells) prevents the release of lipids. 2. Inappropriate Solvent Choice: The solvent system may not be optimal for extracting a moderately polar hydroxy fatty acid like 12-HOE. 3. Insufficient Solvent Volume: A low solvent-to-sample ratio can lead to incomplete extraction. 4. Degradation of 12-HOE: Oxidation of the double bond or reactions involving the hydroxyl group can occur during extraction. | 1. Optimize Homogenization: Ensure thorough homogenization of the sample on ice. For tissues, consider using a Dounce or mechanical homogenizer. 2. Solvent System Optimization: For general purposes, a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture is effective for a broad range of lipids. For hydroxy fatty acids, ensure the solvent system has appropriate polarity. 3. Increase Solvent Ratio: Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure exhaustive extraction. 4. Minimize Degradation: Work quickly and on ice to reduce enzymatic activity. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents. Whenever possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Purity of 12-HOE Extract | 1. Co-extraction of Non-lipid Components: Polar cellular components may be co-extracted with the lipids. 2. Co-elution of Other Lipids: In solid-phase extraction (SPE), other lipid species with similar polarity might co-elute with 12-HOE. | 1. Incorporate a "Folch Wash": After the initial extraction, wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. 2. Optimize SPE Protocol: Refine the SPE wash and elution steps. A less polar wash solvent can remove non-polar lipids, while a carefully selected elution solvent can selectively recover 12-HOE. For silica-based SPE, a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective. |
| Inconsistent Quantification Results | 1. Incomplete Phase Separation: A poorly defined interface between the aqueous and organic layers can lead to inconsistent collection of the lipid-containing phase. 2. Sample Evaporation: Loss of solvent during processing can lead to artificially high concentration readings. 3. Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 12-HOE, leading to inaccurate quantification. | 1. Improve Phase Separation: Centrifuge samples at a sufficient speed and for an adequate duration to achieve a clear separation. The addition of a salt solution can also aid in breaking up emulsions. 2. Controlled Evaporation: Evaporate solvents under a gentle stream of nitrogen. Avoid prolonged exposure to air. 3. Use an Internal Standard: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-HOE) prior to extraction to correct for matrix effects and variations in extraction efficiency. |
| Degradation of 12-HOE during Storage | 1. Oxidation: The unsaturated fatty acid chain is susceptible to oxidation. 2. Esterification or Other Reactions: The hydroxyl group can be reactive under certain storage conditions. | 1. Store under Inert Gas: After evaporating the solvent, blanket the dried extract with nitrogen or argon before sealing. 2. Low-Temperature Storage: Store dried extracts at -80°C for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting 12-HOE from biological tissues?
A1: The most critical initial step is the rapid and thorough homogenization of the tissue in the presence of an appropriate solvent system and on ice. This ensures the inactivation of enzymes that can degrade lipids and allows for efficient extraction. For tissues, immediate flash-freezing in liquid nitrogen upon collection and storage at -80°C is recommended to preserve the integrity of the lipids.
Q2: Which solvent system is optimal for 12-HOE extraction?
A2: A mixture of chloroform and methanol, as used in the Folch or Bligh & Dyer methods, is a robust choice for extracting a wide range of lipids, including hydroxy fatty acids like 12-HOE. The polarity of this mixture is generally suitable for partitioning 12-HOE into the organic phase. For less toxic alternatives, a hexane:isopropanol mixture can be considered, though its efficiency for more polar lipids might be slightly lower.
Q3: How can I prevent the degradation of 12-HOE during the extraction process?
A3: To prevent degradation, it is crucial to work quickly and at low temperatures (on ice) to minimize enzymatic activity. Adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents is highly recommended to prevent the oxidation of the unsaturated fatty acid chain. Furthermore, conducting the extraction under an inert atmosphere of nitrogen or argon can minimize exposure to oxygen.
Q4: Is solid-phase extraction (SPE) necessary for 12-HOE analysis?
A4: While not strictly mandatory, SPE is highly recommended for purifying 12-HOE from crude lipid extracts, especially for sensitive downstream analyses like LC-MS/MS. SPE can effectively remove interfering substances that may cause matrix effects and lead to inaccurate quantification. A reversed-phase (C18) or silica (B1680970) gel cartridge can be used for this purpose.
Q5: What are the key considerations for choosing an SPE cartridge for 12-HOE purification?
A5: The choice of SPE sorbent depends on the desired separation. For general cleanup and isolation of hydroxy fatty acids from a complex lipid extract, a silica gel cartridge is often effective. Neutral lipids can be washed away with a non-polar solvent, and the more polar 12-HOE can then be eluted with a more polar solvent. Alternatively, a reversed-phase C18 cartridge can be used, where 12-HOE will be retained and eluted with an organic solvent like methanol or acetonitrile.
Experimental Protocols
Protocol 1: Solvent-Based Extraction of 12-HOE from Biological Tissues (Modified Folch Method)
This protocol describes a general method for the extraction of total lipids, including 12-HOE, from tissue samples.
Materials:
-
Tissue sample (e.g., adipose, liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Dounce or mechanical homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100-150 mg of frozen tissue.
-
Homogenization: Place the tissue in a pre-chilled homogenizer on ice. Add 1.5 mL of ice-cold PBS. Homogenize thoroughly until a uniform suspension is achieved.
-
Lipid Extraction:
-
To the homogenate, add 3 mL of chloroform and 1.5 mL of methanol. For improved quantification, an internal standard can be added to the chloroform.
-
Add BHT to the chloroform to a final concentration of 0.005% (w/v) to prevent oxidation.
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,200 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected organic phase. Vortex briefly and centrifuge again at 2,200 x g for 5 minutes to separate the phases.
-
Final Collection and Drying: Collect the lower chloroform phase. Dry the extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 12-HOE Enrichment
This protocol is designed for the purification of 12-HOE from a crude lipid extract obtained from Protocol 1.
Materials:
-
Dried lipid extract from Protocol 1
-
Silica SPE cartridge (e.g., 500 mg)
-
Hexane
-
Ethyl acetate
-
Chloroform
-
SPE manifold
-
Collection tubes
-
Nitrogen gas evaporator
Procedure:
-
Cartridge Conditioning: Condition a silica SPE cartridge by washing it with 6 mL of ethyl acetate, followed by 6 mL of hexane. Do not let the cartridge run dry.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume (e.g., 200 µL) of chloroform. Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute non-polar lipids. Discard this fraction.
-
Elution of 12-HOE: Elute the 12-HOE from the cartridge with 4 mL of ethyl acetate into a clean collection tube.
-
Drying: Dry the eluted fraction under a gentle stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the purified 12-HOE in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS). Store at -80°C.
Protocol 3: Supercritical Fluid Extraction (SFE) of 12-HOE (Conceptual)
SFE is a green chemistry alternative that uses supercritical CO₂ as the primary solvent. The polarity of the solvent can be tuned by adjusting pressure and temperature, and by adding a co-solvent (modifier).
Parameters to Optimize:
-
Pressure: Typically ranges from 100 to 400 bar. Higher pressure increases the density and solvating power of CO₂.
-
Temperature: Usually between 40°C and 80°C. Temperature affects both solvent density and solute vapor pressure.
-
Co-solvent: A polar modifier like ethanol (B145695) or methanol is often required to efficiently extract more polar lipids like 12-HOE. The percentage of co-solvent is a critical parameter to optimize.
-
Flow Rate: The flow rate of CO₂ and the co-solvent will influence extraction time and efficiency.
-
Extraction Time: The duration of the extraction needs to be optimized to ensure complete recovery.
General Procedure:
-
Sample Preparation: The sample (e.g., lyophilized tissue) should be finely ground to increase surface area.
-
SFE System Setup:
-
Load the ground sample into the extraction vessel.
-
Set the desired pressure, temperature, and CO₂ flow rate.
-
Introduce the co-solvent at the optimized percentage.
-
-
Extraction: Perform the extraction for the predetermined time. The extracted analytes are collected in a trap after depressurization of the CO₂.
-
Fraction Collection: The collected extract can be dissolved in a suitable solvent for further analysis.
Quantitative Data Summary
The following tables provide a comparative overview of expected yields and purity for different extraction methods. Please note that these values are representative and can vary significantly based on the sample matrix, starting material concentration, and specific experimental conditions.
Table 1: Comparison of Extraction Method Efficiency for Hydroxy Fatty Acids
| Method | Typical Yield | Purity of Crude Extract | Throughput | Solvent Consumption |
| Solvent Extraction (e.g., Folch) | High (can be >90% for total lipids) | Low (co-extracts a wide range of lipids and other molecules) | Moderate | High |
| Solid-Phase Extraction (SPE) | Moderate to High (dependent on protocol optimization) | High (effectively removes interfering compounds) | Low to Moderate | Moderate |
| Supercritical Fluid Extraction (SFE) | High (can be optimized for selectivity) | High (highly selective by tuning parameters) | Moderate to High (can be automated) | Low (primarily CO₂) |
Table 2: Representative Concentrations of Hydroxy Fatty Acid Esters in Biological Tissues
| FAHFA Family | Species | Adipose Depot | Concentration Range (pmol/g) |
| PAHSAs | Mouse | Perigonadal White Adipose Tissue (PGWAT) | ~1,000 - 10,000 |
| Mouse | Subcutaneous White Adipose Tissue (SQWAT) | ~500 - 5,000 | |
| Mouse | Brown Adipose Tissue (BAT) | ~200 - 2,000 | |
| OAHSAs | Mouse | Perigonadal White Adipose Tissue (PGWAT) | Generally lower than PAHSAs |
| Data adapted from a study on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Concentrations are approximate and for general guidance. |
Visualizations
Experimental Workflow for 12-HOE Extraction and Analysis
Caption: Workflow for 12-HOE extraction and analysis.
Representative Signaling Pathway for a 12-Hydroxy Fatty Acid
The following diagram illustrates potential signaling pathways that could be activated by a 12-hydroxy fatty acid, based on the known signaling of the related molecule 12(S)-HETE.
Caption: Potential signaling pathways for 12-hydroxy fatty acids.
Technical Support Center: Minimizing Sample Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate sample degradation during preparation. Find detailed protocols and visual guides to ensure the integrity of your biological samples.
Troubleshooting Guides
Protein Degradation
Q1: My protein samples show multiple bands on an SDS-PAGE gel, suggesting degradation. What are the common causes and how can I prevent this?
A1: Protein degradation during sample preparation is a common issue, often resulting from enzymatic activity, improper temperature control, or harsh chemical treatments. Here’s a breakdown of the likely causes and preventative measures:
-
Enzymatic Degradation: Proteases released during cell lysis are a primary cause of protein degradation.[1]
-
Temperature Instability: Proteins are sensitive to temperature fluctuations. Prolonged exposure to room temperature or multiple freeze-thaw cycles can lead to denaturation and degradation.[3]
-
Solution: Minimize the time samples spend at room temperature.[4] After collection, immediately process samples or flash-freeze them in liquid nitrogen and store them at -80°C.[3] When thawing, do so quickly at a low temperature (e.g., on ice) and avoid repeated freeze-thaw cycles by aliquoting samples.[3]
-
-
Incorrect Lysis/Buffer Conditions: The pH and composition of your lysis buffer can impact protein stability. Harsh lysis methods can also physically shear proteins.
-
Solution: Ensure your lysis buffer pH is optimal for your protein of interest. For mechanical lysis methods like sonication, use short bursts on ice to prevent overheating.[5]
-
Q2: I observe protein precipitation or aggregation in my samples. What could be the reason and how can I resolve it?
A2: Protein precipitation and aggregation can be triggered by several factors, leading to sample loss and inaccurate quantification. Key causes include:
-
High Protein Concentration: Overly concentrated protein solutions can promote aggregation.
-
Solution: If possible, work with more dilute protein solutions. You can also screen different buffer conditions to find one that enhances solubility.
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability. Proteins are often least soluble at their isoelectric point (pI).
-
Solution: Adjust the pH of your buffer to be at least one unit away from the pI of your protein. Optimizing the salt concentration can also improve solubility.
-
-
Repeated Freeze-Thaw Cycles: As mentioned, freeze-thaw cycles can cause proteins to aggregate and precipitate.
-
Solution: Aliquot your samples into single-use volumes to avoid repeated freezing and thawing.[3]
-
RNA Degradation
Q1: My RNA samples show smearing on a gel, indicating degradation. What are the primary sources of RNase contamination and how can I avoid them?
A1: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in the laboratory environment.[6] Strict aseptic techniques are crucial for protecting your RNA samples.
-
Sources of RNases:
-
Skin: Bare hands are a major source of RNase contamination.[6]
-
Dust and Aerosols: Airborne particles can carry RNases.[6]
-
Reagents and Equipment: Contaminated solutions, pipette tips, and tubes can introduce RNases.[7]
-
Endogenous RNases: The samples themselves contain RNases that are released upon cell lysis.
-
-
Prevention Strategies:
-
Dedicated RNase-Free Workspace: Designate a specific area of your lab for RNA work. Clean benchtops, pipettes, and equipment with RNase decontamination solutions.[7]
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching non-RNase-free surfaces.[6]
-
Use Certified RNase-Free Materials: Utilize RNase-free pipette tips, tubes, and reagents.[7]
-
Inactivate Endogenous RNases: Immediately after sample collection, use a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) or a specialized RNA stabilization reagent to inactivate endogenous RNases.
-
Q2: I have low RNA yield. What are the possible reasons and how can I improve it?
A2: Low RNA yield can be frustrating and can hinder downstream applications. Several factors can contribute to this issue:
-
Incomplete Cell Lysis: If cells are not completely disrupted, the RNA will not be efficiently released.
-
Solution: Ensure thorough homogenization of your sample. For tissues, mechanical disruption (e.g., with a bead beater or rotor-stator homogenizer) in lysis buffer is often necessary.[4]
-
-
Incorrect Starting Material Amount: Using too much or too little starting material can affect the efficiency of the extraction kit.
-
Solution: Follow the recommendations provided by the manufacturer of your RNA extraction kit for the optimal amount of starting material.
-
-
RNA Degradation: If RNA is degraded, the yield of intact RNA will be low.
-
Solution: Implement the RNase-free techniques described above to prevent degradation during the extraction process.
-
Metabolite Degradation
Q1: I am concerned about the stability of metabolites in my samples during preparation. What are the key factors that can alter the metabolome?
A1: The metabolome is highly dynamic, and its composition can be rapidly altered by enzymatic activity and chemical instability.[8]
-
Enzymatic Activity: Enzymes within the sample can continue to metabolize compounds after collection, leading to changes in metabolite concentrations.[9]
-
Temperature and Time: Delays in processing and exposure to suboptimal temperatures can lead to significant changes in the metabolomic profile.[8]
-
Solution: Process samples as quickly as possible after collection and quenching. Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, -80°C is recommended.[11]
-
-
Freeze-Thaw Cycles: Similar to proteins and RNA, repeated freeze-thaw cycles can degrade metabolites.
-
Solution: Aliquot samples into single-use tubes to avoid multiple freeze-thaw events.[11]
-
Q2: How can I minimize variability in my metabolomics data that might be introduced during sample preparation?
A2: Minimizing pre-analytical variability is crucial for obtaining reliable and reproducible metabolomics data.[11]
-
Standardized Protocols: Adhere strictly to a standardized sample collection and preparation protocol for all samples in a study.
-
Rapid Processing: Minimize the time between sample collection and analysis to reduce the chances of degradation or interconversion of metabolites.[12]
-
Appropriate Extraction Solvents: The choice of extraction solvent can significantly impact the recovery and stability of different classes of metabolites.[10]
-
Solution: Select an extraction solvent that is appropriate for the metabolites of interest. For example, a mixture of methanol, acetonitrile, and water is commonly used for polar metabolites.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to store my samples long-term?
A: For most biological samples, including proteins, RNA, and metabolites, long-term storage at -80°C is the gold standard.[3][6][11] For RNA, it can also be stored as an ethanol (B145695) precipitate at -20°C.[6] It is crucial to aliquot samples before freezing to prevent degradation from repeated freeze-thaw cycles.[3][11]
Q: How many times can I freeze and thaw my sample?
A: It is strongly recommended to minimize freeze-thaw cycles. Ideally, a sample should only be thawed once. Each freeze-thaw cycle can lead to degradation of proteins, RNA, and metabolites.[3][11] If you need to access a sample multiple times, aliquot it into smaller, single-use volumes before the initial freezing.
Q: Should I add inhibitors to all my samples?
A: For protein analysis, adding a protease inhibitor cocktail to your lysis buffer is highly recommended to prevent degradation.[1] For RNA work, using a lysis buffer with RNase inhibitors or a strong denaturant is standard practice. For metabolomics, the primary focus is on immediate quenching of enzymatic activity, often through rapid cooling, rather than the addition of inhibitors.[9]
Q: How can I assess the quality of my samples before proceeding with my experiment?
A: Several methods are available to assess sample integrity:
-
Proteins: SDS-PAGE is a common method to visualize protein integrity. A pure, undegraded protein sample should appear as a single, sharp band at the correct molecular weight.[13][14]
-
RNA: The RNA Integrity Number (RIN), determined using an Agilent Bioanalyzer or similar instrument, provides a quantitative measure of RNA quality. A RIN value of 7 or higher is generally considered good quality for most downstream applications.[15][16] Agarose gel electrophoresis can also provide a qualitative assessment by visualizing the 28S and 18S ribosomal RNA bands.[15]
-
Metabolites: The quality of metabolite extracts is often assessed as part of the analytical run using quality control (QC) samples and by monitoring for the presence of degradation products.
Quantitative Data Summary
The stability of various analytes is highly dependent on storage temperature and duration. The following table summarizes the stability of common serum analytes under different storage conditions.
| Analyte | Storage at Room Temperature (25°C) | Storage at 4°C (Refrigerated) | Storage at -20°C (Frozen) |
| Urea | Slight decline | Stable | Stable[17] |
| Creatinine | Slight decline | Stable | Stable[17] |
| AST & ALT | Significant degradation, especially after 72 hours[17] | More stable than at room temperature | Most stable[17] |
| Total Protein | Moderately affected[17] | Stable | Stable[18] |
| Albumin | Moderately affected[19] | Stable | Stable[18] |
| Glucose | Significant decrease[19] | Significant decrease after 24 hours[19] | Stable |
| Total Bilirubin | Significant change[19] | Significant change after 24 hours[19] | Stable for up to 3 months[18] |
| Cholesterol | Stable | Stable | Stable[19] |
| Triglycerides | Stable | Stable | Stable[19] |
Note: This table provides a general overview. The stability of specific analytes can vary depending on the sample matrix and other pre-analytical factors.
Experimental Protocols
Protocol 1: Assessment of Protein Integrity using SDS-PAGE
This protocol outlines the steps to assess the integrity of a protein sample using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
Laemmli sample buffer (2x or 4x)
-
Precast or hand-cast polyacrylamide gel
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Heating block or water bath
-
Electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation: a. Thaw your protein sample on ice. b. Mix an appropriate volume of your protein sample with Laemmli sample buffer. For example, mix 15 µL of sample with 5 µL of 4x Laemmli buffer. c. Heat the sample at 95-100°C for 5 minutes to denature the proteins.[14] d. Briefly centrifuge the sample to collect the contents at the bottom of the tube.
-
Gel Electrophoresis: a. Assemble the electrophoresis apparatus according to the manufacturer's instructions. b. Fill the inner and outer chambers with SDS-PAGE running buffer. c. Load the molecular weight marker into the first lane. d. Load your prepared protein samples into the subsequent lanes.[20] e. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[14]
-
Staining and Destaining: a. Carefully remove the gel from the cassette. b. Place the gel in a container with Coomassie Brilliant Blue stain and agitate gently for at least 1 hour. c. Remove the stain and add destaining solution. Agitate until the protein bands are clearly visible against a clear background. Change the destain solution as needed.[14]
-
Analysis: a. Image the gel using a gel documentation system. b. Assess the integrity of your protein. A single, sharp band at the expected molecular weight indicates a pure, intact protein. Multiple bands or smearing below the main band are indicative of degradation.[13]
Protocol 2: Assessment of RNA Integrity using RNA Integrity Number (RIN)
This protocol describes the general workflow for determining the RNA Integrity Number (RIN) using an Agilent 2100 Bioanalyzer.
Materials:
-
Purified RNA sample
-
Agilent RNA 6000 Nano or Pico Kit (depending on RNA concentration)
-
Agilent 2100 Bioanalyzer system
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Prepare the Gel-Dye Mix: a. Allow the RNA 6000 Nano dye concentrate and gel matrix to equilibrate to room temperature for 30 minutes. b. Vortex the dye concentrate and spin it down. c. Add the specified volume of dye to the gel matrix, vortex, and centrifuge.
-
Prime the Chip: a. Place a new RNA chip on the chip priming station. b. Pipette the gel-dye mix into the designated well. c. Pressurize the chip for the time specified in the kit protocol.
-
Load the Gel-Dye Mix: a. Pipette the gel-dye mix into the appropriate wells on the chip.
-
Load the Marker and Samples: a. Pipette the RNA 6000 Nano marker into the ladder well and all sample wells. b. Heat-denature your RNA samples and the RNA ladder at 70°C for 2 minutes, then immediately place them on ice. c. Load the denatured ladder and samples into their respective wells on the chip.
-
Run the Chip: a. Place the prepared chip in the Agilent 2100 Bioanalyzer. b. Start the run using the 2100 Expert Software.
-
Analyze the Results: a. The software will automatically generate an electropherogram, a gel-like image, and a RIN value for each sample.[15] b. A RIN of 10 indicates completely intact RNA, while a RIN of 1 indicates highly degraded RNA. For most downstream applications like qPCR and RNA-seq, a RIN of ≥ 7 is recommended.[16]
Visualizations
Caption: Ideal workflow for sample preparation to minimize degradation.
Caption: Decision tree for troubleshooting sample degradation.
References
- 1. color | Graphviz [graphviz.org]
- 2. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 7. The Do's and Don'ts of Total RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jianhaidulab.com [jianhaidulab.com]
- 13. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 14. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Methods of RNA Quality Assessment [worldwide.promega.com]
- 17. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. ijmb.in [ijmb.in]
- 20. SDS-PAGE Protocol | Rockland [rockland.com]
Technical Support Center: Quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE) using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of 12-HODE, with a focus on calibration curve problems.
Question 1: My calibration curve for 12-HODE is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis and can stem from several factors.[1][2][3]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2]
-
Troubleshooting:
-
Dilute your higher concentration standards and re-inject them. If the diluted samples fall within the linear range of the curve and their back-calculated concentrations are accurate, detector saturation is the likely culprit.[2]
-
Reduce the injection volume for all samples to decrease the amount of analyte entering the mass spectrometer.[2]
-
-
-
Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) process is competitive. At high concentrations, 12-HODE and its internal standard can compete for ionization. Additionally, co-eluting matrix components can suppress the ionization of your target analyte, a phenomenon known as the matrix effect.[2]
-
Troubleshooting:
-
Improve sample clean-up to remove interfering matrix components like phospholipids (B1166683).[4][5]
-
Optimize chromatographic separation to ensure 12-HODE does not co-elute with major matrix components.[4][6]
-
Utilize a stable isotope-labeled internal standard, such as 12-HODE-d4, to compensate for matrix effects.[4][7]
-
-
-
Inappropriate Regression Model: Applying a linear regression model to data that is inherently non-linear will result in a poor fit.[2]
-
Troubleshooting:
-
Consider using a quadratic or other non-linear regression model if the non-linearity is predictable and reproducible.[8] However, it is often better to address the underlying cause of the non-linearity.
-
-
Question 2: I'm observing significant variability and poor reproducibility in my 12-HODE measurements. Could this be related to matrix effects?
Answer:
Yes, poor reproducibility and accuracy are often symptoms of unaddressed matrix effects.[4] Matrix effects are the alteration of ionization efficiency due to co-eluting substances from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the reliability of your quantitative data.[4][9][10]
-
Primary Causes in Biological Samples: In matrices like plasma or serum, phospholipids are a major contributor to matrix effects, especially when using ESI.[4][5] Other sources of interference can include salts and proteins.[9]
-
How to Assess Matrix Effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 12-HODE standard into the mass spectrometer post-column while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of 12-HODE indicates ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: This quantitative approach compares the response of 12-HODE spiked into a blank matrix extract with the response of 12-HODE in a neat solution at the same concentration. The difference in signal reveals the extent of the matrix effect.[4][6]
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as 12-HODE-d4, is the most effective way to compensate for matrix effects.[4][7][11] The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing for accurate correction.
-
Sample Preparation: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4][5][12]
-
Chromatographic Separation: Optimize your LC method to separate 12-HODE from co-eluting matrix components.[4]
-
Question 3: What are the key considerations when choosing an internal standard for 12-HODE quantification?
Answer:
The choice of an appropriate internal standard (IS) is critical for accurate and precise quantification.[7][13] An ideal IS should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation and analysis.[7][13][14]
-
Best Practice: The "gold standard" is a stable isotope-labeled version of the analyte, such as 12-HODE-d4.[2][11][15] It has nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[2]
-
Alternative Options: If a SIL-IS is unavailable, a structurally similar compound that is not present in the sample can be used.[11][13] However, it is crucial to validate that it adequately corrects for the behavior of 12-HODE. Positional isomers of deuterated standards, for instance, may be employed but require thorough method validation.[7]
Question 4: I'm experiencing high background noise in my chromatograms. What are the common sources and how can I reduce it?
Answer:
High background noise can obscure low-level peaks and interfere with accurate integration and quantification.[12]
-
Potential Sources:
-
Solvent Quality: Using low-purity solvents can introduce chemical noise.[12] Always use high-purity, LC-MS grade solvents and water.[12]
-
Mobile Phase Contamination: Microbial growth can occur in aqueous mobile phases that are left standing.[12] It is best to prepare fresh mobile phase regularly. Contamination from plasticizers leaching from containers is also a common issue.[12]
-
System Contamination: Carryover from previous injections or contamination of system components can contribute to background noise.[12]
-
-
Troubleshooting:
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantification of hydroxyoctadecadienoic acids (HODEs) using LC-MS/MS. The exact values can vary depending on the specific instrument, method, and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [16] |
| Limit of Detection (LOD) | 0.4 ppb | [16] |
| Limit of Quantification (LOQ) | 9.7–35.9 nmol/L | [17] |
| Recovery | 87.25–119.44% | [16] |
| Precision (%RSD) | < 6.96% | [16] |
Experimental Protocols
Protocol 1: Quantification of Total 12-HODE in Plasma
This protocol describes the quantification of total 12-HODE (free and esterified) in plasma, involving alkaline hydrolysis to release esterified 12-HODE, followed by liquid-liquid extraction and LC-MS/MS analysis.[17][18]
-
Sample Preparation:
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 12-HODE-d4).
-
Add 1 mL of 2M potassium hydroxide (B78521) (KOH) in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the esters.[17][18]
-
-
Liquid-Liquid Extraction:
-
Cool the samples to room temperature.
-
Acidify the sample with 1N hydrochloric acid (HCl).
-
Add 2 mL of hexane (B92381) and vortex for 2 minutes.[19]
-
Transfer the upper hexane layer to a clean tube.[19]
-
Repeat the extraction and combine the hexane layers.[18]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
Visualizations
Caption: Experimental workflow for 12-HODE quantification.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. Choosing an Internal Standard [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. scioninstruments.com [scioninstruments.com]
- 14. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. jsbms.jp [jsbms.jp]
Technical Support Center: Optimization of Mobile Phase for HODE Separation
Welcome to the technical support center for the optimization of the mobile phase for Hydroxyoctadecadienoic acid (HODE) separation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during HPLC analysis of HODEs.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a mobile phase for HODE separation?
A1: The selection of the mobile phase is critical for successful HODE separation and is primarily dictated by the isomers of interest and the sample matrix. For separating structural isomers, a normal-phase system is often effective.[1] For robust quantification in complex biological samples, a reverse-phase system, typically with a gradient elution, is the method of choice, especially when coupled with mass spectrometry.[1] The choice between normal-phase, reverse-phase, or chiral chromatography depends on the specific separation goals.[1]
Q2: Which type of chromatography should I use for separating HODE enantiomers (R/S forms)?
A2: For the separation of enantiomers, such as 9(S)-HODE and 9(R)-HODE, a specialized chiral stationary phase (CSP) is required.[2] The mobile phase for chiral separations can be either normal-phase or reverse-phase, depending on the specific chiral column and the analytes.[1]
Q3: Why is an acidic modifier, like formic acid or acetic acid, often added to the mobile phase in reverse-phase HPLC for HODE analysis?
A3: Acidic modifiers are added to the mobile phase to improve peak shape by suppressing the ionization of the carboxylic acid group on the HODE molecules.[2] This leads to more consistent interactions with the stationary phase and sharper, more symmetrical peaks.
Q4: Can I use a single isocratic mobile phase for separating all HODE isomers?
A4: While an isocratic mobile phase might be sufficient for separating some HODEs, a gradient elution is generally preferred for complex samples containing multiple isomers.[2][3] A gradient allows for the effective separation of compounds with a wider range of polarities in a single run.[3] For closely eluting isomers, a shallow gradient can improve resolution.[2][4]
Q5: What are the typical organic solvents used in the mobile phase for reverse-phase separation of HODEs?
A5: For reverse-phase HPLC, the mobile phase typically consists of a mixture of an aqueous solvent and a miscible organic solvent.[1] The most commonly used organic solvents are acetonitrile (B52724) and methanol.[1][3] The choice between them can affect the selectivity of the separation.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of HODEs, with a focus on mobile phase optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Mobile phase composition is not optimal.- The gradient slope is too steep.[2]- Inadequate stationary phase selectivity. | - Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[2]- Employ a shallower gradient to increase the separation window for isomers that elute closely.[2]- Ensure the appropriate column is being used (e.g., C18 for reverse-phase, chiral column for enantiomers).[2] |
| Peak Tailing | - The sample solvent is stronger than the mobile phase.- Active sites on the column are interacting with the analyte.- Incorrect mobile phase pH. | - Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[2]- Ensure an acidic modifier (e.g., 0.1% formic acid or acetic acid) is present in the mobile phase to suppress the ionization of HODEs.[2]- Consider using a different column or a guard column to protect the analytical column.[2] |
| Variable Retention Times | - Inconsistent preparation of the mobile phase.- Insufficient column equilibration time.- Fluctuations in column temperature.[2] | - Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.[2]- Increase the column equilibration time between injections to ensure a stable baseline.[1][2]- Use a column oven to maintain a consistent temperature, as retention times can shift with temperature changes.[2] |
| High Backpressure | - Clogged filters or column.- Viscous mobile phase. | - Filter the mobile phase and samples before use.[5]- Regularly clean or replace filters.[6]- If using a highly viscous solvent, consider adjusting the mobile phase composition or increasing the column temperature.[6][7] |
| Baseline Noise or Drift | - Contaminated mobile phase or air bubbles in the system.[8]- Incomplete column equilibration. | - Degas the mobile phase thoroughly.[8]- Use high-purity solvents to prepare the mobile phase.[5]- Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[8] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Separation of 9-HODE and 13-HODE
This protocol is a general guideline for the separation of 9-HODE and 13-HODE from a biological extract using reverse-phase HPLC.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL sample (e.g., plasma), add an internal standard (e.g., HODE-d4).
-
Acidify the sample to a pH of 3-4 with dilute HCl.[9]
-
Extract the lipids by adding 5 mL of a 2:1 (v/v) mixture of chloroform:methanol.[10]
-
Vortex vigorously and centrifuge to separate the phases.[10]
-
Collect the lower organic phase.[10]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[10]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 234 nm or Mass Spectrometry |
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Run the gradient program.
-
Monitor the chromatogram for the elution of HODE isomers.
Protocol 2: Chiral Separation of HODE Enantiomers
This protocol outlines a method for separating HODE enantiomers using a chiral stationary phase.
1. Sample Preparation:
-
Follow the same extraction procedure as in Protocol 1.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol:Acetic Acid (e.g., 95:5:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 234 nm |
3. Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is observed.
-
Inject the sample.
-
Monitor the separation of the enantiomeric pairs.
Visualizations
Caption: Simplified pathways of HODE formation from linoleic acid.
Caption: General experimental workflow for HODE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Column Bleed in GC-MS Analysis of Lipids
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with column bleed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of lipids. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and minimize column bleed for improved analytical accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is GC column bleed and how can I recognize it in my lipid analysis?
A1: GC column bleed is the natural degradation of the column's stationary phase, which then elutes with the carrier gas and is detected by the mass spectrometer.[1] In lipid analysis, which often requires high temperatures, you'll typically observe this as a rising baseline in your chromatogram, especially during a temperature gradient.[1][2][3] This increased background noise can interfere with the detection and accurate quantification of your lipid analytes.[1][2] A key indicator of column bleed from common siloxane-based columns is the presence of characteristic ions in your mass spectra, such as m/z 73, 207, and 281.[1][4][5] It is important to differentiate true column bleed, which manifests as a continuous rise in the baseline, from discrete "ghost peaks" that can arise from other sources of contamination like the septum or injection port.[1][3][6]
Q2: What are the primary causes of excessive column bleed in GC-MS analysis of lipids?
A2: Excessive column bleed is often a result of accelerated degradation of the stationary phase. The main contributing factors include:
-
High Operating Temperatures: Consistently operating the column at or near its maximum temperature limit significantly accelerates stationary phase degradation.[1][2][7]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures.[1][7][8] Oxygen can enter the system through leaks in fittings or from an impure carrier gas source.[1][7]
-
Chemical Damage: Aggressive chemicals, including some derivatization reagents used in lipid analysis (e.g., silylating agents), can damage the stationary phase.[7][9] Similarly, injecting samples with acidic or basic components can also contribute to column degradation.[7]
-
Contamination: Accumulation of non-volatile residues from your lipid samples in the inlet or the front of the column can lead to increased bleed.[10]
Q3: How does column bleed affect my GC-MS data for lipid analysis?
A3: High column bleed can have several detrimental effects on your analytical results:
-
Reduced Sensitivity: The increased baseline noise from column bleed lowers the signal-to-noise ratio, making it difficult to detect low-abundance lipids.[2][3]
-
Inaccurate Quantification: A rising and unstable baseline complicates accurate peak integration, leading to unreliable quantitative data.[11]
-
Spectral Interference: Ions generated from the stationary phase can interfere with the mass spectra of your target lipid compounds, potentially leading to misidentification when searching spectral libraries.[1][11]
-
MS Source Contamination: The bleeding stationary phase can contaminate the mass spectrometer's ion source, reducing its sensitivity and necessitating more frequent cleaning and maintenance.[1]
Q4: Are there specific types of GC columns recommended for lipid analysis to minimize bleed?
A4: Yes, selecting the right column is crucial. For high-temperature applications like lipid analysis, it is highly recommended to use columns specifically designed for low bleed and high thermal stability.[1][2] Look for columns marketed as "low-bleed" or "MS-grade."[1] These columns often feature advanced stationary phase bonding and deactivation technologies that make them more robust at elevated temperatures. For analyses that consistently require temperatures above 360-400°C, consider columns with a special high-temperature polyimide coating or even stainless steel columns for enhanced durability.[1] Generally, columns with thinner stationary phase films are preferable for analyzing high molecular weight lipids as they allow for elution at lower temperatures, which in turn reduces column bleed.[1]
Q5: Can the derivatization reagents used for lipids contribute to column bleed?
A5: Yes, certain derivatization reagents can be aggressive and contribute to the degradation of the column's stationary phase.[7] For instance, some silylating reagents can be harsh on the column.[9] It is important to choose a derivatization method that is effective for your lipids but as gentle as possible on the column. After derivatization, it is also crucial to ensure that any excess reagent and byproducts are removed from the sample before injection, as these can also damage the column.[12]
Troubleshooting Guide: High Column Bleed
This step-by-step guide will help you systematically diagnose and resolve issues with high column bleed in your GC-MS lipid analysis.
Step 1: Confirm the Issue is Column Bleed
First, verify that the observed baseline increase is indeed due to column bleed and not other sources of contamination.
-
Symptom: A gradual and consistent rise in the baseline as the oven temperature increases during a run.[1][10]
-
Action:
-
Run a blank gradient: Perform a GC-MS run with the same temperature program but without injecting any sample or solvent. If the baseline still rises significantly at higher temperatures, it is likely column bleed.[2]
-
Check for discrete peaks: If you observe sharp, distinct peaks in the blank run, the issue is more likely contamination from sources such as the septum, inlet liner, or carrier gas, rather than column bleed.[3][6][13]
-
Examine the mass spectrum: Look for characteristic column bleed ions like m/z 73, 207, and 281 in the high-temperature region of your blank chromatogram.[1][4][5]
-
Step 2: Check for and Eliminate Leaks
Oxygen is a major contributor to column damage and subsequent bleed.[7][8]
-
Action:
-
Perform a leak check: Use an electronic leak detector to check all fittings and connections, including the septum nut, column fittings at the inlet and detector, and gas line connections.[14][15]
-
MS Air and Water Check: For GC-MS systems, perform an air and water check. A high abundance of ions at m/z 28 (N₂) and 32 (O₂) relative to m/z 18 (H₂O) can indicate a leak to the atmosphere.[16][17] A nitrogen to oxygen ratio of approximately 4:1 is indicative of an air leak.[16]
-
Step 3: Verify and Optimize GC Method Parameters
Operating the column beyond its recommended limits is a common cause of high bleed.
-
Action:
-
Check Column Temperature Limits: Every GC column has a maximum isothermal and a maximum programmed temperature limit. Ensure your method's maximum temperature does not exceed these limits.[11] It is good practice to operate at least 15-20°C below the stated maximum programmed temperature.
-
Minimize High-Temperature Exposure: Reduce the hold time at the maximum temperature as much as possible without compromising the elution of your late-eluting lipids.
-
Step 4: Assess and Improve System Cleanliness
Contaminants in the GC system can mimic or exacerbate column bleed.
-
Action:
-
Inspect and Replace Consumables: Regularly replace the inlet septum and liner. A cored or degraded septum can be a significant source of siloxane peaks.[18]
-
Use High-Purity Carrier Gas: Ensure you are using high-purity (99.999% or higher) carrier gas and that your gas traps for oxygen and moisture are functional and have not expired.[19]
-
Step 5: Column Maintenance and Conditioning
Proper column care is essential for minimizing bleed and extending column lifetime.
-
Action:
-
Column Conditioning: If you have installed a new column or if the column has been exposed to air, it must be properly conditioned. Follow the detailed protocol below.
-
Trimming the Column: If the front end of the column is contaminated with non-volatile residues from your samples, carefully trim 0.5 to 1 meter from the inlet end of the column. This can often restore column performance.[7]
-
Data Presentation
Table 1: Common Mass Spectral Ions Associated with Column Bleed and Contamination
| m/z | Compound/Source | Likely Origin |
| 73, 147, 207, 281, 355 | Polydimethylsiloxane (PDMS) fragments | Column Bleed, Septum Bleed[4][13][18] |
| 18, 28, 32 | Water, Nitrogen, Oxygen | Air leak in the system[16][17][18] |
| 43, 58 | Acetone | Cleaning solvent contamination |
| 78 | Benzene | Cleaning solvent contamination |
Table 2: Comparison of Bleed Levels for Different GC Columns (Illustrative)
| Column Type | Stationary Phase | Max Programmed Temp (°C) | Bleed at 340°C (pA) |
| Conventional 5ms | 5% Phenyl-methylpolysiloxane | 350 | ~4.0 - 10.0[11] |
| Low-Bleed 5ms (e.g., DB-5Q, HP-5Q) | 5% Phenyl-methylpolysiloxane | 350 | < 1.0[11] |
Note: Bleed levels are illustrative and can vary based on the specific column, instrument conditions, and detector type.
Experimental Protocols
Protocol 1: GC Column Conditioning for Minimized Bleed
This protocol provides a general guideline for conditioning a new GC column or re-conditioning a column that has been exposed to air. Always consult the manufacturer's specific instructions for your column.
-
Preparation:
-
Cool all heated zones of the GC (inlet, oven, and detector).
-
Carefully remove the new column from its packaging, avoiding contact with the stationary phase.[19]
-
-
Column Installation (Inlet Side Only):
-
Slide the column nut and the correct size ferrule onto the column, about 15-20 cm from the end.[19]
-
Using a ceramic scoring wafer, make a clean, square cut at the end of the column.[19]
-
Insert the column into the injector to the depth specified in your instrument's manual. Do not connect the column to the detector at this stage.[19]
-
-
Carrier Gas Purge:
-
Turn on the carrier gas flow and set it to the typical flow rate used in your analysis.
-
Purge the column with high-purity carrier gas for at least 15-30 minutes at ambient temperature. This removes any oxygen and moisture from the column before heating.[19]
-
-
Temperature Program for Conditioning:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[3][19]
-
Hold at this conditioning temperature for 1-2 hours. For highly sensitive applications, a longer conditioning time may be necessary until a stable baseline is achieved.[19]
-
-
Cooldown and Detector Connection:
-
Cool down the oven to below 100°C.
-
Turn off the carrier gas flow.
-
Carefully connect the detector end of the column, ensuring the correct insertion depth.
-
Turn the carrier gas back on and perform a leak check at the detector fitting.
-
-
Final Bake-out:
-
Once the system is leak-free, heat the oven to the maximum temperature of your analytical method and hold for 30-60 minutes to ensure a stable baseline.
-
Protocol 2: Step-by-Step GC-MS Leak Check
This protocol outlines a systematic approach to identifying leaks in your GC-MS system.
-
Initial Visual Inspection:
-
Visually inspect all gas lines, fittings, and the septum for any signs of wear, damage, or looseness.[20]
-
-
Pressurize the System:
-
With the GC oven cool, increase the head pressure at the inlet to a high value (e.g., 50 psi). This will exaggerate small leaks, making them easier to detect.[14]
-
-
Use an Electronic Leak Detector:
-
MS Air and Water Check:
-
For a GC-MS system, pump down the MS to its normal operating vacuum.
-
In the manual tune window of your MS software, perform an air and water check (or look at the background scan).
-
A leak-free system should have a very low abundance of m/z 28 (N₂) and 32 (O₂) compared to m/z 18 (H₂O).[16][17] An N₂:O₂ ratio of approximately 4:1 strongly suggests an air leak.[16]
-
-
Isolating Leaks with a Tracer Gas (Advanced):
-
If a leak is suspected but cannot be located, a tracer gas like argon or a fluorocarbon can be used.
-
In the manual tune mode, monitor for a characteristic ion of the tracer gas (e.g., m/z 40 for argon).[15]
-
Carefully spray a small amount of the tracer gas around suspect fittings. A spike in the monitored ion's signal will indicate the location of the leak.[15]
-
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving high column bleed in GC-MS.
Caption: The relationship between primary causes and excessive column bleed in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 3. coleparmer.com [coleparmer.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Column bleed or real peaks - Chromatography Forum [chromforum.org]
- 7. GC Troubleshooting—High GC Column Bleed [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. chromtech.com [chromtech.com]
- 10. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. Siloxane peaks in baseline GCMS [glsciences.eu]
- 14. chromtech.com [chromtech.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. benchchem.com [benchchem.com]
- 20. conquerscientific.com [conquerscientific.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 12-Hydroxy-9(E)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a significant lipid metabolite. The accurate determination of 12-HOE in biological matrices is crucial for understanding its role in various physiological and pathological processes. This document outlines the key validation parameters for analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents supporting experimental data for closely related hydroxy fatty acids to establish performance benchmarks.
Introduction to this compound and its Analytical Challenges
This compound is an oxidized metabolite of oleic acid. Its structural similarity to other endogenous hydroxy fatty acids necessitates highly selective and sensitive analytical methods for accurate quantification. The validation of such methods is critical to ensure the reliability and reproducibility of experimental results, a cornerstone of regulated research and development.
Comparison of Analytical Method Performance
| Validation Parameter | LC-MS/MS (for 9-HODE & other linoleic acid oxides) | GC-MS (for various hydroxy fatty acids) | Alternative Methods (e.g., HPLC-UV for HODE isomers) |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 87.25 - 119.44%[1] | Typically within 85-115% | 87.93 - 89.33% |
| Precision (%RSD) | < 6.96%[1] | < 15% | < 15% |
| Limit of Detection (LOD) | 0.4 ppb (ng/mL)[1] | 0.1 - 0.9 ng/mL[2] | 0.035 - 0.090 µg/g |
| Limit of Quantification (LOQ) | 1.0 ppb (ng/mL)[1] | 0.4 - 2.6 ng/mL[2] | 0.12 - 0.32 µg/g |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a representative method for the analysis of hydroxy fatty acids in a biological matrix (e.g., plasma).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of 12-HOE).
-
Add 1 mL of a protein precipitation and extraction solvent mixture (e.g., a solution containing acetic acid, isopropanol, and hexane).
-
Vortex the mixture thoroughly.
-
Add 2 mL of hexane (B92381) and vortex for an extended period (e.g., 3 minutes).
-
Centrifuge to separate the phases.
-
Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the analysis of hydroxy fatty acids by GC-MS, which requires derivatization.
1. Sample Preparation and Derivatization
-
Perform an initial extraction from the biological matrix as described for the LC-MS/MS method.
-
After evaporation of the extraction solvent, the dried residue is derivatized to increase the volatility of the hydroxy fatty acid. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
2. GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a HP-5MS column).
-
Carrier Gas: Helium is typically used.
-
Injection: A splitless injection is commonly employed for trace analysis.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Detection: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.
Visualizing the Workflow and Concepts
Caption: A generalized workflow for the validation of an analytical method.
Caption: A typical sample preparation workflow for LC-MS/MS analysis of plasma.
Conclusion
The validation of analytical methods for this compound is essential for generating reliable data in research and development. While specific validated methods for this analyte are not widely published, robust LC-MS/MS and GC-MS methods for structurally similar hydroxy fatty acids provide excellent performance benchmarks. Researchers should follow established validation guidelines from regulatory bodies such as the ICH and FDA to ensure their methods are fit for purpose. The choice between LC-MS/MS and GC-MS will depend on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. For most applications requiring high sensitivity and specificity without derivatization, LC-MS/MS is the preferred platform.
References
A Comparative Analysis of the Biological Activities of 12-Hydroxy-9(E)-octadecenoic Acid and Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally similar fatty acids: 12-Hydroxy-9(E)-octadecenoic acid and its cis-isomer, ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid). While both molecules share a C18 carbon chain with a hydroxyl group at the 12th position, the geometric isomerism at the C9-C10 double bond significantly influences their biological functions. This document synthesizes available experimental data to highlight their differences in anti-inflammatory, antimicrobial, and signaling activities.
Physicochemical Properties
| Property | This compound | Ricinoleic Acid |
| Systematic Name | (9E)-12-hydroxyoctadec-9-enoic acid | (9Z,12R)-12-hydroxyoctadec-9-enoic acid |
| Common Name | Ricinelaidic acid | Ricinoleic acid |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol | 298.46 g/mol |
| Structure | Unsaturated 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10. | Unsaturated 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10. |
| Source | Isomerization product of ricinoleic acid. | Major component of castor oil (up to 90%), extracted from the seeds of Ricinus communis.[1] |
| Appearance | Waxy solid at room temperature. | Pale yellow, viscous liquid at room temperature. |
Anti-inflammatory Activity
Ricinoleic acid is well-documented for its potent anti-inflammatory properties, whereas data on this compound is sparse. The difference in their activities likely stems from the stereochemistry of the double bond, which affects their interaction with biological targets.
Ricinoleic Acid:
Ricinoleic acid exhibits significant anti-inflammatory and analgesic effects.[2] Its mechanism is multifaceted, involving activation of prostanoid EP3 and EP4 receptors.[3][4] This activation can lead to both pro- and anti-inflammatory responses depending on the context and duration of exposure.[5] For instance, acute application can potentiate edema, while repeated application leads to an anti-inflammatory effect by reducing substance P levels.[2]
This compound:
Direct experimental data on the anti-inflammatory activity of this compound is limited. However, studies on other cis- and trans-isomers of fatty acids suggest that the trans configuration often leads to different, and sometimes reduced, biological activity compared to the cis counterpart. For example, ricinelaidic acid (the trans-isomer) hardly competes with PGE2 for binding to EP3 receptors, in contrast to the potent binding of ricinoleic acid.[3] This suggests a significantly lower anti-inflammatory potential mediated through this pathway.
Quantitative Comparison of Anti-inflammatory Activity
| Parameter | This compound | Ricinoleic Acid |
| EP3 Receptor Binding (IC₅₀) | Data not available (reported to hardly compete with PGE2)[3] | ~500 nM[3] |
| EP3 Receptor Agonism (EC₅₀ in MEG-01 cells) | Data not available (inactive in activating EP3/EP4 receptors)[3] | 0.5 µM[6] |
| Inhibition of Carrageenan-induced Paw Edema (in vivo) | Data not available | Marked inhibition after 8 days of topical application (0.9 mg/mouse)[2] |
Antimicrobial Activity
Both ricinoleic acid and its derivatives have been investigated for their antimicrobial properties.
Ricinoleic Acid:
Ricinoleic acid demonstrates notable antimicrobial activity against a range of bacteria and fungi.[1][7] It is particularly effective against Gram-positive bacteria.
This compound:
Specific studies on the antimicrobial activity of this compound are scarce. However, the structural similarity to ricinoleic acid suggests it may possess some antimicrobial properties, though the difference in membrane fluidity and interaction due to the trans double bond could alter its efficacy.
Quantitative Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound (MIC) | Ricinoleic Acid (MIC) |
| Staphylococcus aureus | Data not available | 62.5 µg/mL[6] |
| Escherichia coli | Data not available | 250 µg/mL[6] |
| Pseudomonas aeruginosa | Data not available | 125 µg/mL[6] |
Signaling Pathways
The distinct biological activities of these two fatty acids are rooted in their differential engagement with cellular signaling pathways.
Ricinoleic Acid Signaling:
Ricinoleic acid primarily signals through the G-protein coupled prostanoid receptors EP3 and EP4.[3][4] Activation of these receptors can modulate intracellular calcium levels and cAMP production, leading to various physiological responses, including its anti-inflammatory and smooth muscle contracting effects. There is also evidence suggesting that ricinoleic acid and its derivatives may act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are key regulators of lipid metabolism and inflammation.[8][9][10]
This compound Signaling:
The signaling pathways for this compound are not well characterized. Its poor binding to the EP3 receptor suggests that it is unlikely to mimic the primary signaling mechanism of ricinoleic acid.[3] While other hydroxyoctadecenoic acid isomers have been shown to be PPARγ agonists, the specific activity of the 12-hydroxy, 9-trans isomer has not been established.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of fatty acids against bacterial strains.
-
Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fatty acid stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted fatty acid. Include a positive control (inoculum without fatty acid) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is used to assess the anti-inflammatory activity of the compounds by measuring the inhibition of the NF-κB signaling pathway.[11][12]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the fatty acids for a specified period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity for each concentration of the fatty acid. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined.
Conclusion
The available evidence strongly indicates that ricinoleic acid possesses significant anti-inflammatory and antimicrobial properties, mediated primarily through the activation of EP3 and EP4 prostanoid receptors. In stark contrast, its trans-isomer, this compound, appears to be substantially less active, at least through the same receptor pathways. The geometric configuration of the double bond is, therefore, a critical determinant of the biological activity of these hydroxy fatty acids. Further research is warranted to fully elucidate the biological profile of this compound and to explore any potential unique activities it may possess. For researchers and drug development professionals, ricinoleic acid remains the more promising candidate for applications leveraging anti-inflammatory and antimicrobial effects.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Hydroxyoctadecadienoic Acids (HODEs)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for HODE Quantification
Hydroxyoctadecadienoic acids (HODEs) are critical lipid mediators derived from the oxidation of linoleic acid, playing significant roles in a variety of physiological and pathological processes, including inflammation and oxidative stress.[1] Accurate and reliable quantification of HODEs in biological matrices is paramount for advancing research and therapeutic development. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] While both methods offer robust solutions, they possess distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on HODEs and similar long-chain fatty acid esters. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[3]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10% | < 5% | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[3] |
| Accuracy (Recovery %) | 85 - 115% | 89 - 110% | Comparable recovery rates are achievable with optimized extraction procedures.[3][4] |
| Linearity (r²) | > 0.99 | > 0.999 | Both techniques exhibit excellent linearity over a defined concentration range.[3][4] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | 0.5 ng/injection; ~0.035 - 0.090 µg/g | GC-MS generally offers higher sensitivity, though sensitive HPLC methods have been developed.[3][4][5] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.12 - 0.32 µg/g | The LOQ for both methods is suitable for many biological applications.[3][4] |
| Isomer Separation | Can be challenging for positional and geometric isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[3] | This is a significant advantage of HPLC for detailed HODE profiling.[3] |
| Derivatization | Required to increase volatility (e.g., methylation and silylation).[6][7] | Generally not required.[8] | Derivatization adds steps to sample preparation and can be a source of variability in GC-MS analysis.[8] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of HODEs using both GC-MS and HPLC.
GC-MS Protocol for HODE Analysis
1. Sample Preparation - Lipid Extraction:
-
A common method for extracting total lipids, including HODEs, from biological matrices like plasma or tissue is the Folch method.[9]
-
This involves homogenization of the sample in a chloroform:methanol mixture, followed by the addition of NaCl solution to induce phase separation.[9]
-
The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.[9]
2. Solid-Phase Extraction (SPE) for HODE Enrichment:
-
To isolate and enrich hydroxy fatty acids, the dried lipid extract is reconstituted and loaded onto a silica (B1680970) SPE cartridge.[9]
-
Non-polar lipids are washed away with a hexane:ethyl ether mixture.[9]
-
HODEs are then eluted with ethyl acetate, and the eluate is dried.[6]
3. Derivatization:
-
A two-step derivatization process is typically employed.[6]
-
Methylation: The carboxylic acid group is first converted to a methyl ester, for example, by using diazomethane.[6]
-
Silylation: The hydroxyl group is then silylated to a trimethylsilyl (B98337) (TMS) ether using a reagent like BSTFA with 1% TMCS in pyridine (B92270) or acetonitrile, followed by heating.[6][7]
4. GC-MS Analysis:
-
Column: A non-polar capillary column, such as one based on 5% phenyl-methylpolysiloxane, is commonly used.
-
Oven Temperature Program: A representative program starts at 80-100°C, ramps up to 200-220°C, and then to 280-300°C.[6]
-
Inlet Temperature: Typically around 280°C.[3]
-
Detector: Electron Impact (EI) ionization is used, and the mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3][9]
HPLC Protocol for HODE Analysis
1. Sample Preparation - Lipid Extraction and SPE:
-
Similar to the GC-MS protocol, lipid extraction (e.g., Folch method) and SPE are used to isolate and concentrate the HODEs from the sample matrix.[4]
2. HPLC Analysis:
-
Column: Normal-phase HPLC with a silica column is effective for separating HODE isomers.[4][5] A common column dimension is 250 mm x 4.6 mm with 5 µm particles.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v) is often used.[4] Another reported mobile phase is hexane/isopropanol/acetonitrile/acetic acid (800/8/30/1, v/v).[5]
-
Detection: HODEs contain a conjugated diene system that allows for UV detection at approximately 234-235 nm.[4][5][10] A photodiode array (PDA) detector can be used to confirm the spectral characteristics of the peaks.[4]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: 10-20 µL.[2]
Method Cross-Validation Workflow
The cross-validation of two distinct analytical methods like HPLC and GC-MS is a rigorous process to ensure the accuracy and reliability of the data. The general workflow involves several key stages, from sample preparation to statistical comparison of the results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods for HODE analysis.
Signaling Pathways of HODEs
HODEs exert their biological effects by interacting with various cellular targets and signaling pathways. Understanding these pathways is crucial for interpreting the significance of HODE quantification.
Caption: Simplified signaling pathway of HODEs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. znaturforsch.com [znaturforsch.com]
A Comparative Analysis of Oxidized Linoleic Acid Metabolites in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities and signaling pathways of key oxidized linoleic acid metabolites (OXLAMs). OXLAMs are a class of lipid mediators derived from the enzymatic or non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] These metabolites, including hydroxy-octadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxoODEs), and epoxyoctadecenoic acids (EpOMEs) with their corresponding diols (DiHOMEs), are implicated in a wide array of physiological and pathological processes such as inflammation, cardiovascular disease, and chronic pain.[1][2] Understanding the distinct roles and mechanisms of action of these metabolites is crucial for the development of novel therapeutics.
Quantitative Comparison of Biological Activities
The biological effects of OXLAMs are often dictated by their differential interactions with specific cellular receptors. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Receptor Activation by 9-HODE and 13-HODE
| Target | Parameter | 9-HODE | 13-HODE | Cell Type/System |
| TRPV1 | EC50 (iCGRP release) | ~300 nM | - | Cultured rat trigeminal ganglion (TG) neurons |
| EC50 (inward current) | - | ~800 nM | CHO cells expressing TRPV1 | |
| EC50 (Ca2+ mobilization) | 20-30 µM (estimated) | 27.5 ± 4.2 µM | HEK-293 cells expressing human TRPV1 | |
| GPR132 (G2A) | EC50 (IP-1 accumulation) | 7.5 µM | Weak ligand, ~6-fold less potent than 9-HODE | CHO-K1 cells expressing human GPR132 |
| PPARγ | Ligand Activity | Activator | Activator (13(S)-HODE is a ligand) | Colorectal cancer cells |
Table 2: Plasma Concentrations of Major OXLAMs in Rats
| Metabolite | Mean Concentration (nmol/L) - One-point standard addition | Mean Concentration (nmol/L) - Standard addition curve |
| 9-HODE | 57.8 ± 18.7 | 84.0 |
| 13-HODE | 123.2 ± 31.1 | 138.6 |
| 9-oxoODE | 218.1 ± 53.7 | 263.0 |
| 13-oxoODE | 57.8 ± 19.2 | 69.5 |
| Total OXLAMs | 456.9 ± 76.4 | 555.1 |
Data from a study using quadrupole time-of-flight mass spectrometry (Q-TOFMS) for quantification in rat plasma.[3][4]
Signaling Pathways of Oxidized Linoleic Acid Metabolites
Linoleic acid is metabolized into a diverse array of bioactive OXLAMs through several enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, as well as through non-enzymatic auto-oxidation.[1][5]
General Formation of OXLAMs
The initial oxidation of linoleic acid forms hydroperoxy-octadecadienoic acids (HpODEs), which are then converted to the more stable hydroxy (HODEs) and ketone (oxoODEs) derivatives.[5]
Comparative Signaling of 9-HODE and 13-HODE
While structurally similar, 9-HODE and 13-HODE exhibit distinct biological activities due to their differential engagement with various receptors.[2][6] 9-HODE is a potent agonist of GPR132, a G protein-coupled receptor linked to pro-inflammatory responses.[2] In contrast, 13-HODE is a much weaker activator of this receptor.[2] Both molecules can interact with TRPV1, a channel involved in pain sensation, and PPARs, which are nuclear receptors that regulate gene expression.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthetic 12-Hydroxy-9(E)-octadecenoic Acid
For researchers, scientists, and drug development professionals working with synthetic 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), ensuring the purity of the compound is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods to assess the purity of synthetic 12-HOE, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques.
Introduction to this compound and Potential Impurities
This compound is an oxidized fatty acid that plays a role in various biological processes. Synthetic routes to 12-HOE can introduce a range of impurities that may interfere with its biological activity. Common impurities in synthetic pharmaceuticals and fine chemicals can include starting materials, by-products, intermediates, degradation products, and stereoisomers.[1][2][3][4] For synthetic 12-HOE, key potential impurities to consider are:
-
Geometric Isomers: The cis-isomer, 12-Hydroxy-9(Z)-octadecenoic acid (ricinoleic acid), is a common potential impurity.
-
Positional Isomers: Isomers with the hydroxyl group at different positions on the octadecenoic acid backbone.
-
Enantiomers: As 12-HOE contains a chiral center at the C12 position, the presence of the unintended enantiomer is a critical purity parameter.
-
Oxidation Products: Further oxidation of the molecule can lead to the formation of various byproducts.
-
Residual Solvents and Reagents: Impurities from the synthetic and purification processes.
A purity of greater than 99% is often expected for high-quality synthetic 12-HOE.[5] This guide will focus on three primary analytical techniques for the comprehensive assessment of these impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity, detection of non-volatile impurities, separation of geometric and positional isomers, and enantiomeric purity (with a chiral column). | High resolution, suitable for non-volatile and thermally labile compounds, well-established for fatty acid analysis.[6][7] | May require derivatization for sensitive UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities, structural elucidation of unknown impurities based on fragmentation patterns. | High sensitivity and specificity, provides structural information.[5][8][9][10][11] | Requires derivatization to increase volatility, not suitable for non-volatile impurities. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation of the target compound, identification and quantification of impurities without the need for reference standards for every impurity. | Non-destructive, provides detailed structural information, can be quantitative.[2][12][13][14][15] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret. |
| TLC | Separation based on differential adsorption on a solid stationary phase. | Rapid qualitative assessment of purity, visualization of major impurities. | Simple, fast, and inexpensive. | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
This method is adapted from protocols for similar hydroxy fatty acids and is suitable for assessing the presence of geometric and positional isomers.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthetic 12-HOE in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical starting condition is 60:40 (acetonitrile:water), progressing to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm or ELSD.
-
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak with that of a reference standard of 12-HOE. Impurities will appear as separate peaks. The relative percentage of impurities can be calculated based on the peak areas.
Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric purity, a chiral stationary phase is required.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type)
Reagents:
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of TFA (e.g., 98:2 v/v hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized for the specific chiral column used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both enantiomers. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol involves derivatization to make the 12-HOE more volatile.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Column: Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, HP-5MS)
Reagents:
-
Hexane
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Procedure:
-
Derivatization (Methylation followed by Silylation):
-
Methylation: Dissolve the 12-HOE sample in a solution of 2% sulfuric acid in methanol and heat at 60°C for 1 hour to form the fatty acid methyl ester (FAME).
-
Silylation: After cooling, extract the FAME with hexane. Evaporate the hexane and redissolve the residue in pyridine. Add BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
MS Detector: Scan range of m/z 50-500.
-
-
Analysis: The mass spectrum of the derivatized 12-HOE will show characteristic fragmentation patterns that can be compared to spectral libraries (e.g., NIST) or published data for identification. Impurities will appear as separate peaks with their own mass spectra, allowing for their identification. The fragmentation of the TMS derivative of the cis-isomer's methyl ester can serve as a useful reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity
NMR provides a comprehensive structural confirmation and can be used for quantitative purity assessment.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 12-HOE sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key expected signals for 12-HOE include:
-
Olefinic protons (~5.4 ppm)
-
Proton on the carbon bearing the hydroxyl group (~3.6 ppm)
-
Methylene protons alpha to the carboxyl group (~2.3 ppm)
-
Allylic protons (~2.0-2.2 ppm)
-
Terminal methyl group (~0.9 ppm)
-
Methylene chain protons (~1.3-1.6 ppm)
-
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton.
-
Analysis: The chemical shifts and coupling constants of the signals in the ¹H NMR spectrum should be consistent with the structure of 12-HOE.[9] The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by integrating the signals of 12-HOE against a certified internal standard of known concentration to determine the absolute purity.
Visualizing Experimental Workflows
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC-based purity and enantiomeric excess determination of 12-HOE.
GC-MS Purity Assessment Workflow
Caption: Workflow for GC-MS based impurity profiling of 12-HOE after derivatization.
Conclusion
A comprehensive assessment of the purity of synthetic this compound requires a multi-faceted analytical approach. HPLC is a powerful tool for quantifying purity and resolving isomers, including enantiomers when a chiral stationary phase is employed. GC-MS provides high sensitivity and structural information for the identification of volatile impurities after appropriate derivatization. NMR spectroscopy serves as an indispensable technique for unambiguous structural confirmation and can be used for quantitative analysis without the need for individual impurity standards. For a rapid, qualitative check, TLC can also be a useful preliminary tool. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthetic 12-HOE, ensuring the integrity of their subsequent studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. petrocanadalubricants.com [petrocanadalubricants.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. 12-hydroxy-9-octadecanoic acid, 7431-95-0 [thegoodscentscompany.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aocs.org [aocs.org]
- 9. mdpi.com [mdpi.com]
- 10. NP-MRD: Showing NP-Card for (10e,12z)-9-hydroxyoctadeca-10,12-dienoic acid (NP0234854) [np-mrd.org]
- 11. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 12. 9-Octadecenoic acid, (E)-, TMS derivative [webbook.nist.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Purity FG Synthetic Fluid 46 | Petro-Canada [finol.ie]
Navigating the Analytical Landscape of 12-Hydroxyoctadecenoic Acid Isomers: A Guide for Researchers
The Challenge: Limited Availability of Commercial Standards
Direct searches for commercially available reference standards for specific 12-hydroxyoctadecenoic acid (12-HOE) isomers yield limited to no results from major suppliers. The market is primarily populated with standards for the saturated analogue, 12-hydroxyoctadecanoic acid (12-HSA). This scarcity necessitates alternative approaches for researchers requiring pure isomers for use as analytical standards in quantitative studies or as biological probes.
Custom Synthesis: A Viable Alternative
In the absence of commercial standards, custom synthesis emerges as the most practical solution for obtaining specific 12-HOE isomers. Several reputable companies specialize in the custom synthesis of complex lipids, offering services to produce high-purity standards tailored to specific research needs.
Table 1: Comparison of Potential Custom Synthesis Providers
| Company | Specialization | Key Features |
| Avanti Polar Lipids | High-purity lipid synthesis and analysis. | Offers custom synthesis of a wide range of lipids, including fatty acids and their derivatives. Known for rigorous quality control. |
| Cayman Chemical | Bioactive lipid synthesis and characterization. | Provides custom synthesis services for a variety of lipid mediators, including oxylipins. Offers extensive analytical support. |
| Symeres | Custom synthesis and purification of specialty lipids. | Experienced in the proprietary synthesis of novel lipids and standards from published literature, with a focus on high purity for drug delivery applications. |
| BOC Sciences | Custom synthesis of a wide range of organic molecules. | Provides synthesis of various lipids, including phospholipids, glycolipids, and functionalized lipids for research applications. |
| Matreya LLC | Extraction, isolation, and synthesis of lipids. | Specializes in the synthesis of glycerolipids, glycosphingolipids, and stable isotopic labeled compounds, offering custom synthesis from milligram to gram quantities. |
Analytical Strategies for 12-HOE Isomer Analysis
Given the need to verify the identity and purity of custom-synthesized standards or to analyze 12-HOE isomers in complex biological matrices, robust analytical methodologies are essential. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation
This method is particularly useful for separating enantiomers (R/S isomers) of 12-HOE.
1. Derivatization:
-
Purpose: To increase the volatility and improve the chromatographic properties of the hydroxy fatty acid.
-
Procedure:
-
Convert the carboxylic acid group to a methyl ester (FAME) by reacting the 12-HOE isomer with a methylating agent such as BF3-methanol or by using a milder method like trimethylsilyldiazomethane.
-
Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting the FAME with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
2. GC-MS Analysis:
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) stationary phase, is crucial for enantiomeric separation.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Temperature Program: Optimize the oven temperature gradient to achieve baseline separation of the diastereomeric derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting fragmentation patterns of the TMS-ether derivatives can help confirm the identity of the compounds.
Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Positional and Geometric Isomer Separation
LC-MS/MS is a powerful technique for separating and quantifying different positional (e.g., 9-HOE, 10-HOE, 12-HOE) and geometric (cis/trans) isomers of 12-HOE.
1. Sample Preparation:
-
Extraction: Extract lipids from the biological matrix using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
-
Solid-Phase Extraction (SPE): Partially purify the extract using SPE to enrich for the hydroxy fatty acid fraction.
2. LC Separation:
-
Column: A reversed-phase C18 or C30 column is commonly used for separating fatty acid isomers based on their hydrophobicity. The separation of double bond positional isomers can be challenging and often requires careful optimization of the mobile phase and gradient.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
3. MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as it is highly sensitive for fatty acids.
-
MRM/SRM: For quantitative analysis, use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 12-HOE) and specific product ions generated by collision-induced dissociation (CID). The fragmentation pattern can provide structural information, although it may not always differentiate all positional isomers without specific derivatization or advanced MS techniques.
Table 2: Comparison of Analytical Techniques for 12-HOE Isomer Analysis
| Technique | Isomers Separated | Derivatization | Throughput | Key Advantages | Key Limitations |
| Chiral GC-MS | Stereoisomers (Enantiomers) | Required (e.g., FAME, TMS) | Lower | Gold standard for enantiomeric separation. | Requires derivatization; not ideal for positional isomers. |
| LC-MS/MS | Positional and Geometric Isomers | Not always required | Higher | High sensitivity and specificity; suitable for complex matrices. | Separation of positional isomers can be challenging; may not resolve enantiomers without a chiral column. |
Workflow for Analysis of 12-HOE Isomers in the Absence of Commercial Standards
The following diagram illustrates a general workflow for researchers to follow when analyzing 12-HOE isomers without readily available reference standards.
Caption: Workflow for 12-HOE isomer analysis via custom synthesis and analytical validation.
Signaling Pathways and Logical Relationships
While specific signaling pathways for each 12-HOE isomer are still under active investigation, a generalized logical relationship for their study can be depicted.
Caption: Generation and potential mechanism of action of 12-HOE isomers.
References
A Comparative Guide to the Biological Effects of 9-HODE and 13-HODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) are oxidized metabolites of the essential omega-6 fatty acid, linoleic acid.[1] These lipid mediators are generated in response to cellular stress, including inflammation and oxidative stress, and play crucial roles in a variety of physiological and pathological processes.[1][2] While structurally similar, 9-HODE and 13-HODE exhibit distinct and sometimes opposing biological activities, making them subjects of significant interest in fields such as immunology, oncology, and cardiovascular research.[1][3] This guide provides a comprehensive comparison of their biological effects, supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further investigation and drug development.
Quantitative Comparison of Biological Activities
The differential effects of 9-HODE and 13-HODE are primarily attributed to their varying affinities and activities towards key cellular receptors, including G-protein coupled receptor 132 (GPR132), Peroxisome Proliferator-Activated Receptors (PPARs), and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][3][4]
| Target | Parameter | 9-HODE | 13-HODE | Cell Type/System |
| GPR132 (G2A) | EC50 (IP-1 accumulation) | 7.5 µM | Weak ligand, ~6-fold less potent than 9-HODE | CHO-K1 cells expressing human GPR132 |
| PPARγ | Activation | Potent agonist | Potent agonist | THP-1 monocytes and macrophages |
| EC50 (coactivator recruitment) | ~10-30 µM | ~10-30 µM | In vitro coactivator recruitment assay | |
| TRPV1 | EC50 (Ca2+ mobilization) | 20-30 µM (estimated) | 27.5 ± 4.2 µM | HEK-293 cells expressing human TRPV1 |
| EC50 (inward current) | - | ~800 nM | CHO cells expressing TRPV1 | |
| EC50 (iCGRP release) | ~300 nM | - | Cultured rat trigeminal ganglion (TG) neurons | |
| Inflammation | Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) | Implicated in pro-inflammatory signaling | Less pro-inflammatory, potentially anti-inflammatory via PPARγ | Macrophages |
| Cancer | Effect on Colorectal Cancer Cells | Induces apoptosis | May promote growth | Colorectal cancer cell lines |
Signaling Pathways
The distinct biological outcomes of 9-HODE and 13-HODE signaling can be visualized through their respective primary signaling pathways.
Figure 1: 9-HODE signaling through the GPR132 receptor.
References
A Comparative Guide to Flavonoid Extraction Methods: Efficiency and Protocols
The efficient extraction of bioactive compounds from natural sources is a critical step in research, drug development, and the production of nutraceuticals. Flavonoids, a diverse group of plant secondary metabolites, are of particular interest due to their numerous health benefits, including antioxidant and anti-inflammatory properties.[1][2] The choice of extraction method significantly impacts the yield, purity, and subsequent biological activity of the extracted flavonoids. This guide provides an objective comparison of modern and conventional extraction techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their objectives.
Comparison of Extraction Efficiency
The efficiency of an extraction method is a primary consideration. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are often reported to offer higher yields in shorter times compared to conventional methods like Soxhlet extraction.[3] The following table summarizes quantitative data on flavonoid yields obtained using different methods across various plant matrices.
| Plant Material | Extraction Method | Flavonoid Yield | Reference Study |
| Passion Fruit Peels | Ultrasound-Assisted Extraction (UAE) | 25.79 mg RE/g db | Vo et al. (2023)[4][5] |
| Passion Fruit Peels | Microwave-Assisted Extraction (MAE) | 8.11 mg RE/g db | Vo et al. (2023)[4][5] |
| Lagenaria siceraria | Microwave-Assisted Extraction (MAE) | 24.28 mg/g | Abbas et al.[3] |
| Cassia alata | Microwave-Assisted Extraction (MAE) | 135.18 mg/g DW | Ling et al.[3] |
| Cocoa Husks | Microwave-Assisted Extraction (MAE) | 123.07 ppm | Al-Hilphy et al. (2025)[6] |
| Cocoa Husks | Ultrasound-Assisted Extraction (UAE) | 8.45 mg/mL GAEAC | Al-Hilphy et al. (2025)[6] |
| Hops (Humulus lupulus) | Supercritical Fluid Extraction (SFE) | 7.8 mg/g | Liu et al. (2014)[7] |
| Dandelion | Supercritical Fluid Extraction (SFE) | 4.974% | Wei et al. (2014)[8] |
| Pueraria lobata | Supercritical Fluid Extraction (SFE) | 2.5% | Wang et al. (2008)[9] |
| Scutellaria baicalensis | Solid-Phase Extraction (SPE) | >95% recovery | Grynkiewicz et al.[10] |
Note: Direct comparison of yields should be done with caution due to variations in plant material, flavonoid subclasses, and quantification methods (e.g., mg RE/g db - milligrams of Rutin Equivalents per gram of dried basis; ppm - parts per million; GAEAC - Gallic Acid Equivalent Antioxidant Capacity).
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying principles of each technique can aid in understanding their application and efficiency.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxwellsci.com [maxwellsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 12-Hydroxy-9(E)-octadecenoic Acid: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive lipids is paramount for understanding their roles in health and disease. 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a hydroxylated fatty acid, is implicated in various physiological and pathological processes. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data for 12-HOE and structurally similar analytes, offering a comprehensive overview to aid in method selection.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the quantification of 12-HOE and other non-volatile, thermally labile lipids.[1] This preference is primarily due to the ability of LC-MS/MS to analyze the molecule in its native form, thus avoiding a complex and potentially error-prone derivatization step.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization process to increase the volatility of 12-HOE for gas-phase analysis.[1] While GC-MS can offer high chromatographic resolution, the additional sample preparation steps can introduce variability and may not be as robust as the more direct LC-MS/MS approach.[1]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of 12-HOE and related hydroxy fatty acids using LC-MS/MS and GC-MS. Data for closely related compounds are included to provide a comprehensive comparison, as direct head-to-head validation data for 12-HOE is limited in the literature.
| Parameter | LC-MS/MS | GC-MS | References |
| Accuracy | 98-120% (for TriHOMEs) | Data not available for 12-HOE | |
| Precision (CV%) | ≤ 6.1% (for TriHOMEs) | Data not available for 12-HOE | |
| Limit of Detection (LOD) | 90-98 fg on column (for TriHOMEs) | Typically in the low ng/mL range (analyte dependent) | |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically in the low to mid ng/mL range (analyte dependent) | |
| Recovery | Generally >85% (analyte and matrix dependent) | Variable, dependent on derivatization efficiency | |
| Derivatization | Not required | Required (e.g., silylation) | [1] |
| Throughput | High | Moderate |
Note: TriHOMEs (trihydroxyoctadecenoic acids) are structurally similar polyhydroxylated fatty acids.
Experimental Protocols
I. LC-MS/MS Quantification of 12-HOE
This protocol is adapted from a validated method for the analysis of similar oxidized linoleic acid metabolites.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., 12-HODE-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acidified water (0.1% formic acid).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (4:1, v/v).
-
Gradient Elution: A suitable gradient to separate 12-HOE from other isomers.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 12-HOE and the internal standard.
II. GC-MS Quantification of 12-HOE
This protocol includes a necessary derivatization step to increase the volatility of 12-HOE.
1. Sample Preparation and Derivatization
-
Perform lipid extraction from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer).
-
Evaporate the organic solvent to dryness.
-
To the dried extract, add 50 µL of anhydrous pyridine (B92270) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analytes.
-
Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for higher sensitivity and selectivity.
Signaling Pathways of 12-HOE
12-HOE belongs to the family of hydroxyoctadecadienoic acids (HODEs), which are known to act as signaling molecules. While the specific signaling pathways of 12-HOE are still under investigation, evidence suggests that related HODEs can activate G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
Experimental Workflow for 12-HOE Quantification
Caption: Experimental workflow for 12-HOE quantification.
Putative Signaling Pathway of 12-HOE via GPCR and PPARγ
Caption: Putative signaling pathways of 12-HOE.
References
A Comparative Guide to the Anti-inflammatory Effects of HODE Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid metabolites, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), are oxidized lipids that play significant, yet often opposing, roles in the modulation of inflammatory responses.[1] While structurally similar, these isomers exhibit distinct biological activities, primarily through their differential interactions with key cellular receptors.[2] This guide provides an objective comparison of the anti-inflammatory and pro-inflammatory effects of 9-HODE and 13-HODE, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid researchers in drug discovery and the development of novel therapeutics for inflammatory diseases.
Quantitative Comparison of HODE Isomer Activity
The differential effects of 9-HODE and 13-HODE are largely dictated by their varying affinities for and activation of the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] The following table summarizes the quantitative data on the activity of these isomers.
| Target Receptor | Parameter | 9-HODE | 13-HODE | Cell Type/System | Key Findings |
| GPR132 (G2A) | Receptor Activation | Potent Agonist | Weak Agonist | CHO-K1 cells expressing human GPR132 | 9-HODE is a significantly more potent activator of GPR132, a receptor highly expressed in immune cells like macrophages, leading to pro-inflammatory signaling. 13-HODE is a much weaker activator, requiring approximately 6-fold higher concentrations to elicit a similar response.[1][3] |
| EC50 (IP-1 Accumulation) | ~7.5 µM | Not clearly established, significantly higher than 9-HODE | CHO-K1 cells expressing human G2A | The half-maximal effective concentration (EC50) for 9-HODE in activating GPR132 has been reported to be approximately 7.5 µM.[3] | |
| PPARγ | Transcriptional Activity | Ambiguous/Partial Agonist/Inhibitor | Agonist | Preadipocyte 3T3-L1 cells | While both isomers can bind to the PPARγ ligand-binding domain, their functional effects differ. Some studies suggest 9-HODE has less agonist activity and may even decrease the expression of PPARγ target genes. In contrast, 13-HODE is generally considered a PPARγ agonist, which can lead to anti-inflammatory responses.[3][4] |
| Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) | Implicated in pro-inflammatory signaling | Less pro-inflammatory, potentially anti-inflammatory via PPARγ | Macrophages | The potent activation of the pro-inflammatory GPR132 by 9-HODE suggests a greater capacity to induce inflammatory cytokines. Studies in GPR132 knockout mice have shown reduced levels of IL-6 and TNF-α in a neuropathic pain model, implicating the 9-HODE/GPR132 axis in pro-inflammatory cytokine production.[3][5] | |
| Adhesion Molecule Expression (ICAM-1) | Pro-inflammatory | Pro-inflammatory | Human umbilical vein endothelial cells (HUVECs) | Both 9-HODE and 13-HODE can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), promoting leukocyte adhesion to the endothelium, a critical step in inflammation.[6] |
Signaling Pathways
The divergent effects of 9-HODE and 13-HODE on inflammation can be attributed to their activation of distinct signaling cascades.
9-HODE Pro-inflammatory Signaling via GPR132
9-HODE is a potent agonist of GPR132, a receptor linked to pro-inflammatory responses in various cell types.[1] Activation of GPR132 by 9-HODE can initiate downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, leading to the expression of pro-inflammatory genes.[7]
13-HODE Anti-inflammatory Signaling via PPARγ
13-HODE is a known agonist for PPARγ, a nuclear receptor that plays a key role in the transcriptional regulation of inflammation.[6] Upon activation by 13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory signaling pathways like NF-κB.[8]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Experimental Workflow: Comparing HODE Isomer Effects
The following diagram outlines a general workflow for comparing the anti-inflammatory effects of 9-HODE and 13-HODE.
Protocol 1: GPR132 Activation Assay via Calcium Mobilization
This protocol measures the activation of GPR132 by assessing the increase in intracellular calcium concentration.
Materials:
-
CHO-K1 cells stably expressing human GPR132 (CHO-G2A).
-
Culture medium: Ham's F-12 medium with 10% fetal bovine serum.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
9-HODE and 13-HODE stock solutions in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed CHO-G2A cells into 96-well plates and culture until they reach confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of 9-HODE and 13-HODE to the wells. Include a vehicle control (DMSO).
-
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the peak fluorescence intensity for each concentration and plot a dose-response curve to determine the EC50 values.
Protocol 2: PPARγ Activation via Dual-Luciferase Reporter Assay
This assay quantifies the activation of PPARγ by measuring the expression of a luciferase reporter gene.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Mammalian expression vector for human PPARγ.
-
Reporter plasmid with a luciferase gene downstream of a PPRE.
-
Control plasmid expressing Renilla luciferase.
-
Transfection reagent.
-
9-HODE and 13-HODE stock solutions in DMSO.
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of 9-HODE, 13-HODE, rosiglitazone, or vehicle control for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control and plot dose-response curves to determine EC50 values.
Protocol 3: Cytokine Production Assay in Macrophages
This protocol measures the production of pro-inflammatory cytokines by macrophages in response to HODE isomers.
Materials:
-
THP-1 human monocytic cell line.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
RPMI-1640 medium with 10% fetal bovine serum.
-
9-HODE and 13-HODE stock solutions in DMSO.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Compound Treatment: Replace the medium with fresh serum-free medium and treat the differentiated macrophages with various concentrations of 9-HODE, 13-HODE, LPS, or vehicle control for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine concentrations between the different treatment groups.
Protocol 4: ICAM-1 Expression Assay in HUVECs
This protocol measures the expression of the adhesion molecule ICAM-1 on the surface of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
9-HODE and 13-HODE stock solutions in DMSO.
-
Tumor Necrosis Factor-alpha (TNF-α) as a positive control.
-
FITC-conjugated anti-human ICAM-1 antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks or plates.
-
Compound Treatment: Treat the HUVECs with various concentrations of 9-HODE, 13-HODE, TNF-α, or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Staining: Detach the cells and wash them with PBS. Incubate the cells with the FITC-conjugated anti-human ICAM-1 antibody in the dark.
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of ICAM-1 expression for each treatment group.
Conclusion
The HODE isomers, 9-HODE and 13-HODE, exhibit distinct and often opposing effects on inflammatory pathways. 9-HODE predominantly acts as a pro-inflammatory mediator through the activation of GPR132, while 13-HODE can exert anti-inflammatory effects via PPARγ activation.[1][6] This comparative guide provides researchers and drug development professionals with a comprehensive overview of their differential activities, supported by quantitative data and detailed experimental protocols. A thorough understanding of the nuanced roles of these lipid mediators is crucial for the development of targeted therapies for a wide range of inflammatory disorders. Further research into the specific contexts and cell types where these isomers exert their effects will be vital for harnessing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide reduces endothelial expression of intercellular adhesion molecule (ICAM)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyoctadecadienoic Acids in Inflammation Research
A Note to Our Audience: Initial research into the biological activity of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) revealed a significant lack of available scientific literature. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide instead focuses on the closely related and extensively studied isomers, 9-Hydroxyoctadecadienoic acid (9-HODE) and 13-Hydroxyoctadecadienoic acid (13-HODE). These compounds are significant bioactive lipid mediators derived from the oxidation of linoleic acid and play crucial, often opposing, roles in the modulation of inflammatory responses.
Introduction to Hydroxyoctadecadienoic Acids (HODEs)
9-HODE and 13-HODE are metabolites of linoleic acid, produced through both enzymatic and non-enzymatic pathways. Their involvement in various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and asthma, has made them subjects of intense research.[1] While structurally similar, their biological activities diverge significantly, primarily due to their differential interactions with key cellular receptors. This guide provides a comparative analysis of their roles in inflammation, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The roles of 9-HODE and 13-HODE in inflammation are complex, with each isomer capable of exerting both pro- and anti-inflammatory effects depending on the cellular context and the receptors they engage.[1][2]
Table 1: Comparison of Pro-inflammatory and Anti-inflammatory Effects of 9-HODE and 13-HODE
| Feature | 9-HODE | 13-HODE | References |
| Primary Receptor Interaction | Potent agonist of GPR132 (G2A) | Weak agonist of GPR132; potent agonist of PPARγ | [1][3][4][5] |
| Role in Inflammation | Predominantly pro-inflammatory | Exhibits both pro- and anti-inflammatory properties | [1][3][4][6] |
| Effect on Macrophages | Promotes pro-inflammatory responses | Can promote anti-inflammatory M2 macrophage phenotype via PPARγ | [4][5] |
| Role in Atherosclerosis | Abundant in advanced atherosclerotic lesions, contributing to plaque progression. | Predominant in early lesions, may have protective effects through PPARγ activation. | [1][4][7] |
| Effect on Pain | Implicated in inflammatory and neuropathic pain through GPR132 and TRPV1 sensitization. | Also interacts with TRPV1, contributing to pain perception. | [1][3][8] |
Quantitative Data in Inflammatory Conditions
Elevated levels of HODEs have been documented in various inflammatory diseases, highlighting their potential as biomarkers.
Table 2: Reported Concentrations of 9-HODE in Biological Samples from Patients with Inflammatory Diseases
| Disease | Biological Sample | 9-HODE Concentration (ng/mL) | Reference(s) |
| Atherosclerosis | Oxidized Low-Density Lipoprotein (LDL) | Significantly increased compared to healthy individuals. | [1] |
| Rheumatoid Arthritis | High-Density Lipoprotein (HDL) and LDL | Significantly higher in active RA patients than in healthy controls. | [1] |
| Rheumatoid Arthritis | Synovial Fluid | Higher than in osteoarthritis patients, but not always statistically significant. | [1] |
Note: Concentrations can vary significantly between studies due to differences in analytical methods, patient cohorts, and sample handling.[1]
Signaling Pathways
The distinct biological effects of 9-HODE and 13-HODE are primarily mediated by their differential activation of the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ).
9-HODE Signaling via GPR132
9-HODE is a potent agonist of GPR132. Activation of this receptor, particularly in macrophages, is linked to pro-inflammatory responses, including the induction of inflammatory cytokines and the progression of atherosclerotic plaques.[1][3][4]
Caption: 9-HODE signaling through the GPR132 receptor.
13-HODE Signaling via PPARγ
13-HODE is a potent activator of PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ by 13-HODE can lead to anti-inflammatory effects, such as promoting the differentiation of macrophages into an anti-inflammatory M2 phenotype.[4][5]
Caption: 13-HODE activates PPARγ, promoting anti-inflammatory gene expression.
Experimental Protocols
Accurate quantification and functional analysis of HODEs are crucial for understanding their roles in biological systems.
Protocol 1: Quantification of 9-HODE in Biological Samples using LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-HODE.
-
Sample Preparation:
-
Plasma/Serum: Spike the sample with a deuterated internal standard (e.g., 9-HODE-d4). Perform alkaline hydrolysis to release esterified 9-HODE (for total 9-HODE measurement).
-
Tissue: Homogenize the tissue in an ice-cold buffer containing an antioxidant (e.g., BHT).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., Folch method with chloroform:methanol) or solid-phase extraction (SPE) to isolate the lipid fraction.
-
-
Derivatization (Optional):
-
Derivatize the sample to improve chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a C18 reverse-phase column for separation.
-
Detect and quantify 9-HODE and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.
-
Calculate the concentration of 9-HODE in the unknown samples from this curve.
-
Caption: Experimental workflow for 9-HODE analysis in biological samples.
Protocol 2: GPR132 Activation Assay (Calcium Mobilization)
This protocol assesses the activation of GPR132 by HODEs by measuring intracellular calcium mobilization.[1]
-
Cell Culture: Culture HEK293 cells stably expressing GPR132 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition and Measurement:
-
Wash the cells again with HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of 9-HODE or 13-HODE to the wells.
-
Immediately begin kinetic reading of fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot a dose-response curve and determine the EC50 value.
-
Conclusion
While research on this compound is currently limited, the study of its isomers, 9-HODE and 13-HODE, provides a rich field of investigation for understanding the roles of oxidized linoleic acid metabolites in inflammation. Their opposing effects, mediated through distinct signaling pathways, present both challenges and opportunities for the development of novel therapeutic strategies for a range of inflammatory diseases. The detailed protocols and comparative data presented in this guide are intended to support researchers in this dynamic and important area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Establishing Baseline Tissue Levels of 12-Hydroxy-9(E)-octadecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing baseline levels of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in biological tissues. 12-HOE is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxylipins. Understanding its endogenous concentrations in healthy tissues is crucial for elucidating its physiological roles and identifying its potential as a biomarker in various disease states.
This document outlines a robust analytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 12-HOE and its structurally similar isomers, 9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) and 13-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE). These isomers are often formed concurrently and serve as critical comparative benchmarks.
Comparative Baseline Levels of HODEs in Tissues
Establishing definitive baseline levels for 12-HOE in various healthy human and rodent tissues is challenging due to a lack of extensive published data. Much of the existing literature focuses on disease states where levels of these oxylipins are often elevated. However, based on available studies of related isomers, the expected concentrations are in the low nanogram per gram (ng/g) to picogram per gram (pg/g) range in tissues and nanogram per milliliter (ng/mL) range in plasma.
For comparative purposes, this guide provides available baseline data for the more extensively studied 9-HODE and 13-HODE in rat plasma. Researchers should aim to establish their own laboratory-specific baseline ranges for 12-HOE in their tissues of interest.
| Analyte | Matrix | Species | Concentration (nmol/L) | Concentration (ng/mL)¹ | Reference(s) |
| 9-HODE | Plasma | Rat | 57.8 ± 18.7 | ~17.1 ± 5.5 | [1] |
| 13-HODE | Plasma | Rat | 123.2 ± 31.1 | ~36.5 ± 9.2 | [1] |
| 12-HOE | Various | Human/Rodent | Data not readily available in healthy tissues | - |
¹Concentrations in ng/mL are estimated based on a molecular weight of 296.44 g/mol for HODEs.
Experimental Protocols
Accurate quantification of 12-HOE and other HODEs from complex biological matrices requires a meticulous and validated experimental workflow. The following protocol outlines a standard approach using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS for analysis.
I. Tissue Homogenization and Lipid Extraction
-
Tissue Collection: Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until processing.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample preparation. Use a volume that is at least 10-fold the tissue weight (e.g., 1 mL for 100 mg of tissue).
-
Add an appropriate internal standard (e.g., a deuterated analog such as 12-HODE-d4) to the homogenization buffer to correct for extraction efficiency and matrix effects.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
II. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Sorbent Selection: C18 or polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB) are suitable for the extraction of HODEs.
-
Cartridge Conditioning: Condition the SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the HODEs with a higher-organic-content solvent, such as methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the sample in a small, precise volume of the initial LC mobile phase for analysis.
III. LC-MS/MS Quantification
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid or formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for HODEs.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized on the specific mass spectrometer being used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12-HOE | 295.2 | 183.1 | Optimized by user |
| 9-HODE | 295.2 | 171.1 | Optimized by user |
| 13-HODE | 295.2 | 195.1 | Optimized by user |
| 12-HODE-d4 (Internal Standard) | 299.2 | 187.1 | Optimized by user |
Visualizations
Signaling Pathway of HODE Formation
Caption: Enzymatic and non-enzymatic pathways of HODE biosynthesis from linoleic acid.
Experimental Workflow for 12-HOE Quantification
Caption: A streamlined workflow for the quantification of 12-HOE from tissue samples.
References
Comparative Lipidomics: A Guide to Understanding Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
The field of lipidomics, the large-scale study of lipids in biological systems, is providing profound insights into the molecular underpinnings of health and disease.[1] Dysregulation of lipid metabolism is a known factor in the pathology of numerous human diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2] This guide offers a comparative overview of the lipidomic landscape in healthy versus diseased states, complete with experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Lipid Alterations in Disease
Comparative lipidomic studies have revealed significant alterations in the lipid profiles of individuals with various diseases compared to healthy controls. These changes can serve as potential biomarkers for diagnosis, prognosis, and therapeutic monitoring.[3][4][5]
| Disease State | Biological Matrix | Key Lipid Classes with Altered Levels | Direction of Change | Reference |
| Cardiovascular Disease | Plasma/Serum | Ceramides (e.g., d18:1/16:0, d18:1/18:0, d18:1/24:1) | Increased | [6] |
| Triglycerides (TGs) in HDL | Increased | [6] | ||
| Polyunsaturated Fatty Acids (PUFAs) in HDL | Decreased | [6] | ||
| Phospholipids in HDL | Decreased | [6] | ||
| Sphingomyelin in HDL | Decreased | [6] | ||
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Brain Tissue | Gangliosides | Decreased | [7] |
| Cholesterol | Dysregulated | [8] | ||
| Sphingolipids | Dysregulated | [9] | ||
| Plasma | Sphingomyelins (SM) and long-chain Triglycerides (TG) | Correlated with disease progression | [10] | |
| Cancer (General) | Plasma/Serum | Lysophospholipids (e.g., in ovarian cancer) | Increased | [3] |
| Glycerophospholipids (e.g., in hepatocellular carcinoma) | Increased | [3] | ||
| Choline-containing lipids and phospholipids | Increased during metastasis | [3] | ||
| Total Cholesterol, Lipoprotein Cholesterol, Apolipoprotein A1, Apolipoprotein B (in colorectal cancer) | Decreased | [4] | ||
| Free Cholesterol (in colorectal cancer) | Increased | [4] | ||
| Polycystic Ovary Syndrome (PCOS) | Plasma | Glycerolipids, Glycerophospholipids, Sphingolipids | Down-regulated | [11] |
Experimental Protocols
The following sections detail the methodologies commonly employed in comparative lipidomics studies.
Rigorous sample preparation is crucial for accurate lipidomic analysis. The primary goal is to efficiently extract lipids from a biological matrix while minimizing degradation and contamination.[12]
-
Sample Collection and Storage:
-
Tissue specimens should be flash-frozen in liquid nitrogen or stored at -80°C immediately after collection to halt enzymatic degradation.[12]
-
To prevent oxidation, especially of peroxide-sensitive lipids, antioxidants like 1 mM EDTA or 0.1% BHT can be added, and samples can be flushed with argon gas.[12][13]
-
Aliquoting samples into smaller volumes is recommended to minimize artifacts from repeated freeze-thaw cycles.[12]
-
-
Lipid Extraction:
-
Liquid-Liquid Extraction (LLE): This is the most common method for lipid extraction.[14]
-
Solid-Phase Extraction (SPE): This technique is used to separate lipids from other molecules or to fractionate lipid classes using a solid stationary phase. C18 columns are often used to remove polar contaminants.[12]
-
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual lipid species due to its high sensitivity and specificity.[15]
-
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is frequently used to separate complex lipid mixtures based on their physicochemical properties before they enter the mass spectrometer.[16][17]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids.[16]
-
Mass Analyzers: High-resolution mass spectrometers, such as Orbitrap and quadrupole-time-of-flight (Q-TOF) instruments, are employed to accurately determine the mass-to-charge ratio of lipid ions.[17][18]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of precursor ions provides structural information, enabling the identification of specific lipid species.[16][17]
-
Lipidomics data analysis involves several steps to transform raw data into meaningful biological insights.[19]
-
Feature Detection and Alignment: Software such as MZmine or MS-DIAL is used to detect and align peaks across different samples.[16]
-
Lipid Identification: Lipids are identified by matching their mass-to-charge ratios and fragmentation patterns to spectral libraries and databases like LIPID MAPS.[20][21]
-
Statistical Analysis: Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), are used to identify lipids that differ significantly between healthy and diseased groups.
-
Pathway Analysis: Identified lipids are mapped to metabolic pathways to understand the biological processes affected by the observed lipid alterations.[19][20]
Visualizing Key Processes in Lipidomics
The following diagram illustrates a typical workflow for a comparative lipidomics study.
Caption: A typical experimental workflow for comparative lipidomics analysis.
Lipids are not only structural components of membranes but also crucial signaling molecules that regulate a vast array of cellular processes.[22] Dysregulation of these signaling pathways is a hallmark of many diseases.
Caption: Altered lipid signaling pathways in diseased versus healthy states.
References
- 1. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics unveils the complexity of the lipidome in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Lipidomics: a promising cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Lipidomics of Cardiovascular Disease Highlights the Importance of Isolating Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid and Lipid Raft Alteration in Aging and Neurodegenerative Diseases: A Window for the Development of New Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Lipid Alterations in Neurodegenerative Diseases: Landscape and Pathogenic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. mdpi.com [mdpi.com]
- 11. Lipidomics reveals altered biosynthetic pathways of glycerophospholipids and cell signaling as biomarkers of the polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Interpret Lipidomic Data: a Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 20. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 21. academic.oup.com [academic.oup.com]
- 22. preprints.org [preprints.org]
Safety Operating Guide
Navigating the Disposal of 12-Hydroxy-9(E)-octadecenoic Acid: A Procedural Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 12-Hydroxy-9(E)-octadecenoic acid, ensuring the safety of laboratory personnel and environmental protection.
This compound, a stereoisomer of the more commonly known ricinoleic acid, is a fatty acid utilized in various research and development applications. While it is not classified as a hazardous waste under federal regulations, proper handling and disposal are paramount to maintaining a safe laboratory environment and adhering to local and institutional regulations. This guide provides a step-by-step operational plan for its disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any potential aerosols or vapors.
-
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][3] Collect the absorbed material into a suitable, labeled container for disposal.[1][2]
Hazard Classification and Data
This compound (as Ricinoleic Acid) is not listed as a hazardous waste by the US EPA under the Resource Conservation and Recovery Act (RCRA) P-series or U-series.[3] However, it's crucial to consult local and state regulations which may have different classifications.[2][3]
| Parameter | Classification/Data | Source |
| GHS Classification | Not classified as hazardous. May cause skin, eye, and respiratory irritation.[2] | Safety Data Sheets |
| RCRA Classification | Not listed as P-series or U-series hazardous waste. | Cole-Parmer MSDS[3] |
| Persistence | The substance is biodegradable and unlikely to persist in the environment. | Acme-Hardesty SDS[1] |
| Aquatic Toxicity | Avoid release to the environment; do not discharge into sewers or waterways.[1][2] | Santa Cruz Biotechnology SDS[2] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on whether it is in its pure form, mixed with other substances, or is residual in an empty container.
Protocol 1: Disposal of Unused or Uncontaminated this compound
-
Review Regulations: Although generally not considered hazardous, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines and local waste disposal regulations.[1][2] Disposal policies can vary significantly.
-
Package for Disposal: Place the uncontaminated material in a sealed, clearly labeled container. The original container is often the best choice.
-
Waste Collection: Dispose of the material through your institution's chemical waste program for non-hazardous materials or as directed by a licensed chemical waste contractor.
Protocol 2: Disposal of Contaminated this compound
This includes solutions containing the fatty acid, as well as spill cleanup materials.
-
Assume Hazardous Nature: If this compound is mixed with a hazardous solvent or any other regulated chemical, the entire mixture must be treated as hazardous waste.
-
Containerize and Label: Collect the waste in a compatible, leak-proof container. The container must be clearly labeled as "HAZARDOUS WASTE" and list all constituents, including this compound and any solvents or other chemicals.
-
Segregate Waste: Store the container in a designated satellite accumulation area, segregated from incompatible materials.
-
Schedule Pickup: Arrange for waste collection through your institution's EHS department. Do not pour any solutions containing this chemical down the drain.[2]
Protocol 3: Disposal of Empty Containers
-
Decontaminate: Triple-rinse the empty container with a suitable solvent that can dissolve the fatty acid.
-
Dispose of Rinsate: The rinsate must be collected and disposed of as contaminated waste (see Protocol 2).
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to obliterate or remove the original label before disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling 12-Hydroxy-9(E)-octadecenoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 12-Hydroxy-9(E)-octadecenoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the standard precautions applied to all laboratory chemicals.[1][2][3]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | To prevent inhalation of fumes if heated.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a well-ventilated work area, such as a fume hood, especially if heating the substance.
-
Assemble all necessary equipment and materials before handling the acid.
-
Inspect all PPE for integrity before use.
-
-
Handling :
-
Wear the mandatory PPE as specified in the table above.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of any dust or fumes. If heating, use appropriate respiratory protection.[1]
-
Use clean, designated spatulas and glassware to handle the compound.
-
-
Storage :
Disposal Plan
While not classified as hazardous waste, proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Small Spills :
-
Wipe up small spills with an absorbent cloth or other suitable material.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
For larger spills, first cover with an inert absorbent material like sand or earth.
-
Collect the material into a suitable container for disposal.
-
-
Waste Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
